molecular formula C7H14ClNO2 B3429004 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71235-92-2

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No.: B3429004
CAS No.: 71235-92-2
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carboxylic Acid Hydrochloride (CAS 71985-80-3) is a key chemical fragment and building block in medicinal chemistry. It serves as a crucial scaffold for molecular linking, expansion, and modification in the design and screening of novel pharmaceutical compounds. This compound is widely used in drug discovery and synthesis research, providing a structural basis for the development of new drug candidates. A significant application of this piperidine derivative is its role as a key intermediate in the multi-step synthesis of advanced pharmaceutical agents. For instance, it is used in the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide (Lasmiditan), a selective 5-HT1F receptor agonist approved for the acute treatment of migraine . The compound is offered with a documented Certificate of Analysis for quality assurance and is intended for research applications such as analytical method development, validation, and quality control. As a regulated chemical, it must be handled by qualified professionals. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDEWJJEMHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991544
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-80-3, 71235-92-2
Record name 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 1-Methyl piperidine-4-carboxylic acid hydrochloride
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Record name 71235-92-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methylpiperidine-4-carboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of isonipecotic acid, its structural framework, featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety, makes it a versatile building block for more complex molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core chemical properties, established synthesis protocols, spectroscopic characteristics, and key applications of this compound. The insights herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Physicochemical Properties

This compound presents as a white crystalline powder.[2] Its salt form contributes to a relatively high melting point and solubility in polar solvents like water.[1] These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₂[3][4][5]
Molecular Weight 179.64 g/mol [3][4][5]
CAS Number 71985-80-3[3][5][6]
Appearance White, crystalline powder or crystals[2]
Melting Point 226-228°C (decomposes)[6]
Solubility Soluble in water[1]
InChI Key NLUDEWJJEMHIIL-UHFFFAOYSA-N[4]
SMILES Cl.CN1CCC(CC1)C(O)=O[4]

Synthesis and Purification

The most common and well-documented synthesis of this compound involves the reductive methylation of isonipecotic acid (piperidine-4-carboxylic acid). This process, known as the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established industrial synthesis methods.[3][6]

Step 1: Reaction Setup

  • Charge a suitable reaction vessel with isonipecotic acid, 10% palladium on activated carbon (catalyst), and purified water.

Step 2: Reductive Methylation

  • Heat the mixture to a temperature of 90-100°C.

  • Carefully add formic acid and formaldehyde to the heated mixture. This initiates the N-methylation of the piperidine ring. The reaction is typically monitored until completion.

Step 3: Workup and Filtration

  • Cool the resulting mixture to ambient temperature (20-30°C).

  • Filter the reaction mixture to remove the palladium catalyst.

  • Wash the filter cake with purified water and combine the filtrates.

Step 4: Salt Formation and Crystallization

  • Concentrate the combined filtrates by distillation.

  • Adjust the temperature to 65-75°C and add concentrated hydrochloric acid to form the hydrochloride salt.

  • Add acetonitrile at a temperature ≥70°C to induce crystallization.

  • Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete precipitation.

Step 5: Isolation and Drying

  • Filter the crystalline product.

  • Wash the filter cake with acetonitrile to remove residual impurities.

  • Dry the product under vacuum at up to 50°C to yield this compound.

G cluster_reactants Reactants cluster_process Process Isonipecotic_Acid Isonipecotic Acid Reaction Heat to 90-100°C in Water Isonipecotic_Acid->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Formic_Acid Formic Acid Formic_Acid->Reaction Pd_C Pd/C Catalyst Pd_C->Reaction Workup Cool & Filter Reaction->Workup Salt_Formation Add HCl & Acetonitrile Workup->Salt_Formation Isolation Filter & Dry Salt_Formation->Isolation Product 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Isolation->Product

Synthesis workflow for 1-methylpiperidine-4-carboxylic acid HCl.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group (CH₃) around 2.8-3.0 ppm. The piperidine ring protons would appear as a series of multiplets in the 1.8-3.5 ppm range. The acidic proton of the carboxylic acid may be broad or exchange with the solvent (e.g., D₂O).

  • ¹³C NMR: The carbon NMR would display a signal for the N-methyl carbon around 45 ppm. The piperidine ring carbons would resonate between 25-55 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected in the 175-180 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a very broad absorption band in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700-1730 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion of the free base (C₇H₁₃NO₂) at m/z 143.19. The hydrochloride salt itself would not be observed directly.

Chemical Reactivity and Applications

The significance of this compound lies in its utility as a versatile synthetic intermediate.[1] Its bifunctional nature—containing both a tertiary amine and a carboxylic acid—allows for a wide range of chemical transformations.

  • Pharmaceutical Development: It is a key building block in the synthesis of complex heterocyclic structures, particularly for developing drugs targeting the central nervous system (CNS).[1] Its piperidine core is a common scaffold in many neuroactive pharmaceuticals. It has been investigated for its potential role in modulating neurotransmitter systems implicated in disorders like Parkinson's and Alzheimer's disease.[1]

  • Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling further molecular elaboration. The tertiary amine can act as a base or be involved in quaternization reactions.

  • Biochemical Research: The compound and its derivatives are used in proteomics and other biological studies to explore protein interactions and functions.[1] Some studies have also explored its potential antimicrobial properties.[1]

G cluster_derivatives Chemical Derivatization cluster_applications Final Applications Core 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Amides Amide Derivatives Core->Amides Esters Ester Derivatives Core->Esters Acid_Chlorides Acid Chlorides Core->Acid_Chlorides Reduced_Alcohols Reduced Alcohols Core->Reduced_Alcohols CNS_Drugs CNS-Active Drugs Amides->CNS_Drugs Antimicrobials Antimicrobial Agents Amides->Antimicrobials Research_Probes Biochemical Probes Esters->Research_Probes Reduced_Alcohols->CNS_Drugs

Role as a key intermediate in chemical synthesis and applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard ClassGHS StatementSource(s)
Skin Irritation H315: Causes skin irritation[5][8][9]
Eye Irritation H319: Causes serious eye irritation[5][8][9]
Eye Damage H318: Causes serious eye damage[10]
Respiratory Irritation H335: May cause respiratory irritation[5][8][9]
Acute Oral Toxicity H302: Harmful if swallowed[4][5][10]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] The material may be moisture-sensitive; storage under an inert atmosphere is recommended.[8]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician.[8]

Conclusion

This compound is a foundational reagent in modern synthetic chemistry. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity profile make it an invaluable asset for researchers in academia and industry. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in the development of novel pharmaceuticals and other complex chemical entities.

References

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2008, October 28). MSDS of 1-Methyl-piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

1-methylpiperidine-4-carboxylic acid hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 71985-80-3)

Introduction

This compound, identified by the CAS Number 71985-80-3, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in a multitude of pharmaceuticals and biologically active compounds. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, validated synthesis and purification protocols, analytical characterization, applications, and critical safety protocols, offering field-proven insights from a senior application scientist's perspective. The narrative emphasizes not just the "how" but the "why," grounding experimental choices in sound scientific principles to ensure robust and reproducible outcomes.

Part 1: Physicochemical and Structural Characterization

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a white crystalline powder whose molecular structure dictates its reactivity and physical behavior.[4][5]

The molecule's ionic character, imparted by the hydrochloride salt of the tertiary amine, is a dominant feature.[4] This salt formation significantly enhances its water solubility compared to its free base form, a critical attribute for its use in various aqueous reaction conditions and for biological screening.[4][6] The presence of both a hydrogen bond donor (the carboxylic acid proton) and acceptors (the carbonyl oxygen and the chloride ion) contributes to a high melting point, which is accompanied by decomposition—a common characteristic for amino acid hydrochloride salts.[4]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 71985-80-3[1][2][7]
Molecular Formula C₇H₁₄ClNO₂[2][7][8]
Molecular Weight ~179.64 g/mol [7][9][10]
Appearance White crystalline powder or solid[4][5]
Melting Point 225-228°C (with decomposition)[4]
Solubility Soluble in water[4][6]
SMILES CN1CCC(CC1)C(=O)O.Cl[9][10]
InChIKey NLUDEWJJEMHIIL-UHFFFAOYSA-N[9][10]

Part 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for the application of any chemical building block. The most prevalent and industrially relevant synthesis of this compound is achieved via reductive N-methylation of isonipecotic acid.[1][7]

Synthetic Rationale: The Eschweiler–Clarke Reaction

The core of this synthesis is the Eschweiler–Clarke reaction, a classic method for the methylation of primary or secondary amines.[7] This reaction utilizes a mixture of formic acid and formaldehyde. The mechanism proceeds via the formation of an iminium ion from the reaction of isonipecotic acid with formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to yield the N-methylated product. This one-pot procedure is highly efficient and avoids the use of more hazardous alkylating agents like methyl iodide. The use of a palladium on charcoal catalyst can facilitate the reaction, ensuring high conversion.[7] The final step involves the introduction of hydrochloric acid to precipitate the desired hydrochloride salt, which not only provides the final product form but also serves as an effective purification step, as the salt is often less soluble in organic solvents than the starting materials or byproducts.[1][7]

Detailed Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established industrial methods.[1][7]

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge isonipecotic acid (1.0 eq), 10% Palladium on charcoal (50% wet paste, 0.05 wt eq), and purified water (approx. 4 volumes).

  • Heating: Heat the stirred slurry to 90-95°C.

  • Methylation: At temperature, cautiously add formic acid (approx. 1.2 vol) followed by formaldehyde (37% solution in water). Maintain the temperature at 90-100°C. The reaction is exothermic and gas evolution (CO₂) will be observed.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the consumption of isonipecotic acid is complete.

  • Catalyst Removal: Cool the reaction mixture to 20-30°C. Filter the mixture through a pad of celite or a suitable filter (e.g., GF/F paper) to remove the palladium catalyst. Wash the filter cake with purified water.[7]

  • Solvent Exchange and Salt Formation: Combine the filtrates and concentrate under atmospheric pressure to approximately 2 volumes. Adjust the temperature to 65-75°C and slowly add concentrated hydrochloric acid.[7]

  • Crystallization: Charge acetonitrile to the hot solution (≥70°C). The product will begin to crystallize. Concentrate the slurry at atmospheric pressure to remove water as an azeotrope with acetonitrile, adding more acetonitrile as needed to maintain a stirrable slurry (final volume approx. 3 volumes).[1][7]

  • Purity Check: Check the water content of the supernatant by Karl Fischer (KF) analysis to ensure it is low (e.g., ≤0.2% w/w), which is critical for efficient precipitation.[7]

  • Isolation and Drying: Cool the slurry to 20-25°C and stir for 1-2 hours to complete crystallization. Filter the product, wash the cake with fresh acetonitrile, and dry under vacuum at ≤50°C until a constant weight is achieved.[1][7]

Synthesis and Purification Workflow

G cluster_reaction Reductive N-Methylation cluster_workup Workup & Isolation cluster_purification Purification & Drying start Isonipecotic Acid, Pd/C, Water reagents Add Formic Acid & Formaldehyde (90-100°C) start->reagents reaction Eschweiler-Clarke Reaction (N-Methylation) reagents->reaction cool Cool to 20-30°C reaction->cool filter_cat Filter to Remove Pd/C cool->filter_cat concentrate Concentrate Filtrate filter_cat->concentrate add_hcl Add Conc. HCl (65-75°C) concentrate->add_hcl add_acn Add Acetonitrile (≥70°C) (Crystallization) add_hcl->add_acn concentrate_acn Azeotropic Distillation (Remove Water) add_acn->concentrate_acn cool_stir Cool to 20-25°C & Stir concentrate_acn->cool_stir filter_prod Filter Product cool_stir->filter_prod dry Vacuum Dry (≤50°C) filter_prod->dry final_product Final Product: 1-Methylpiperidine-4-carboxylic acid hydrochloride dry->final_product G cluster_identity Identity Confirmation cluster_purity Purity & Quantification start Synthesized Product Sample nmr ¹H NMR start->nmr ms Mass Spectrometry start->ms ir FT-IR start->ir hplc HPLC-UV/MS start->hplc kf Karl Fischer (Water) start->kf end Certificate of Analysis (CoA) nmr->end ms->end ir->end hplc->end kf->end

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS RN: 71985-80-3), a pivotal building block in modern medicinal chemistry and pharmaceutical development. The document details the compound's core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. We present a validated experimental protocol for its synthesis via Eschweiler-Clarke methylation of isonipecotic acid, alongside a discussion of the underlying reaction mechanism. Furthermore, this guide explores the compound's significant applications as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that interact with biological targets. This compound is a derivative that serves as a crucial and versatile starting material in the synthesis of more complex molecules.[2]

The presence of a carboxylic acid function at the 4-position and a methyl group on the nitrogen atom provides two distinct points for chemical modification. This guide serves as a detailed technical resource, consolidating essential information on its molecular structure, synthesis, characterization, and applications to support researchers in leveraging this compound for drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's properties is the foundation of reproducible science. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms N-methylisonipecotic acid hydrochloride[4]
CAS Number 71985-80-3[3]
Molecular Formula C₇H₁₄ClNO₂[5][6]
Molecular Weight 179.64 g/mol [3][5]
Appearance White crystalline powder or solid[6]
Melting Point 226-228°C (decomposes)[7]
Structure (SMILES) CN1CCC(CC1)C(=O)O.Cl[3]
InChI Key NLUDEWJJEMHIIL-UHFFFAOYSA-N[5]

Molecular Structure Elucidation

The compound consists of a central piperidine ring, N-methylated, with a carboxylic acid at the 4-position. As a hydrochloride salt, the tertiary amine is protonated, forming a piperidinium cation with a chloride counterion.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a D₂O solvent, the acidic proton of the carboxylic acid and the proton on the nitrogen would exchange and not be visible.

    • N-CH₃: A singlet appearing around 2.9-3.0 ppm, integrating to 3H.[8]

    • Piperidine Ring Protons (H2, H6): Protons on the carbons adjacent to the nitrogen will be deshielded, appearing as complex multiplets around 3.2-3.5 ppm (axial and equatorial protons).[8]

    • Piperidine Ring Protons (H3, H5): Protons on the carbons beta to the nitrogen will appear as multiplets further upfield, likely in the 1.9-2.2 ppm range.[8]

    • Piperidine Ring Proton (H4): The single proton on the carbon bearing the carboxylic acid will be a multiplet (likely a triplet of triplets) around 2.6 ppm.[8]

  • ¹³C NMR: The carbon spectrum provides information on the carbon skeleton.

    • C=O: The carboxylic acid carbonyl carbon is the most deshielded, expected in the 175-180 ppm range.

    • Piperidine Ring Carbons (C2, C6): Carbons adjacent to the nitrogen are expected around 50-55 ppm.

    • N-CH₃: The N-methyl carbon signal should appear around 40-45 ppm.

    • Piperidine Ring Carbons (C3, C5): These carbons are expected in the 25-30 ppm range.

    • Piperidine Ring Carbon (C4): The carbon bearing the carboxyl group should appear around 40-45 ppm.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • N-H Stretch: A broad band centered around 2400-2700 cm⁻¹ is expected for the R₃N⁺-H stretch of the piperidinium salt.

  • C-H Stretch: Aliphatic C-H stretching absorptions will be present just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.[9][10]

3.1.3. Mass Spectrometry (MS)

Using electrospray ionization (ESI), the expected parent ion would be the free base (deprotonated hydrochloride).

  • [M+H]⁺: The mass of the free base (C₇H₁₃NO₂) is 143.09 Da.[4] The expected peak in positive ion mode would be at m/z 144.10.[11]

  • Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da).

cluster_workflow Spectroscopic Characterization Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Analysis Data Analysis & Structure Correlation NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmed Analysis->Confirm cluster_synthesis Synthesis via Eschweiler-Clarke Reaction Start Isonipecotic Acid (Piperidine-4-carboxylic acid) Reagents + Formaldehyde (CH₂O) + Formic Acid (HCOOH) Start->Reagents Reaction Heat (e.g., 90-95°C) Reductive Amination Reagents->Reaction Intermediate 1-Methylpiperidine-4-carboxylic Acid (Free Base) Reaction->Intermediate Acidification + Hydrochloric Acid (HCl) Intermediate->Acidification Product 1-Methylpiperidine-4-carboxylic acid Hydrochloride Acidification->Product

Sources

A Technical Guide to the Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride from Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research. The synthesis begins with the readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid). The core of this synthesis is the highly efficient N-methylation of the piperidine nitrogen via the Eschweiler-Clarke reaction, followed by conversion to the stable hydrochloride salt. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, characterization data, and a discussion of the scientific principles that ensure a high-yield, reliable, and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

1-Methylpiperidine-4-carboxylic acid and its derivatives are key structural motifs in a variety of pharmacologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and modification of the nitrogen atom is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis route detailed herein employs the Eschweiler-Clarke reaction, a classic and robust method for the methylation of primary and secondary amines.[1] This reaction is particularly advantageous as it uses inexpensive and readily available reagents—formaldehyde and formic acid—and proceeds with high selectivity.[2] A key feature of the Eschweiler-Clarke reaction is that it inherently avoids over-methylation to form quaternary ammonium salts, halting the reaction at the tertiary amine stage.[3][4] The reaction is a one-pot reductive amination where formaldehyde provides the methyl group and formic acid serves as the reducing agent.[1] The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and improves its handling characteristics, converting the zwitterionic intermediate into a crystalline, water-soluble solid.[5]

Reaction Mechanism: The Eschweiler-Clarke Methylation

The reaction proceeds through a well-understood, two-stage mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

  • Iminium Ion Formation: The secondary amine of isonipecotic acid performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration under the acidic conditions provided by formic acid to generate a highly electrophilic N-methyleniminium ion intermediate.[2][4]

  • Reductive Hydride Transfer: Formic acid then acts as a hydride donor. The formate anion transfers a hydride ion to the iminium ion, reducing it to the tertiary amine, 1-methylpiperidine-4-carboxylic acid. This step is irreversible due to the concurrent release of carbon dioxide gas.[3][2]

The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary salt.[3]

Eschweiler_Clarke_Mechanism Figure 1: Mechanism of the Eschweiler-Clarke Reaction cluster_reactants Reactants cluster_products Products Isonipecotic Isonipecotic Acid (Secondary Amine) Iminium N-methyleniminium Ion Intermediate Isonipecotic->Iminium + HCHO, -H2O Formaldehyde Formaldehyde (HCHO) FormicAcid Formic Acid (HCOOH) Proton H+ Product_final Final Product (Tertiary Amine) Iminium->Product_final + HCOOH, -CO2 (Hydride Transfer) Product_zwitterion 1-Methylpiperidine- 4-carboxylic Acid (Zwitterion) CO2 CO2

Caption: Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as required. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Moles (mol)EquivalentsAmount UsedNotes
Isonipecotic Acid129.160.101.012.92 gStarting material
Formaldehyde (37% aq. solution)30.030.252.520.3 mLMethyl source, used in excess
Formic Acid (98-100%)46.030.252.59.4 mLReducing agent & catalyst
Concentrated HCl (37%)36.46--~10 mL (or to pH 1-2)For salt formation
Acetonitrile41.05--~150 mLFor precipitation and washing
Deionized Water18.02--As neededReaction and workup solvent
Synthesis Workflow

Caption: Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (12.92 g, 0.10 mol) and deionized water (25 mL). Stir to form a suspension.

  • Reagent Addition: To the stirred suspension, carefully add formic acid (9.4 mL, 0.25 mol) followed by formaldehyde solution (20.3 mL, 0.25 mol). The order of addition is important for controlling the initial reaction.

  • Heating and Reaction: Heat the reaction mixture to 90-95 °C using an oil bath.[6] Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed. Vigorous gas evolution (CO2) will be observed.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature (20-25 °C).[6] Concentrate the clear solution under reduced pressure using a rotary evaporator to remove most of the water and excess formic acid. The volume should be reduced to approximately 25-30 mL.[6]

  • Hydrochloride Salt Formation: Adjust the temperature of the concentrated solution to 65-75 °C.[6] Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is between 1 and 2.

  • Crystallization and Precipitation: While maintaining the temperature above 70 °C, add acetonitrile (~100 mL) to the solution.[6] This acts as an anti-solvent, causing the product to precipitate. The solution will become cloudy.

  • Isolation and Purification: Cool the mixture slowly to room temperature, then place it in an ice bath (0-5 °C) for 1-2 hours to maximize crystallization. Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold acetonitrile (2 x 25 mL) to remove any remaining impurities.[6] Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization

The final product, this compound, should be a white crystalline powder.[7]

  • Molecular Formula: C₇H₁₄ClNO₂[8]

  • Molecular Weight: 179.64 g/mol [8]

  • Expected Yield: 85-95%

  • Melting Point: Literature values vary, but a range of 190-192 °C is expected for similar compounds.[9]

  • Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the presence of the N-methyl group and the correct molecular ion peak.

Trustworthiness and Self-Validation

The integrity of this protocol relies on several key factors that ensure a self-validating system:

  • Irreversible Reaction: The evolution of CO₂ gas drives the reaction to completion, making the core methylation step irreversible and high-yielding.[3]

  • Selective Chemistry: The Eschweiler-Clarke conditions are specific for methylation and do not typically produce side products, simplifying the purification process. The inability to form a quaternary salt is a key advantage.[4]

  • Crystalline Product: The conversion to a hydrochloride salt not only improves stability but also facilitates purification. The formation of a crystalline solid from a solution containing impurities allows for isolation of a high-purity product simply by filtration and washing.[5]

Conclusion

This guide outlines a reliable and efficient synthesis of this compound from isonipecotic acid. By leveraging the robust and selective Eschweiler-Clarke reaction, this protocol provides a high-yield pathway to a valuable pharmaceutical intermediate. The detailed mechanistic explanation and step-by-step procedure are designed to provide researchers with the necessary information to successfully replicate and, if necessary, scale this synthesis with confidence.

References

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl piperidine-4-carboxylate hydrochloride (1a). Retrieved from [Link]

  • Ananda, K., & Gundu, R. B. (2005). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Li, J., & Li, B. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5557. MDPI AG. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

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An In-depth Technical Guide to the Biological Significance of 1-methylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the biological significance of 1-methylpiperidine-4-carboxylic acid hydrochloride. While primarily recognized as a versatile building block in medicinal chemistry, this compound's structural motifs suggest inherent biological relevance, particularly in the modulation of central nervous system targets. This document will delve into its established role as a synthetic precursor for potent monoamine reuptake inhibitors and explore its potential as a standalone bioactive molecule. Detailed synthetic protocols, analysis of its physicochemical properties, and evidence-based discussions on its neurological and antimicrobial activities are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's multifaceted significance.

Introduction: The Pivotal Role of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] this compound, as a substituted piperidine, embodies the key characteristics that make this scaffold a cornerstone of modern drug discovery. Its three-dimensional structure and limited number of rotatable bonds allow for precise spatial orientation of functional groups, facilitating specific interactions with protein binding pockets.[1] This guide will elucidate the specific contributions of the N-methyl and 4-carboxylic acid moieties to the biological potential of this molecule.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in both chemical synthesis and biological assays.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [2]
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride[2]
CAS Number 71985-80-3[2]
Melting Point 225-228°C (with decomposition)[3]
Solubility Soluble in water[3]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for its use in biological systems and for certain synthetic applications.[3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in research and development. A common and efficient method involves the reductive amination of isonipecotic acid.

Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is adapted from established synthetic procedures.[3]

Materials:

  • Isonipecotic acid

  • Palladium on activated carbon (10%)

  • Purified water

  • Formic acid

  • Formaldehyde

  • Concentrated hydrochloric acid

  • Acetonitrile

Procedure:

  • Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

  • Heat the mixture to 90-100°C.

  • Charge the vessel with formic acid and formaldehyde. Maintain the temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to 20-30°C and filter to remove the palladium catalyst.

  • Wash the filter cake with purified water and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Adjust the temperature of the concentrate to 65-75°C and add concentrated hydrochloric acid.

  • Add acetonitrile to the hot solution to induce crystallization.

  • Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.

  • Filter the solid product, wash with acetonitrile, and dry under vacuum at 50°C.

Expected Yield: ~91%[3]

Synthetic Workflow Diagram

start Isonipecotic Acid + Formaldehyde step1 Reductive Amination (Formic Acid, Pd/C, 90-100°C) start->step1 step2 Filtration & Concentration step1->step2 step3 Acidification & Crystallization (HCl, Acetonitrile) step2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Biological Significance in the Central Nervous System (CNS)

The primary biological significance of this compound lies in its role as a scaffold for the development of CNS-active drugs.[3] While direct pharmacological data for the parent compound is limited, extensive research on its derivatives provides compelling evidence for its influence on key neurotransmitter systems.

A Scaffold for Monoamine Reuptake Inhibitors

Derivatives of 1-methylpiperidine-4-carboxylic acid have been extensively investigated as monoamine reuptake inhibitors, which are crucial in the treatment of depression and other mood disorders.[4] These compounds function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.

A U.S. patent describes novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as potent monoamine neurotransmitter re-uptake inhibitors.[4] This highlights the utility of the 1-methylpiperidine-4-carboxylic acid core in generating compounds with this specific pharmacological profile. The N-methyl group can influence the compound's basicity and interaction with the transporter proteins, while the carboxylic acid provides a convenient handle for chemical modification to explore structure-activity relationships.

Potential Influence on Dopaminergic and Serotonergic Pathways

Research suggests that this compound and its analogs may directly influence dopaminergic and serotonergic pathways.[3] While specific receptor binding affinities for the parent compound are not widely published, its structural similarity to known monoamine reuptake inhibitors suggests a potential for interaction with these targets.

Signaling Pathway: Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicle with Neurotransmitters monoamine_transporter Monoamine Transporter (SERT, NET, DAT) neurotransmitter presynaptic_vesicle->neurotransmitter Release neurotransmitter->monoamine_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor Binding & Signaling inhibitor 1-methylpiperidine-4-carboxylic acid derivative inhibitor->monoamine_transporter Inhibition

Caption: General mechanism of monoamine reuptake inhibition.

This diagram illustrates how derivatives of 1-methylpiperidine-4-carboxylic acid are believed to function. By blocking the monoamine transporters on the presynaptic neuron, they prevent the reuptake of neurotransmitters from the synaptic cleft, leading to an increased concentration and enhanced signaling at the postsynaptic receptors.

Antimicrobial and Antifungal Potential

Beyond its applications in neuroscience, there is emerging evidence to suggest that this compound and its derivatives may possess antimicrobial and antifungal properties.[3]

Antibacterial Activity

Some studies have indicated that this compound may exhibit activity against various bacterial strains.[3] However, comprehensive data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of bacteria, are not yet widely available in the peer-reviewed literature. Further investigation is required to quantify this effect and determine the mechanism of action.

Antifungal Activity

Similarly, the potential for antifungal activity has been noted.[3] The piperidine scaffold is present in some known antifungal agents, lending credence to this possibility. As with its antibacterial properties, more rigorous studies are needed to validate and characterize its antifungal efficacy.

Role as a Versatile Synthetic Building Block

The primary and most well-established significance of this compound is its role as a versatile building block in organic synthesis.[3] The presence of two distinct functional groups, a tertiary amine and a carboxylic acid, allows for a wide range of chemical transformations.

Synthetic Utility Workflow

cluster_reactions Chemical Transformations cluster_products Diverse Derivatives start This compound esterification Esterification (R-OH, H+) start->esterification amidation Amide Coupling (R-NH2, Coupling Agents) start->amidation reduction Reduction of Carboxylic Acid (e.g., LiAlH4) start->reduction esters Esters esterification->esters amides Amides amidation->amides alcohols Primary Alcohols reduction->alcohols

Caption: Synthetic utility of this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific and drug development communities. Its primary value lies in its utility as a synthetic intermediate for the generation of novel therapeutics, particularly those targeting the central nervous system. The strong and repeated evidence of its derivatives acting as potent monoamine reuptake inhibitors underscores the biological importance of this chemical scaffold.

Future research should focus on several key areas:

  • Direct Pharmacological Profiling: A thorough investigation of the parent compound's binding affinities for a panel of CNS receptors and transporters is warranted to determine its intrinsic biological activity.

  • Quantitative Antimicrobial Studies: Systematic evaluation of its antibacterial and antifungal properties, including the determination of MIC values against a wide range of pathogens, would clarify its potential in this therapeutic area.

  • Expansion of Derivative Libraries: The continued use of this compound as a scaffold for generating novel compounds will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. (U.S.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

Sources

1-methylpiperidine-4-carboxylic acid hydrochloride as a betaine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Evaluating 1-Methylpiperidine-4-carboxylic Acid as a Betaine Analogue

Abstract

This technical guide provides a comprehensive analysis of 1-methylpiperidine-4-carboxylic acid hydrochloride, examining its chemical properties, synthesis, and applications through the lens of its classification as a betaine. While traditionally utilized as a pivotal intermediate in pharmaceutical synthesis, its structural characteristics—a permanently charged quaternary ammonium cation and a carboxylate group—warrant a comparison to the class of compounds known as betaines. This paper delves into the defining structural and functional attributes of betaines, using glycine betaine as a reference, and juxtaposes them with the known profile of 1-methylpiperidine-4-carboxylic acid. We will explore its synthesis, propose robust analytical methodologies for its characterization, and discuss its established role in drug development. The central thesis of this guide is to establish that while 1-methylpiperidine-4-carboxylic acid is structurally a betaine analogue, its primary and currently documented utility lies in synthetic chemistry rather than in the biological functions typically associated with betaines like osmoprotection or methyl donation.

The Chemical and Functional Identity of Betaines

The term "betaine" originates from its discovery in the sugar beet (Beta vulgaris) in the 19th century.[1][2] While initially referring specifically to N,N,N-trimethylglycine, it now defines a class of neutral chemical compounds possessing a positively charged cationic functional group, such as a quaternary ammonium ion, which bears no hydrogen atoms, and a negatively charged functional group, like a carboxylate.[2]

1.1. The Archetypal Betaine: Glycine Betaine

Glycine betaine is the most well-known member of this class. It is an N-trimethylated amino acid, existing as a zwitterion or inner salt.[1][2] This structure is critical to its function.

G cluster_0 Glycine Betaine cluster_1 1-Methylpiperidine-4-carboxylic Acid a N,N,N-Trimethylated Quaternary Ammonium (N⁺) b Carboxylate (COO⁻) a->b Attached via methylene bridge c N-Methylated Piperidinium Quaternary Ammonium (N⁺) a->c Analogous Cation d Carboxylate (COO⁻) b->d Analogous Anion c->d Attached via piperidine ring G A Isonipecotic Acid + Pd/C Catalyst in Water B Heat to 90-95°C A->B C Add Formic Acid & Formaldehyde (Reductive Methylation) B->C D Cool to 20-30°C C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Add Conc. HCl (Salt Formation) F->G H Add Acetonitrile (Precipitation/Crystallization) G->H I Cool and Stir H->I J Filter and Wash with Acetonitrile I->J K Dry Product J->K

Caption: Workflow for the synthesis of 1-Methylpiperidine-4-carboxylic Acid HCl.

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal (50% wet paste), and purified water. 2[3]. Heating: Heat the mixture to 90-95°C with stirring. 3[3]. Reductive Amination: Charge formic acid and formaldehyde to the vessel. These reagents serve as the source for reductive methylation of the piperidine nitrogen. Maintain temperature for several hours until the reaction is complete (monitored by TLC or LC-MS). 4[3]. Catalyst Removal: Cool the reaction mixture to 20-30°C and filter through a suitable medium to remove the palladium catalyst. Wash the filter cake with purified water. 5[4][3]. Concentration: Combine the filtrates and concentrate under atmospheric pressure. 6[4]. Salt Formation: Adjust the temperature to 65-75°C and charge concentrated hydrochloric acid to form the hydrochloride salt. 7[4][3]. Crystallization: Charge acetonitrile to the vessel at ≥70°C to act as an anti-solvent and induce crystallization. Concentrate the solution further if necessary. 8[4][3]. Isolation: Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization. Filter the resulting solid. 9[4][3]. Washing and Drying: Wash the filter cake with fresh acetonitrile and dry the product under vacuum at up to 50°C until the water content is ≤0.2%.

[4][3]5.2. Analytical Workflow: HPLC-CAD

Quantitative analysis of 1-methylpiperidine-4-carboxylic acid is challenging using standard HPLC-UV methods because the molecule lacks a significant UV chromophore. A[5] robust method involves High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), a universal detection technique that provides a near-uniform response for non-volatile analytes. To achieve sufficient retention on a reversed-phase column, an ion-pairing agent is required.

G A Prepare Sample in Mobile Phase B Inject into HPLC System A->B C Isocratic Separation on C18 Column (with Ion-Pairing Agent) B->C D Eluent Nebulized in CAD Detector C->D E Droplets Dried to Particles D->E F Particles Charged by Ionized Nitrogen Gas E->F G Charge Measured by Electrometer F->G H Signal Proportional to Analyte Mass G->H I Quantify against Standard Curve H->I

Sources

A Technical Guide to 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the origins and preparation of 1-methylpiperidine-4-carboxylic acid hydrochloride. Contrary to inquiries regarding its natural occurrence, extensive literature review confirms this compound is a synthetic molecule. It is not reported as a constituent of any plant, animal, or microbial species. This guide provides a definitive clarification on its synthetic nature and proceeds to offer an in-depth, practical resource for researchers. The primary focus is a detailed exposition of its most common and efficient synthesis via the Eschweiler-Clarke N-methylation of isonipecotic acid. We present a complete, step-by-step experimental protocol, elucidate the reaction mechanism, and provide guidelines for physicochemical and spectroscopic characterization. This document is intended to serve as a comprehensive technical reference for professionals in chemical synthesis, drug discovery, and materials science who utilize this versatile piperidine derivative.

Introduction: Deconstructing the Myth of Natural Occurrence

The piperidine ring system is a foundational structural motif in a vast array of naturally occurring alkaloids.[1][2] These compounds, isolated from sources ranging from black pepper (Piper nigrum) to poison hemlock (Conium maculatum), exhibit a wide spectrum of biological activities.[3] The piperidine scaffold is typically biosynthesized from the amino acid L-lysine.[2]

However, it is crucial to establish that This compound is not a known naturally occurring compound. A thorough search of chemical and biological databases reveals no evidence of its isolation from a natural source. It is correctly classified as a synthetic derivative, leveraging the piperidine core that is prevalent in nature. The interest in this molecule stems from its utility as a versatile building block in the development of novel chemical entities, particularly in pharmaceutical research. Its structure, featuring a tertiary amine and a carboxylic acid, provides two key functional handles for further chemical modification.

This guide, therefore, pivots from an investigation of its non-existent natural origins to a practical, in-depth exploration of its chemical synthesis and characterization, providing researchers with the authoritative and field-proven information necessary for its successful preparation and use in the laboratory.

Synthesis of this compound

The most direct and widely employed method for synthesizing the title compound is the N-methylation of piperidine-4-carboxylic acid (isonipecotic acid). The Eschweiler-Clarke reaction is the classic and most efficient method for this transformation.[4][5][6]

Principle of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that methylates a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid.[7][8] Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent (hydride donor).[6]

The reaction proceeds via a two-step mechanism within a single pot:

  • Iminium Ion Formation: The secondary amine of isonipecotic acid nucleophilically attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a transient electrophilic iminium ion.

  • Hydride Transfer: Formic acid transfers a hydride ion to the iminium ion, reducing it to the N-methylated tertiary amine. This step is irreversible due to the concurrent loss of carbon dioxide gas.[4]

A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other methylating agents like methyl iodide.[6]

Synthetic Workflow

The overall process begins with commercially available isonipecotic acid and proceeds through the one-pot methylation reaction, followed by workup and isolation of the final product as its hydrochloride salt.

G A Starting Material: Isonipecotic Acid (Piperidine-4-carboxylic acid) C Reaction Step: Eschweiler-Clarke N-Methylation Heat (e.g., 90-100°C) A->C B Reagents: - Formaldehyde (CH₂O) - Formic Acid (HCOOH) - Water (Solvent) B->C D Workup & Isolation: 1. Filtration (if catalyst used) 2. Concentration 3. Acidification (HCl) 4. Crystallization (e.g., from Acetonitrile) C->D E Final Product: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride D->E

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Eschweiler-Clarke reaction.[1][2]

Materials:

  • Isonipecotic acid (piperidine-4-carboxylic acid)

  • Formaldehyde (37% solution in water)

  • Formic acid (~90%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, charge isonipecotic acid (1 equivalent). Add deionized water to form a stirrable slurry.

  • Reagent Addition: To the stirred slurry, add formic acid (approximately 2-3 equivalents) followed by the formaldehyde solution (approximately 2-3 equivalents).

  • Reaction: Heat the reaction mixture to 90-100°C (reflux) and maintain this temperature with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours, evidenced by the cessation of CO₂ evolution.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess water, formic acid, and formaldehyde. The resulting residue is the crude 1-methylpiperidine-4-carboxylic acid.

  • Salt Formation and Purification: Re-dissolve the crude residue in a minimal amount of warm water. Add concentrated hydrochloric acid to adjust the pH to strongly acidic (pH 1-2).

  • Crystallization: Add acetonitrile to the acidic solution while warm until persistent cloudiness is observed. Cool the mixture slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake with cold acetonitrile to remove residual impurities.

  • Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.[3]

Reaction Mechanism Visualization

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Amine R₂NH Hemiaminal R₂N-CH₂-OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O FormicAcid HCOOH Iminium->FormicAcid Reduction MethylatedAmine R₂N-CH₃ FormicAcid->MethylatedAmine Hydride Transfer CO2 CO₂ FormicAcid->CO2 Proton H⁺

Figure 2: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized product.

Physical and Chemical Properties

The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 71985-80-3[9]
Molecular Formula C₇H₁₄ClNO₂[9]
Molecular Weight 179.64 g/mol [9]
Appearance White to off-white crystalline solid[3]
Melting Point 226-228 °C (decomposes)[1]
Synonyms 1-Methylisonipecotic acid hydrochloride[10][11]
Expected Spectroscopic Data
  • ¹H NMR (in D₂O):

    • ~3.5-3.7 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen (axial H at C2/C6).

    • ~3.0-3.2 ppm (m, 2H): Protons on the piperidine ring carbons adjacent to the nitrogen (equatorial H at C2/C6).

    • ~2.9 ppm (s, 3H): Protons of the N-methyl group.

    • ~2.5-2.7 ppm (m, 1H): Proton on the carbon bearing the carboxyl group (H at C4).

    • ~2.0-2.3 ppm (m, 4H): Protons on the piperidine ring carbons at C3/C5.

    • The carboxylic acid proton will typically exchange with D₂O and not be visible.

  • ¹³C NMR (in D₂O):

    • ~178-180 ppm: Carboxylic acid carbonyl carbon.

    • ~52-54 ppm: Piperidine ring carbons adjacent to the nitrogen (C2/C6).

    • ~42-44 ppm: N-methyl carbon.

    • ~39-41 ppm: Piperidine ring carbon bearing the carboxyl group (C4).

    • ~27-29 ppm: Piperidine ring carbons at C3/C5.

Applications in Research and Development

This compound serves primarily as a versatile building block in organic synthesis. Its bifunctional nature allows it to be incorporated into larger, more complex molecules. It is frequently used in the synthesis of:

  • Pharmaceutical Scaffolds: The piperidine ring is a privileged structure in medicinal chemistry. This compound provides a pre-functionalized core for building novel drug candidates.

  • Chemical Probes and Ligands: It can be used to synthesize specific ligands for biological targets, such as receptors and enzymes.

  • Materials Science: The rigid ring structure and functional groups can be exploited in the design of novel polymers and functional materials.

Conclusion

This guide has established that this compound is a synthetic compound, not a natural product. We have provided a comprehensive and practical overview of its synthesis via the robust and reliable Eschweiler-Clarke reaction. The detailed protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers. By delivering both a definitive answer to the question of its origin and a practical guide for its laboratory preparation, this document equips scientists and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chemical intermediate.

References

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • ChemBK. (2024). 1'-methyl-1,4'-bipiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

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An In-depth Technical Guide to the Solubility and Stability of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the solubility and stability of 1-methylpiperidine-4-carboxylic acid hydrochloride. As a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount to ensuring drug product quality, efficacy, and safety. This document moves beyond a simple recitation of facts, delving into the causality behind its behavior in various environments and providing actionable protocols for its analysis. The insights and methodologies presented herein are designed to be a self-validating system, grounded in established scientific principles and authoritative guidelines, to empower you in your research and development endeavors.

Core Physicochemical Characteristics

This compound is a white crystalline powder.[1][2] Its molecular structure, featuring a hydrophilic carboxylic acid function and a protonated tertiary amine within a piperidine ring, governs its physicochemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₂[1][3]
Molecular Weight 179.65 g/mol [1][4]
Appearance White, crystalline powder[1][2]
Melting Point 225-228 °C (with decomposition)[4]
pKa Estimated pKa₁ (Carboxylic Acid) ≈ 2-4; Estimated pKa₂ (Tertiary Amine) ≈ 9-11Note: Experimental values not found in the public domain. These are estimates based on similar structures.

The ionic nature of the hydrochloride salt, coupled with the presence of both hydrogen bond donor and acceptor groups, predisposes the molecule to good solubility in polar protic solvents.[4] The melting point, accompanied by decomposition, is indicative of the thermal liability of many amino acid hydrochlorides, likely involving the loss of hydrogen chloride and potential decarboxylation at elevated temperatures.[4]

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is a critical parameter influencing its formulation and bioavailability. Its zwitterionic potential at physiological pH, stemming from the carboxylic acid and tertiary amine moieties, dictates a significant dependence of its solubility on the pH of the medium.

Aqueous and Organic Solvent Solubility

The presence of both a carboxylic acid and a hydrochloride salt of a tertiary amine makes this compound readily soluble in water.[4][5] Polar protic solvents, such as alcohols, are also effective at solvating this molecule due to their ability to engage in hydrogen bonding with both the carboxyl and the protonated amine groups.[4] While specific quantitative solubility data in a range of solvents is not extensively available in the public domain, a qualitative assessment suggests the following trend:

Water > Methanol > Ethanol > Isopropanol > Dichloromethane > Ethyl Acetate

This trend is a direct consequence of the decreasing polarity and hydrogen bonding capacity of the solvents. For non-polar aprotic solvents, solubility is expected to be very low.

pH-Dependent Solubility

The solubility of this compound is intrinsically linked to the pH of the aqueous medium, a direct consequence of its zwitterionic nature. The molecule possesses two ionizable groups: the carboxylic acid and the tertiary amine. The interplay of their respective pKa values will define the net charge of the molecule and, consequently, its solubility at a given pH.

A conceptual representation of the pH-solubility profile is as follows:

  • Low pH (pH < pKa₁): The carboxylic acid is protonated (neutral), and the tertiary amine is protonated (positive charge). The molecule carries a net positive charge, and its solubility is generally high due to the ionic nature of the hydrochloride salt.

  • Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (negative charge), and the tertiary amine remains protonated (positive charge). The molecule exists predominantly as a zwitterion. The solubility in this region can be at its minimum due to the net neutral charge and strong intermolecular electrostatic interactions in the solid state.

  • High pH (pH > pKa₂): The carboxylic acid is deprotonated (negative charge), and the tertiary amine is deprotonated (neutral). The molecule carries a net negative charge, and its solubility is expected to increase again due to its ionic character.

The following diagram illustrates the logical workflow for determining the pH-dependent solubility of this compound.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add excess solid to each buffer prep_compound->add_excess prep_buffers Prepare Buffers (pH 2-12) prep_buffers->add_excess equilibrate Equilibrate (e.g., 24-48h with stirring) add_excess->equilibrate filter_sample Filter to remove undissolved solid equilibrate->filter_sample quantify Quantify concentration (e.g., HPLC) filter_sample->quantify plot_data Plot Solubility vs. pH quantify->plot_data

Workflow for determining pH-dependent solubility.

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for predicting its shelf-life and identifying potential degradation products that could impact the safety and efficacy of the final drug product. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[6][7] The International Council on Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[8]

  • Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially promote ring-opening.[5]

  • Thermal Degradation: As previously mentioned, thermal stress can lead to the loss of hydrogen chloride and decarboxylation.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often through free-radical mechanisms. Saturated heterocyclic amines are generally photostable, but the presence of other functional groups can influence this.[9]

The following diagram illustrates the potential degradation pathways.

G cluster_degradation Degradation Products parent 1-Methylpiperidine-4- carboxylic acid HCl n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Harsh Hydrolysis/Oxidation decarboxylated Decarboxylated Product parent->decarboxylated Thermal Stress

Potential degradation pathways.

Protocol for Forced Degradation Studies

The goal of forced degradation studies is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products.[10][11]

3.2.1. Stock Solution Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

3.2.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. If no significant degradation is observed, increase the acid concentration to 1 M HCl or the temperature to 80°C.[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. If no significant degradation is observed, increase the base concentration to 1 M NaOH or the temperature to 80°C.[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours. If necessary, the temperature can be increased to accelerate degradation.[10]

  • Thermal Degradation: Expose the solid compound and a solution to 80°C in a controlled oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3.2.3. Sample Analysis:

At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development Considerations

Given the polar and zwitterionic nature of the analyte, a reversed-phase HPLC method may require a polar-embedded or polar-endcapped C18 column to achieve adequate retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for highly polar compounds.[12]

4.1.1. Proposed Starting HPLC Conditions (Reversed-Phase):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (due to lack of a strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

4.1.2. Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion and Future Perspectives

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?[Link]

  • Gharpure, S. J., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(15), 2776. [Link]

  • Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. [Link]

  • Hansen, D. B., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(40), 9417–9428. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines. [Link]

  • Wiley Online Library. ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. [Link]

  • Singh, S., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]

  • National Center for Biotechnology Information. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 22(16), 8864. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Oakwood Chemical. This compound. [Link]

  • MedCrave. Analytical & Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(15), 2776. [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • Pharmaffiliates. 1-Methylpiperidine-4-carboxylic Acid. [Link]

  • ScienceDirect. Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. [Link]

  • J&K Scientific. This compound, 98%. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Google Patents. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]

  • IntechOpen. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Wikipedia. Piperidine. [Link]

  • PubMed. Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. [Link]

  • PubMed. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]

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An In-depth Technical Guide to the Safe Handling and Use of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its piperidine core is a prevalent scaffold in a wide array of pharmaceuticals, recognized for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. As a substituted piperidine-4-carboxylic acid, this compound offers a versatile platform for the synthesis of more complex molecules, making it a valuable intermediate in the development of novel therapeutics, particularly in neuroscience and for compounds targeting the central nervous system.[1]

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and toxicological considerations for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound in a laboratory setting. Adherence to the principles outlined herein is paramount to ensuring a safe and effective research environment.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is the first step in its safe handling.

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [2]
CAS Number 71985-80-3[2][4]
Appearance White to light brown crystalline solid[5]
Hygroscopicity Hygroscopic; absorbs moisture from the air[6]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][7]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

Toxicological Data Summary:

The primary hazards are associated with its irritant properties. As a hydrochloride salt of a carboxylic acid, it can be corrosive to tissues upon contact.

Safe Handling and Storage Protocols

Given its hazardous and hygroscopic nature, stringent handling and storage procedures are mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls lab_coat Lab Coat (Chemical Resistant) gloves Nitrile Gloves (Inspect before use) lab_coat->gloves goggles Safety Goggles (Chemical Splash Proof) gloves->goggles respirator Respirator (For dusts/aerosols) goggles->respirator When weighing powder or if dust is generated fume_hood Chemical Fume Hood fume_hood->lab_coat Always wear in hood ventilation Good General Ventilation

Caption: Recommended engineering controls and PPE workflow.

Personal Protective Equipment (PPE) Requirements:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.Protects against eye irritation and serious eye damage from dust or splashes.[3]
Skin Protection A chemical-resistant lab coat and nitrile gloves are required. Gloves should be inspected for integrity before each use and changed frequently.Prevents skin irritation upon contact.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If weighing the powder outside of a containment hood, a NIOSH-approved respirator for dusts should be used.Minimizes the risk of respiratory tract irritation from inhaling the powder.[3]
Handling Procedures for a Hygroscopic Solid

The hygroscopic nature of this compound requires special handling to maintain its integrity and prevent the creation of a more hazardous situation (e.g., a corrosive solution).[9][10]

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Whenever possible, handle the solid in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in a chemical fume hood.

  • Weighing: Use a weighing boat and avoid creating dust. Clean any spills on the balance immediately with a dry cloth.

  • Storage: After dispensing, tightly reseal the container, preferably with paraffin film around the cap, and store it in a desiccator.[10]

Storage Requirements
  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Moisture: Protect from moisture. The compound is hygroscopic.[6]

  • Location: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

Prompt and correct response to an emergency is critical to mitigating harm.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill and Leak Procedures

Small Spills (in a fume hood):

  • Wear appropriate PPE (lab coat, goggles, and double nitrile gloves).

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Wipe the spill area with a damp cloth, then clean with soap and water.

Large Spills:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • For spills of acidic organic compounds, cautiously neutralize with a suitable agent like sodium bicarbonate.[11]

  • Absorb the neutralized material with an inert absorbent (e.g., vermiculite or sand).[11]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with soap and water.

Spill_Response cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe_small Don PPE small_spill->ppe_small evacuate Evacuate Area large_spill->evacuate sweep Sweep Solid ppe_small->sweep containerize_small Containerize Waste sweep->containerize_small clean_small Clean Area containerize_small->clean_small neutralize Neutralize (if acidic) evacuate->neutralize absorb Absorb Material neutralize->absorb containerize_large Containerize Waste absorb->containerize_large decontaminate Decontaminate Area containerize_large->decontaminate

Caption: Decision workflow for spill response.

Representative Experimental Protocol: N-Alkylation

As a versatile intermediate, this compound is often used in N-alkylation reactions to introduce the piperidine moiety onto a target molecule. The following is a general, representative protocol. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment should be conducted before commencing any new reaction.

Reaction: N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine of choice

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dimethylformamide, acetonitrile)

  • A coupling agent (e.g., HATU, HBTU)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen solvent.

  • Addition of Base: Add the base to the reaction mixture and stir for 5-10 minutes.

  • Addition of Carboxylic Acid: Add this compound to the mixture.

  • Addition of Coupling Agent: Add the coupling agent portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Applications and Biological Relevance

While specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry.

The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[12] The N-methylation of the piperidine ring can significantly alter the pharmacological properties of a molecule, including its receptor affinity, selectivity, and pharmacokinetic profile.

Furthermore, N-substituted piperidine derivatives have been investigated for their activity at muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes and are targets for drugs treating a range of conditions, from overactive bladder to Alzheimer's disease.

Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries aimed at discovering novel modulators of these and other important biological targets.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (weighing boats, gloves, etc.), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste from reactions and workups in a labeled hazardous waste container for organic waste.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[13]

References

Introduction: The Strategic Importance of the 1-Methylpiperidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 1-Methylpiperidine-4-carboxylic Acid Derivatives

The piperidine ring is a foundational structural motif in modern pharmaceuticals, present in a wide array of therapeutic agents across neurology, oncology, and infectious diseases.[1] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Within this class, 1-methylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, serves as a particularly valuable starting material. Isonipecotic acid itself is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, hinting at the inherent neurological potential of its derivatives.[1]

The strategic value of this scaffold lies in the versatility of its carboxylic acid functional group. This group can be readily converted into a diverse range of derivatives, most notably esters and amides, allowing for systematic modulation of physicochemical and pharmacological properties.[2] The N-methylation provides a stable tertiary amine, a common feature in many centrally active agents. This guide provides a technical overview of the synthesis of the core molecule and its key ester and amide derivatives, explores their applications in drug discovery, and presents detailed, field-proven experimental protocols for their preparation.

Part 1: Synthesis of the Core Scaffold

The most direct and efficient synthesis of 1-methylpiperidine-4-carboxylic acid involves the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.

Synthetic Pathway: N-Methylation of Isonipecotic Acid

The reaction proceeds via reductive amination. Formaldehyde first reacts with the secondary amine of isonipecotic acid to form a Schiff base (iminium ion). Formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated tertiary amine.

Caption: Reductive amination workflow for synthesizing the core scaffold.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

This protocol is adapted from established industrial synthesis methods.[3]

  • Vessel Charging: In a suitable reaction vessel, charge isonipecotic acid, 10% Palladium on activated carbon (Pd/C), and purified water.

  • Heating: Heat the mixture to a temperature of 90–95 °C with stirring.

  • Reagent Addition: Carefully add formic acid, followed by formaldehyde, to the heated mixture. Maintain the temperature between 90-100 °C. The reaction is typically monitored by TLC or LC-MS until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to 20–30 °C. Filter the mixture to remove the palladium catalyst. Wash the filter cake with purified water to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under atmospheric pressure.

  • Salt Formation: Adjust the temperature of the concentrated solution to 65–75 °C. Add concentrated hydrochloric acid to protonate the tertiary amine and form the hydrochloride salt.

  • Precipitation and Isolation: Add acetonitrile to the warm solution to induce precipitation of the product.[3] Cool the mixture to 20–25 °C and stir for 1-2 hours to maximize crystallization.

  • Drying: Filter the solid product, wash the cake with fresh acetonitrile, and dry under vacuum at up to 50 °C until a constant weight is achieved.

Part 2: Key Derivatives and Synthetic Methodologies

The carboxylic acid moiety is the primary handle for derivatization. Esterification and amidation are the most common and medicinally relevant transformations.

Ester Derivatives: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

Esterification is often employed to mask the polar carboxylic acid group, thereby increasing lipophilicity and potentially improving cell membrane permeability. The Fischer esterification is a reliable acid-catalyzed method for this purpose.

Fischer_Esterification_Mechanism cluster_mech Mechanism Steps P1 1. Protonation of Carbonyl P2 2. Nucleophilic Attack by Alcohol P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water P3->P4 P5 5. Deprotonation P4->P5 Product Ester + Water P5->Product -H⁺ Start Carboxylic Acid + Alcohol (MeOH) Start->P1 H⁺ Catalyst Acid Catalyst (e.g., SOCl₂) Catalyst->P1

Caption: The key steps of the acid-catalyzed Fischer esterification mechanism.[4]

This protocol describes the synthesis of the methyl ester using thionyl chloride as the acid catalyst precursor.[5]

  • Initial Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 mol) in methanol (350 mL).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Catalyst Addition: Add thionyl chloride (1.55 equivalents) dropwise to the cooled, stirring solution over 1 hour. Causality Note: Thionyl chloride reacts with methanol to generate HCl in situ, which is the true catalyst, along with methyl sulfite. This avoids the direct addition of corrosive HCl gas.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to 40 °C. Maintain this temperature for 2 hours to drive the reaction to completion.

  • Workup: Cool the solution and carefully neutralize it to approximately pH 8 with a saturated sodium carbonate solution.

  • Extraction: Extract the aqueous solution with methylene chloride (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid.[5] The expected yield is approximately 87%.

Amide Derivatives: A Two-Step Approach

Amide bond formation is central to drug discovery, providing a stable, planar linkage capable of participating in hydrogen bonding interactions within target proteins.[2] The most robust method for synthesizing amides from a carboxylic acid involves a two-step process: activation to an acid chloride, followed by reaction with an amine.

Amide_Synthesis_Workflow CarboxylicAcid 1-Methylpiperidine- 4-carboxylic Acid AcidChloride 1-Methylpiperidine- 4-carbonyl Chloride CarboxylicAcid->AcidChloride Step 1: Activation Amide Target Amide (R-NH-CO-Pip) AcidChloride->Amide Step 2: Amidation Reagent1 SOCl₂ or (COCl)₂ Reagent1->CarboxylicAcid Reagent2 Amine (R-NH₂) + Base (e.g., Et₃N) Reagent2->AcidChloride MenA_Inhibition_Pathway cluster_pathway Menaquinone Biosynthesis in Mtb DHNA 1,4-dihydroxy- 2-naphthoate MenA MenA Enzyme DHNA->MenA FPP Farnesyl pyrophosphate FPP->MenA DMK Demethylmenaquinone MenA->DMK MK Menaquinone (MK-9) (Essential for Respiration) DMK->MK Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->MenA Inhibition Inhibition

References

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1-methylpiperidine-4-carboxylic acid hydrochloride as a pivotal starting material for the synthesis of valuable pharmaceutical intermediates. The piperidine moiety is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs), and functionalization of this core structure is a cornerstone of modern medicinal chemistry. These application notes move beyond simple procedural outlines, delving into the rationale behind methodological choices and providing robust, self-validating protocols for key chemical transformations, including amidation and esterification.

Introduction: The Strategic Importance of the 1-Methylpiperidine Scaffold

The 1-methylpiperidine-4-carboxylic acid scaffold is a versatile and highly valued building block in drug discovery. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. The tertiary amine imparts basicity, which can be crucial for modulating physicochemical properties such as solubility and cell permeability, while the carboxylic acid group serves as a reactive handle for a wide array of chemical modifications.

This guide focuses on the two most fundamental and widely employed transformations of this compound: its conversion into amide and ester derivatives. These reactions form the basis for creating diverse libraries of compounds for screening and lead optimization, targeting a wide range of therapeutic areas including CNS disorders, analgesia, and more.[1][2]

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is essential. This compound is a stable, solid compound.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 71985-80-3[3][4][5]
Molecular Formula C₇H₁₄ClNO₂[4][6]
Molecular Weight 179.64 g/mol [4][6]
Appearance Solid
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride[4]
Safety & Handling Precautions

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][7] Some classifications also note it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[4][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from moisture.[7]

Core Synthetic Pathways: Amidation and Esterification

The carboxylic acid moiety of the title compound is the primary site for synthetic elaboration. Its conversion to an acid chloride is a common first step to activate it for subsequent nucleophilic acyl substitution reactions.

Figure 1: General synthetic workflow from the starting material.
Rationale for Amide Bond Formation

Amide bonds are fundamental in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding, a key interaction for drug-receptor binding. Direct amidation by heating a carboxylic acid and an amine is possible but often requires harsh conditions.[10][11] A more reliable and common laboratory method involves activating the carboxylic acid.[12] The use of thionyl chloride (SOCl₂) to form the acid chloride in situ is a robust and cost-effective method that creates a highly reactive electrophile, enabling facile reaction with a wide range of primary and secondary amines under mild conditions.[13]

Rationale for Esterification

Esters are common pharmaceutical intermediates and are also used as prodrugs to enhance properties like lipophilicity. Similar to amidation, direct esterification can be slow and equilibrium-limited. Conversion to the acid chloride intermediate provides a highly efficient route to ester formation upon reaction with an alcohol. This method is particularly effective for producing simple alkyl esters, such as the methyl or ethyl esters, which can be used in subsequent reactions like transesterification or as analytical standards.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for the synthesis of representative amide and ester intermediates.

Protocol 1: Synthesis of N-Ethyl-1-methylpiperidine-4-carboxamide

This protocol details the synthesis of a secondary amide, a common structural motif in pharmaceutical agents.

Table 2: Materials and Reagents for Protocol 1

ReagentCAS No.M.W. ( g/mol )AmountMoles
1-Methylpiperidine-4-carboxylic Acid HCl71985-80-3179.645.0 g27.8 mmol
Thionyl Chloride (SOCl₂)7719-09-7118.973.0 mL41.7 mmol
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
Ethylamine (2.0 M in THF)75-04-745.0828 mL56.0 mmol
Sodium Hydroxide (1 M aq.)1310-73-240.00~50 mL-
Saturated Sodium Chloride (brine)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-

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Step3 [label="Step 3: Nucleophilic Addition\nDissolve residue in DCM.\nAdd Ethylamine solution at 0°C.\nWarm to RT and stir overnight."];
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Start -> Step1;
Step1 -> Step2;
Step2 -> Step3;
Step3 -> Step4;
Step4 -> Step5;
Step5 -> End;

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Figure 2: Step-by-step workflow for the amidation protocol.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend this compound (5.0 g, 27.8 mmol) in anhydrous dichloromethane (DCM, 70 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool the suspension to 0°C in an ice bath. Add thionyl chloride (3.0 mL, 41.7 mmol) dropwise over 10 minutes. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The suspension should become a clear solution.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This leaves the crude acid chloride hydrochloride salt as a solid residue.

  • Amidation: Place the flask containing the residue in an ice bath. Add fresh anhydrous DCM (30 mL) to dissolve the acid chloride. Slowly add the solution of ethylamine (2.0 M in THF, 28 mL, 56.0 mmol) dropwise, ensuring the internal temperature remains below 10°C. A precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours).

  • Aqueous Workup: Cool the mixture in an ice bath and slowly quench by adding 1 M aqueous sodium hydroxide (~50 mL) until the pH of the aqueous layer is >10. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM (2x 30 mL).

  • Purification: Combine all organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in DCM) to afford the pure N-ethyl-1-methylpiperidine-4-carboxamide.

Protocol 2: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This protocol details the synthesis of a simple methyl ester, a versatile intermediate for further functionalization.[14]

Table 3: Materials and Reagents for Protocol 2

ReagentCAS No.M.W. ( g/mol )AmountMoles
1-Methylpiperidine-4-carboxylic Acid HCl71985-80-3179.645.0 g27.8 mmol
Thionyl Chloride (SOCl₂)7719-09-7118.973.0 mL41.7 mmol
Methanol (MeOH), anhydrous67-56-132.0450 mL-
Saturated Sodium Bicarbonate (aq.)144-55-884.01~75 mL-
Diethyl Ether60-29-774.12100 mL-

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (5.0 g, 27.8 mmol) in anhydrous methanol (50 mL). Cool the mixture to 0°C in an ice bath. Add thionyl chloride (3.0 mL, 41.7 mmol) dropwise over 15 minutes.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol and excess SOCl₂ under reduced pressure.

  • Workup: Dissolve the resulting residue in water (50 mL) and cool in an ice bath. Carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, methyl 1-methylpiperidine-4-carboxylate, typically as a clear oil. Further purification by distillation under reduced pressure may be performed if necessary.

Summary of Expected Results

The following table summarizes the expected outcomes for the protocols described above. Yields and purity are representative and may vary based on experimental conditions and scale.

Table 4: Expected Product Characteristics

ProtocolProduct NameStructureExpected YieldPurity (Typical)
1N-Ethyl-1-methylpiperidine-4-carboxamideC₁₀H₂₀N₂O75-85%>95% (after chromatography)
2Methyl 1-methylpiperidine-4-carboxylateC₈H₁₅NO₂80-90%>97% (after workup)

References

  • This compound synthesis - ChemicalBook.
  • This compound | 71985-80-3 - ChemicalBook.
  • SAFETY D
  • MSDS of 1-Methyl-piperidine-4-carboxylic acid hydrochloride - Capot Chemical.
  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043.
  • This compound, 96% 5 g | Buy Online.
  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl...
  • Chemical Safety Data Sheet MSDS / SDS - 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID - ChemicalBook.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • This compound AldrichCPR | Sigma-Aldrich.
  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google P
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing.
  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)
  • Amide formation from carboxylic acid deriv

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The Cornerstone of Neuroactive Drug Scaffolds: A Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, a recurring structural motif in a vast array of therapeutic agents targeting the central nervous system (CNS). Its conformational flexibility and ability to engage in crucial intermolecular interactions make it an invaluable component in the design of novel drugs. Among the numerous piperidine-based building blocks, 1-methylpiperidine-4-carboxylic acid hydrochloride has emerged as a particularly versatile and indispensable intermediate. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers, scientists, and drug development professionals in their quest for new and improved therapeutics.

The Significance of the 1-Methylpiperidine Moiety in Neuropharmacology

The introduction of a methyl group at the 1-position of the piperidine ring profoundly influences the molecule's physicochemical and pharmacological properties. This seemingly simple modification can enhance binding affinity to target receptors, improve metabolic stability, and modulate blood-brain barrier permeability – all critical factors in the development of effective CNS drugs. The 1-methylpiperidine scaffold is a key feature in a range of pharmaceuticals, including potent analgesics and other neuroactive compounds[1].

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization. The hydrochloride salt form of 1-methylpiperidine-4-carboxylic acid enhances its stability and water solubility, facilitating its use in various synthetic transformations.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [2][4]
Appearance White to off-white solid[5]
Melting Point 226-228 °C (decomposes)[3]
Solubility in Water Moderate[5]
pKa (Predicted) 3.16 ± 0.20[6]
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride[4]

Synthesis of this compound

The reliable and scalable synthesis of this key intermediate is crucial for its widespread application. A common and efficient method involves the reductive amination of isonipecotic acid with formaldehyde, followed by salt formation with hydrochloric acid.

Protocol: Synthesis from Isonipecotic Acid

This protocol is based on established synthetic routes[2][3].

Materials:

  • Isonipecotic acid

  • Palladium on activated carbon (10%)

  • Purified water

  • Formic acid

  • Formaldehyde solution

  • Concentrated hydrochloric acid

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, charge isonipecotic acid, 10% palladium on carbon, and purified water.

  • Heat the mixture to 90-100 °C.

  • Carefully add formic acid and formaldehyde to the reaction vessel.

  • Maintain the temperature at 90-100 °C and monitor the reaction progress by HPLC until the isonipecotic acid is consumed (typically <0.1% area).

  • Cool the reaction mixture to 20-30 °C.

  • Filter the mixture to remove the palladium on carbon catalyst. Wash the filter cake with purified water.

  • Combine the filtrates and concentrate under atmospheric pressure to approximately 2 volumes.

  • Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

  • Add acetonitrile while maintaining the temperature above 70 °C to induce crystallization.

  • Concentrate the solution further to approximately 3 volumes.

  • Cool the mixture to 20-25 °C and stir for 1-2 hours to allow for complete crystallization.

  • Filter the solid product and wash the filter cake with acetonitrile.

  • Dry the product in a vacuum oven at up to 50 °C until the water content is ≤0.2% w/w.

G Isonipecotic_Acid Isonipecotic Acid Intermediate Reductive Amination (Formaldehyde, Formic Acid, Pd/C) Isonipecotic_Acid->Intermediate 1. Product_HCl 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Intermediate->Product_HCl 2. HCl

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry: A Gateway to Potent Analgesics

This compound serves as a crucial precursor in the synthesis of several potent opioid analgesics, most notably remifentanil and carfentanil. Its structure provides the core scaffold upon which further chemical modifications are made to achieve high affinity and selectivity for opioid receptors.

The general synthetic strategy involves the transformation of the carboxylic acid group into an ester or an amide, followed by further functionalization of the piperidine nitrogen.

G Start 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Ester_Intermediate Ester Intermediate (e.g., Methyl Ester) Esterification->Ester_Intermediate Amide_Intermediate Amide Intermediate (e.g., Anilide) Amidation->Amide_Intermediate Further_Mod Further N-Functionalization Ester_Intermediate->Further_Mod Amide_Intermediate->Further_Mod Final_Drug Bioactive Molecule (e.g., Remifentanil, Carfentanil) Further_Mod->Final_Drug

Caption: General synthetic workflow from the core building block.

Protocol: Esterification with Methanol

This protocol details the synthesis of methyl 1-methylpiperidine-4-carboxylate, a key intermediate for various CNS drugs[7].

Materials:

  • This compound

  • Methanol

  • Thionyl chloride

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (179.64 g, 1 mol) in methanol (350 mL).

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (112.8 mL, 1.55 mol) dropwise to the stirred solution over 1 hour, maintaining the temperature at -10 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C.

  • Maintain the temperature at 40 °C for 2 hours.

  • Cool the solution and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate. Caution: Gas evolution (CO₂) will occur.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid. The expected yield is approximately 87%[7].

Protocol: Amidation with an Aniline Derivative

The formation of an amide bond between 1-methylpiperidine-4-carboxylic acid and an aniline is a critical step in the synthesis of many pharmacologically active compounds. Due to the reduced nucleophilicity of anilines, coupling agents are typically required to facilitate this transformation. This protocol provides a general method using common peptide coupling reagents[8][9].

Materials:

  • This compound

  • Aniline derivative (e.g., 3,4-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the aniline derivative (1.1 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.0 eq)[8].

  • Add TEA or DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, particularly in the synthesis of CNS-acting agents. Its strategic importance lies in its ability to provide a pre-functionalized and readily diversifiable scaffold. The protocols detailed in this guide offer a practical framework for the synthesis and application of this key intermediate. A thorough understanding of its properties and reactivity will undoubtedly continue to fuel the discovery and development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Pipzine Chemicals. 1-Methylpiperidine-4-carboxylic Acid. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available at: [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Available at: [Link]

  • PubChem. 1-Methylpiperidine-4-carboxylic acid. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(84), 12696-12699. Available at: [Link]

  • Marton, J., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(10), 8450-8465. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... Available at: [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Kim, K. H. (1962). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-204. Available at: [Link]

  • Oakwood Chemical. This compound. Available at: [Link]

  • Google Patents. Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Available at: [Link]

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Agu, V. N. (2019). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Central Nervous System Agents in Medicinal Chemistry, 19(2), 86-93. Available at: [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. Available at: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • National Center for Biotechnology Information. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]

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The Versatile Scaffold: Application Notes for the Synthesis of Novel Compounds from 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Methylpiperidine-4-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands out as a privileged scaffold, present in a multitude of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable building block for targeting a diverse range of biological entities, most notably G-protein coupled receptors (GPCRs).[1] Among the vast array of piperidine-based starting materials, 1-methylpiperidine-4-carboxylic acid hydrochloride offers a unique combination of features: a pre-installed N-methyl group, common in many bioactive molecules, and a carboxylic acid handle ripe for a variety of chemical transformations. This document serves as a detailed guide, providing both the scientific rationale and practical protocols for leveraging this versatile building block in the synthesis of novel compounds with therapeutic potential.

The significance of this compound lies in its utility as a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system.[2] Its structure allows for straightforward chemical modifications, such as amide bond formation and esterification, providing a gateway to vast chemical diversity.[2]

Core Synthetic Transformations: Unlocking the Potential of a Versatile Building Block

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid functional group. The two most common and powerful transformations are amide coupling and esterification, each opening doors to distinct classes of novel compounds.

Amide Bond Formation: A Gateway to Bioactive Carboxamides

The formation of an amide bond is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this reaction.[3] The resulting 1-methylpiperidine-4-carboxamides are prevalent in a wide range of biologically active molecules, including potent and selective GPCR ligands. The general strategy involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable and efficient method for the synthesis of 1-methylpiperidine-4-carboxamides using the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution and stir for another 15 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methylpiperidine-4-carboxamide.

Esterification: Crafting Novel Esters with Diverse Applications

Esterification of 1-methylpiperidine-4-carboxylic acid provides another avenue for creating novel compounds. These esters can serve as final products or as intermediates for further synthetic manipulations. A classic and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Protocol 2: Fischer Esterification for the Synthesis of Methyl 1-Methylpiperidine-4-carboxylate

This protocol details the synthesis of the methyl ester of 1-methylpiperidine-4-carboxylic acid, a common intermediate in multi-step syntheses.

Materials:

  • This compound

  • Methanol

  • Thionyl chloride or concentrated sulfuric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 1-methylpiperidine-4-carboxylate.

Application in the Synthesis of a Potent 5-HT1F Agonist

A compelling example of the utility of this compound is its application in the synthesis of potent serotonin 5-HT1F receptor agonists, which are of interest for the treatment of migraine. A key step in the synthesis of these compounds involves the conversion of 1-methylpiperidine-4-carboxylic acid to a Weinreb amide, which then undergoes further reactions to build the final complex molecule.

The initial step involves the activation of the carboxylic acid with thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. This intermediate is a versatile precursor for the introduction of various functionalities.

Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations and workflows, the following diagrams have been generated using the Graphviz DOT language.

G cluster_amide Amide Synthesis Workflow start_amide 1-Methylpiperidine-4-carboxylic acid HCl activation Activate with HATU/DIPEA start_amide->activation coupling Amide Coupling activation->coupling amine Primary or Secondary Amine amine->coupling product_amide Novel 1-Methylpiperidine-4-carboxamide coupling->product_amide

Caption: Workflow for the synthesis of novel carboxamides.

G cluster_ester Ester Synthesis Workflow start_ester 1-Methylpiperidine-4-carboxylic acid HCl esterification Fischer Esterification (Alcohol, Acid Catalyst) start_ester->esterification product_ester Novel 1-Methylpiperidine-4-carboxylate Ester esterification->product_ester

Caption: Workflow for the synthesis of novel esters.

Data Summary and Characterization

The successful synthesis of novel compounds requires rigorous characterization to confirm their identity and purity. The following table provides representative data for key compounds discussed in these application notes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Method
This compoundC₇H₁₄ClNO₂179.64N/A¹H NMR, ¹³C NMR
Methyl 1-methylpiperidine-4-carboxylateC₈H₁₅NO₂157.2185-95¹H NMR, GC-MS
Representative 1-Methylpiperidine-4-carboxamideVariesVaries60-90¹H NMR, LC-MS, HRMS

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be used in a well-ventilated area or a fume hood.

Conclusion: A Foundation for Innovation

This compound serves as a robust and versatile starting material for the synthesis of a wide array of novel compounds. Its ready availability and the straightforward nature of its chemical transformations make it an attractive building block for both academic research and industrial drug discovery programs. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable scaffold, paving the way for the discovery of new therapeutic agents.

References

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  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website: [Link]

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Application Notes & Protocols: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic application of 1-methylpiperidine-4-carboxylic acid hydrochloride, a pivotal building block in modern medicinal chemistry. We move beyond simple procedural lists to offer an in-depth exploration of the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible synthesis. This guide details its chemical properties, core reactivity, and provides field-proven, step-by-step protocols for its conversion into high-value heterocyclic structures, including amide and ester derivatives. The content is structured to empower researchers with the expertise needed to leverage this versatile scaffold in drug discovery and development programs.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its saturated, non-aromatic nature allows it to confer favorable physicochemical properties such as improved solubility and metabolic stability, while its three-dimensional structure is ideal for establishing precise, high-affinity interactions with biological targets.

This compound (also known as N-methylisonipecotic acid hydrochloride) is a particularly valuable derivative.[1] The tertiary amine introduced by the N-methyl group often enhances aqueous solubility and can serve as a key pharmacophoric feature. The carboxylic acid at the 4-position provides a versatile synthetic handle for elaboration into a multitude of functional groups, enabling the construction of diverse chemical libraries for screening and lead optimization. Its hydrochloride salt form ensures stability and ease of handling for this hygroscopic compound.

This guide will focus on the two most fundamental and powerful transformations of the carboxylic acid moiety: amide bond formation and esterification . These reactions serve as gateways to a wide range of complex heterocyclic compounds with significant therapeutic potential, particularly as GABA uptake inhibitors and opioid receptor modulators.[2][3][4]

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 71985-80-3[5]
Molecular Formula C₇H₁₄ClNO₂[5][6]
Molecular Weight 179.64 g/mol [5]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in water, methanol. Sparingly soluble in aprotic solvents like DCM, DMF when in salt form.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic.

Critical Handling Insight: The hydrochloride salt is stable but hygroscopic. For reactions requiring anhydrous conditions, it is often necessary to either use the free base (1-methylpiperidine-4-carboxylic acid, CAS 68947-43-3) or, more commonly, to perform the reaction in the presence of a tertiary amine base (e.g., triethylamine, DIPEA) to neutralize the HCl in situ and liberate the free carboxylic acid for reaction.

Core Synthetic Strategy: Unlocking the Carboxylic Acid Handle

The primary utility of this compound lies in the reactivity of its carboxyl group. Direct condensation with amines or alcohols is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is the cornerstone of its synthetic application.

The diagram below outlines the general workflow for converting the carboxylic acid into either an amide or an ester, which forms the basis for the protocols in this guide.

G cluster_0 Starting Material cluster_1 Activation cluster_2 Functionalization Pathways cluster_3 Product Classes A 1-Methylpiperidine- 4-carboxylic Acid HCl B In Situ Neutralization (+ Base, e.g., DIPEA) A->B Step 1 C Carbodiimide Activation (EDC or DCC) B->C Step 2 D Active Ester Formation (e.g., O-Acylisourea) C->D Mechanism E Amine Nucleophile (R-NH₂) D->E F Alcohol Nucleophile (R-OH) D->F G Amide Derivatives E->G H Ester Derivatives F->H

Caption: General workflow for amide and ester synthesis.

Protocol I: Amide Coupling via EDC/NHS Activation

This protocol is a robust and widely used method for forming amide bonds under mild conditions.[9] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) generates a semi-stable NHS ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate alone.[10] The byproducts of this reaction are water-soluble, simplifying purification.[9]

Objective: To synthesize N-benzyl-1-methylpiperidine-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DCM to create a stirrable suspension (approx. 0.1 M concentration). Add DIPEA (2.5 eq) to the suspension. Stir at room temperature for 10-15 minutes. Causality Note: The first equivalent of DIPEA neutralizes the HCl salt. The second equivalent acts as the base for the coupling reaction itself. A slight excess ensures the reaction medium remains basic.

  • Activation: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture. Stir at room temperature for 30-60 minutes. The mixture should become more homogeneous as the active ester forms. Expert Insight: The order of addition is crucial. Pre-activating the acid with EDC/NHS before adding the amine minimizes potential side reactions of EDC with the amine nucleophile.

  • Amine Coupling: Slowly add benzylamine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness Check: The bicarb wash removes unreacted NHS, the EDC-urea byproduct, and any remaining acidic components.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient) to afford the pure amide.

G A Carboxylic Acid + DIPEA B Add EDC + NHS A->B 1 C Stir 30-60 min (Activation) B->C 2 D Add Amine C->D 3 E Stir 4-12h at RT (Coupling) D->E 4 F Aqueous Work-up (NaHCO₃, Brine) E->F 5 G Dry & Concentrate F->G 6 H Purify (Chromatography) G->H 7

Caption: Experimental workflow for EDC/NHS amide coupling.

Protocol II: Steglich Esterification

The Steglich esterification is a classic and highly effective method for forming esters, particularly with sterically hindered alcohols.[11] It utilizes a carbodiimide (often Dicyclohexylcarbodiimide, DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Objective: To synthesize Methyl 1-methylpiperidine-4-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) (can be used as solvent and reagent)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl (aqueous)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and Methanol (e.g., 4:1 v/v). Causality Note: Using methanol as a co-solvent ensures it is present in large excess to act as the nucleophile.

  • Base and Catalyst: Add Triethylamine (1.1 eq) to neutralize the HCl salt. Then add the catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C in an ice bath.

  • Activation: Add DCC (1.1 eq) portion-wise to the cold, stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite or a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash with 0.5 N HCl (2x) to remove DMAP and any excess base. Trustworthiness Check: This acidic wash is critical for removing the basic catalyst, which can be difficult to separate during chromatography.

    • Wash with saturated aqueous NaHCO₃ (1x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is often of high purity after work-up. If necessary, it can be further purified by distillation or column chromatography.

Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete activation; Inactive coupling reagents; Insufficient base.Ensure reagents (EDC, DCC) are fresh and stored properly. Use a full 2.5 eq of base for amide coupling from the HCl salt. Confirm activation time is sufficient.
DCU byproduct difficult to remove DCU has slight solubility in some organic solvents.After filtering the bulk of the DCU, cool the filtrate in a freezer for an hour to precipitate residual DCU, then re-filter before proceeding with the aqueous work-up.
Side Product Formation For EDC/NHS coupling, N-acylurea byproduct can form if the amine is added too slowly or if the reaction is overheated.Add the amine promptly after the activation step. Maintain reaction at room temperature unless otherwise specified.
Epimerization (for chiral acids) Over-activation or prolonged reaction times with strong bases can lead to racemization at the alpha-carbon.Use milder coupling agents (e.g., HATU, PyBOP) if racemization is a concern. Minimize reaction time and use a hindered base like DIPEA.

Conclusion

This compound is a high-value, versatile building block for constructing complex heterocyclic molecules. Its strategic importance is rooted in the reliable and high-yielding transformations of its carboxylic acid functional group. The amide coupling and esterification protocols detailed herein provide a robust foundation for researchers in drug discovery. By understanding the causality behind each step—from in situ salt neutralization to the specific roles of activating agents and catalysts—scientists can confidently and reproducibly synthesize novel molecular entities for the advancement of therapeutic programs.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. Available from: [Link]

  • 1-Methylpiperidine-4-carboxylic Acid. Pharmaffiliates. Available from: [Link]

  • esterification of carboxylic acids with. Organic Syntheses. Available from: [Link]

  • This compound. Oakwood Chemical. Available from: [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

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Application Notes and Protocols for Amide Coupling with 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of commercial pharmaceuticals.[1][2] Consequently, the development of robust and efficient methods for amide bond formation is a cornerstone of modern medicinal chemistry and drug development.[1][2] 1-Methylpiperidine-4-carboxylic acid is a prevalent building block in pharmaceutical research, valued for its ability to impart desirable pharmacokinetic properties such as increased solubility and improved metabolic stability. It is commonly supplied as a hydrochloride salt to enhance its stability and handling.

This application note provides a comprehensive guide to the amide coupling of 1-methylpiperidine-4-carboxylic acid hydrochloride. We will delve into the mechanistic underpinnings of the reaction, present detailed experimental protocols, and offer a systematic troubleshooting guide. The protocols described herein are designed to be self-validating and are grounded in established chemical principles, providing researchers with a reliable framework for the synthesis of amide derivatives from this key intermediate.

Mechanistic Overview: The Challenge of the Hydrochloride Salt

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern amide coupling protocols typically employ a coupling reagent to facilitate this activation.

A primary challenge when using this compound is the presence of the hydrochloride salt. For the coupling reaction to proceed, the carboxylic acid must be in its carboxylate form to be activated by the coupling reagent. Additionally, the amine nucleophile must be in its free base form. The presence of HCl necessitates the addition of a non-nucleophilic organic base to neutralize the salt and deprotonate the carboxylic acid.

A common and highly effective method for amide bond formation involves the use of a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][5] The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[5]

  • Formation of an Active Ester: The O-acylisourea intermediate can then react with HOBt to form a more stable and less reactive HOBt active ester. This step is crucial as it minimizes the risk of racemization if the carboxylic acid has a chiral center and prevents the formation of an N-acylurea byproduct.[6][7]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

The overall mechanism is depicted below:

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + R'-NH2 - HOBt Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Selection of Reagents

The success of an amide coupling reaction is highly dependent on the judicious choice of coupling reagents, bases, and solvents. The following table summarizes some of the most commonly used reagents in this context.

Reagent ClassExampleFunction & Key Considerations
Coupling Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble carbodiimide. The urea byproduct is also water-soluble, facilitating purification via aqueous workup.[7]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient uronium salt-based coupling reagent. Often provides faster reaction times and higher yields, especially for sterically hindered substrates.[3]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HATU, very effective for peptide synthesis and general amide coupling.[8][9]
Additives HOBt (1-Hydroxybenzotriazole)Minimizes racemization and suppresses side reactions by forming a more stable active ester.[4][5]
HOAt (1-Hydroxy-7-azabenzotriazole)More reactive than HOBt, particularly useful for difficult couplings.
Bases DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic hindered base. Ideal for neutralizing hydrochloride salts without competing with the primary amine nucleophile.[8]
Et₃N (Triethylamine)A common, less hindered non-nucleophilic base. Can sometimes cause side reactions due to its higher nucleophilicity compared to DIPEA.
Solvents DMF (N,N-Dimethylformamide)A polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents.
DCM (Dichloromethane)A less polar aprotic solvent. Useful when DMF is problematic during workup.
CH₃CN (Acetonitrile)Another polar aprotic solvent, sometimes preferred for its ease of removal under reduced pressure.

Detailed Experimental Protocol: HBTU-Mediated Coupling

This protocol describes a general and robust method for the coupling of this compound with a primary or secondary amine using HBTU as the coupling reagent.

Materials and Equipment:

  • This compound

  • Amine of choice

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Preparation:

For a reaction at a 1.0 mmol scale of the limiting reagent (assuming the carboxylic acid is the limiting reagent):

ReagentMolar Mass ( g/mol )EquivalentsAmount (mg)Volume (mL)
1-Methylpiperidine-4-carboxylic acid HCl179.651.0179.7-
AmineVaries1.1VariesVaries
HBTU379.251.1417.2-
DIPEA129.242.5323.10.435
Anhydrous DMF---5.0

Experimental Workflow Diagram:

Experimental Workflow Start Start Reagent_Prep Prepare Reagents in Anhydrous DMF Start->Reagent_Prep Reaction_Setup Combine Reagents under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reaction by TLC or LC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization

Caption: General experimental workflow for amide coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

    • Add anhydrous DMF (to make an approximately 0.2 M solution).

    • Add the amine (1.1 eq.).

    • Add DIPEA (2.5 eq.) to the mixture. It is crucial to add sufficient base to neutralize the hydrochloride salt (1.0 eq.) and the hexafluorophosphate salt generated from HBTU during the reaction (1.0 eq.), with a slight excess to ensure basic conditions.[8]

    • Stir the mixture for 5-10 minutes to ensure complete dissolution and neutralization.

  • Activation and Coupling:

    • In a separate vial, dissolve HBTU (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add the HBTU solution to the reaction mixture dropwise at room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the limiting starting material.[10]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) or another suitable organic solvent.

    • Wash the organic layer sequentially with a 1 M citric acid solution or 5% aqueous HCl to remove excess DIPEA and other basic impurities.[8][10]

    • Then, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and acidic byproducts.[8][10]

    • Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.[8][10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product but a gradient of methanol in dichloromethane is often effective for purifying basic amide products.[11]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile, ethanol) can be an effective purification method.[12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following guide provides solutions to common problems encountered during the amide coupling of this compound.

Troubleshooting Decision Tree:

Troubleshooting Tree Problem Low or No Product? Check_Reagents Reagents of Poor Quality? Problem->Check_Reagents Yes Check_Base Insufficient Base? Problem->Check_Base No Solution_Reagents Use fresh, anhydrous reagents and solvent. Check_Reagents->Solution_Reagents Yes Check_Activation Inefficient Activation? Check_Base->Check_Activation No Solution_Base Ensure ≥2.5 eq. of DIPEA are used. Check_Base->Solution_Base Yes Check_Sterics Steric Hindrance? Check_Activation->Check_Sterics No Solution_Activation Switch to a more potent coupling reagent like HATU. Check_Activation->Solution_Activation Yes Solution_Sterics Increase reaction time and/or temperature (e.g., to 50 °C). Check_Sterics->Solution_Sterics Yes

Caption: A decision tree for troubleshooting common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Poor quality reagents: Moisture can deactivate the coupling reagent. - Insufficient base: Incomplete neutralization of the hydrochloride salt prevents the reaction. - Incorrect stoichiometry: Inaccurate measurement of reagents.- Use fresh, anhydrous solvents and reagents. - Ensure at least 2.5 equivalents of DIPEA are used. - Carefully re-weigh and measure all reagents.
Incomplete Reaction - Steric hindrance: One or both coupling partners may be sterically bulky. - Low reactivity of the amine: Electron-deficient amines are less nucleophilic.- Increase the reaction time and/or temperature (e.g., to 50 °C). - Switch to a more powerful coupling reagent like HATU.[1]
Formation of Side Products - N-acylurea formation (with EDC): The O-acylisourea intermediate rearranges. - Epimerization (if chiral centers are present): The base may be too strong or the activation too slow.- Ensure an additive like HOBt is used with EDC. - Use a hindered base like DIPEA instead of Et₃N. Add the coupling reagent last, after the acid and base have been mixed.
Difficulty in Purification - Byproducts co-elute with the product: The urea byproduct from carbodiimides can be difficult to remove. - Product is highly polar: The product may stick to the silica gel column.- If using EDC, perform a thorough aqueous workup to remove the water-soluble urea byproduct. - For highly polar products, consider using reversed-phase chromatography or recrystallization.[11][12]

Conclusion

The amide coupling of this compound is a readily achievable transformation with the appropriate selection of reagents and adherence to a well-defined protocol. The key to success lies in the effective neutralization of the hydrochloride salt and the efficient activation of the carboxylic acid. The HBTU-mediated protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of a wide range of amide derivatives. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize their reactions, accelerating the pace of drug discovery and development.

References

  • Vertex AI Search. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... (n.d.). ResearchGate.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • How should I purify a complex, polar, amide reaction mixture?. (2023, February 10). Biotage.
  • What is the best technique for amide purification?. (2020, November 2). ResearchGate.
  • Amine to Amide (Coupling) - HBTU. (n.d.). Common Organic Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

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Application Notes and Protocols for the Analytical Characterization of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural motif is present in numerous active pharmaceutical ingredients (APIs). Ensuring the identity, purity, and stability of this raw material is paramount for the synthesis of safe and effective drug products. A comprehensive analytical characterization is therefore not just a quality control measure, but a foundational requirement for reproducible research and regulatory compliance.

This document provides a suite of detailed analytical methods and protocols designed to offer a multi-faceted characterization of this compound. The methods described herein cover structural elucidation, purity determination, solid-state properties, and the quantification of potential impurities. The protocols are grounded in established scientific principles and are designed to be robust and self-validating.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compound[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 226-228 °C (decomposes)[4]
Canonical SMILES CN1CCC(CC1)C(=O)O.Cl[1]
InChI Key NLUDEWJJEMHIIL-UHFFFAOYSA-N[2]

Integrated Analytical Workflow

A comprehensive analysis of this compound involves a strategic combination of orthogonal analytical techniques. The following workflow ensures a thorough characterization, from initial identity confirmation to detailed impurity profiling and solid-state analysis.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Impurity Profiling cluster_3 Solid-State Characterization NMR ¹H & ¹³C NMR Unambiguous Structure Elucidation MS Mass Spectrometry Molecular Weight Verification FTIR FTIR Spectroscopy Functional Group Identification HPLC HPLC-UV/CAD Purity, Assay, Non-Volatile Impurities HPLC_MS LC-MS Identification of Unknown Impurities HPLC->HPLC_MS Characterize Peaks Titration Potentiometric Titration Assay (% w/w) GC_MS Headspace GC-MS DSC DSC Melting Point, Thermal Events TGA TGA Thermal Stability, Hydration State Sample Test Article: 1-Methylpiperidine-4-carboxylic Acid HCl Sample->NMR Identity Sample->MS Identity Sample->FTIR Identity Sample->HPLC Quantification Sample->Titration Quantification Sample->GC_MS Impurities Sample->HPLC_MS Impurities Sample->DSC Physical Properties Sample->TGA Physical Properties

Caption: Integrated workflow for the comprehensive characterization of this compound.

Detailed Analytical Protocols

Protocol I: Identity Confirmation via NMR Spectroscopy

Principle & Application: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous information for carbon atoms. This combination confirms the molecular skeleton and substitution patterns.

Expertise & Experience: For a hydrochloride salt of an amine, the acidic proton on the nitrogen may exchange with solvent protons (like in D₂O), leading to signal broadening or disappearance. Running the NMR in a solvent like DMSO-d₆ can help observe this proton. The chemical shifts are highly sensitive to the protonation state.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its simplicity, but DMSO-d₆ can be useful for observing exchangeable protons.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (D₂O at ~4.79 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to the protons in the molecule.

    • Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms.

Expected Results: Based on the structure and data from similar compounds[5], the following assignments are expected (shifts are approximate and solvent-dependent):

Assignment¹H NMR (D₂O) Chemical Shift (ppm)¹³C NMR (D₂O) Chemical Shift (ppm)
N-CH~2.9 (s, 3H)~42.0
CH -COOH~2.6 (m, 1H)~40.0
Piperidine CH ₂ (axial, adjacent to N)~3.2 (m, 2H)~52.0
Piperidine CH ₂ (equatorial, adjacent to N)~3.5 (m, 2H)~52.0
Piperidine CH ₂ (other)~2.0-2.2 (m, 4H)~26.0
C OOHNot observed (exchange with D₂O)~175.0
Protocol II: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle & Application: Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for separating and quantifying components in a mixture. It is used to determine the purity of the compound (as area percent) and its concentration (assay) against a reference standard. Due to the polar and ionic nature of the analyte, specialized column chemistry or mobile phase additives are often required.[6][7]

Expertise & Experience: The challenge with this molecule is its high polarity and positive charge, which can lead to poor retention on standard C18 columns and peak tailing due to interaction with residual silanols.[7] To overcome this, a polar-embedded or polar-endcapped column is recommended. Alternatively, ion-pairing chromatography can be employed, where an agent like an alkyl sulfonate is added to the mobile phase to form a neutral complex with the analyte, enhancing its retention.[8] For detection, UV absorbance is limited due to the lack of a strong chromophore. Low wavelength UV (e.g., 200-210 nm) can be used, but a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would provide more universal and robust detection.

Step-by-Step Protocol:

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade acetonitrile and water.

    • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Polar-embedded C18 (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm)Excellent retention for polar analytes in highly aqueous mobile phases.[7]
Mobile Phase A 0.1% TFA in WaterProvides a low pH to ensure the carboxylic acid is protonated and sharpens peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 0-15 min: 2-30% B; 15-16 min: 30-95% B; 16-18 min: 95% B; 18-18.1 min: 95-2% B; 18.1-25 min: 2% BA shallow gradient provides good resolution of closely related impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 205 nm or CADLow UV for detection of the carboxyl group; CAD for universal detection.
Injection Vol. 10 µL
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately prepare a 1.0 mg/mL solution of the reference standard in water.

    • Sample Solution: Accurately prepare a 1.0 mg/mL solution of the test sample in water.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Purity: Inject the sample solution. Calculate the area percent of the main peak relative to all other peaks.

    • Assay: Inject the standard and sample solutions. Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Protocol III: Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Principle & Application: Residual solvents are organic volatile impurities that may be present from the manufacturing process.[9] Their levels are strictly controlled in pharmaceuticals. Headspace GC is the standard method for this analysis as per United States Pharmacopeia (USP) General Chapter <467>.[10][11] Coupling with a Mass Spectrometer (MS) allows for positive identification of any detected peaks.[12]

Expertise & Experience: The choice of diluent is critical. The sample must be soluble in a high-boiling point solvent that does not interfere with the analytes of interest. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. The method must be able to separate and detect solvents from Class 1, 2, and 3 as defined by USP <467>.[9][10]

HS_GC_Workflow cluster_0 Sample Preparation cluster_1 HS Autosampler cluster_2 GC-MS System Sample Weigh Sample into Headspace Vial Diluent Add DMSO Diluent Sample->Diluent Crimp Crimp and Seal Diluent->Crimp Incubate Incubate at 80°C Crimp->Incubate Pressurize Pressurize Vial Incubate->Pressurize Inject Inject Headspace Gas Pressurize->Inject GC_Col GC Separation (e.g., G43 column) Inject->GC_Col MS_Det MS Detection & Identification GC_Col->MS_Det

Caption: Workflow for residual solvent analysis by HS-GC-MS.

Step-by-Step Protocol:

  • Instrument Conditions (Based on USP <467>):

ParameterWater-Soluble Articles Procedure A
GC Column G43 phase (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C (hold 20 min)
Injector Temp. 140 °C (split mode)
Detector Mass Spectrometer (Scan mode, e.g., 35-350 amu)
HS Vial Temp. 80 °C
HS Incubation 60 min
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO.

    • Immediately seal the vial.

  • Analysis:

    • Run the prepared sample vial using the conditions above.

    • Analyze the resulting chromatogram for any peaks corresponding to common solvents.

    • Identify any detected peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify against a standard solution of expected solvents if necessary.

Protocol IV: Structural Confirmation by FTIR Spectroscopy

Principle & Application: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and effective technique for identity confirmation.

Expertise & Experience: For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H, the C=O carbonyl, C-N bonds, and the broad absorptions associated with the hydrochloride salt (N-H⁺ stretch). The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[13] The C=O stretch for a carboxylate salt is usually shifted to a lower wavenumber (<1600 cm⁻¹) compared to a free carboxylic acid (~1700 cm⁻¹).[14][15]

Step-by-Step Protocol:

  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the powder directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Interpretation:

    • Analyze the spectrum for characteristic absorption bands.

Expected Absorption Bands:

Wavenumber (cm⁻¹)AssignmentExpected AppearanceSource
3300-2500O-H stretch (carboxylic acid)Very broad, superimposed on C-H stretches[13]
~3000-2700N-H⁺ stretch (amine salt)Broad absorption[14]
2950-2850C-H stretch (aliphatic)Sharp, medium intensity
~1710C=O stretch (protonated carboxylic acid)Strong, sharp[13][16]
~1580 & ~1400COO⁻ asymmetric & symmetric stretch (if zwitterionic)Strong[14]
1320-1210C-O stretchMedium intensity[13]
Protocol V: Thermal Analysis by DSC and TGA

Principle & Application: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions.[17][18] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability, decomposition, and the presence of water or residual solvents.[19]

Expertise & Experience: For a hydrochloride salt, decomposition is often observed concurrent with or shortly after melting.[4] The TGA trace can help distinguish between the loss of volatiles (e.g., water) at lower temperatures and decomposition at higher temperatures.[20] The combination of DSC and TGA provides a comprehensive thermal profile.[17]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.

  • Instrument Conditions:

ParameterDSCTGA
Temperature Range 25 °C to 300 °C25 °C to 400 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
  • Data Interpretation:

    • DSC: Look for a sharp endotherm corresponding to the melting point. The onset temperature is typically reported as the melting point. Note any other thermal events.

    • TGA: Examine the thermogram for mass loss steps. A mass loss below ~120 °C may indicate water or volatile solvents. Significant mass loss at higher temperatures indicates thermal decomposition. The onset of decomposition is a measure of thermal stability.

Expected Results:

  • DSC: A sharp endotherm with an onset around 226-228 °C.[4]

  • TGA: Thermal stability up to ~200 °C, followed by a significant mass loss step corresponding to decomposition.

Protocol VI: Assay by Potentiometric Titration

Principle & Application: Potentiometric titration is a highly accurate classical method for determining the concentration of an acidic or basic substance. For this compound, two equivalence points can potentially be determined: the titration of the carboxylic acid and the titration of the protonated amine. This method provides an absolute measure of the assay.[21][22]

Expertise & Experience: Since the sample is an amino acid derivative hydrochloride, it can be titrated with a strong base like sodium hydroxide.[23] The pH is monitored with a calibrated electrode, and the equivalence point(s) are determined from the inflection point(s) of the titration curve.[22]

Step-by-Step Protocol:

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Deionized water.

  • Procedure:

    • Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of deionized water.

    • Place the solution in a beaker with a magnetic stirrer.

    • Immerse a calibrated pH electrode in the solution.

    • Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant. Add titrant in smaller increments near the expected equivalence points.

  • Calculation:

    • Plot pH versus the volume of NaOH added.

    • Determine the equivalence volume (V_eq) from the inflection point of the curve (or by using the first or second derivative plot).

    • Calculate the assay using the formula: Assay (%) = (V_eq × M_NaOH × MW) / (Weight_Sample) × 100 Where M_NaOH is the molarity of the NaOH solution and MW is the molecular weight of the analyte (179.64 g/mol ).

References

Application Notes & Protocols: Antimicrobial Applications of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2] This guide focuses on derivatives of 1-methylpiperidine-4-carboxylic acid, a versatile chemical template for developing novel antimicrobial agents. As multidrug resistance continues to threaten global health, exploring new chemical entities is paramount.[3] This document provides a detailed overview of the antimicrobial potential of this compound class, protocols for their evaluation, and insights into their potential mechanisms of action, designed to empower researchers in the field of antimicrobial drug discovery.

Section 1: Chemical Profile and Rationale for Antimicrobial Development

The 1-methylpiperidine-4-carboxylic acid moiety offers a unique combination of a hydrophilic core (due to the tertiary amine and carboxylic acid groups) and a lipophilic backbone. This amphipathic nature is a key feature in many antimicrobial compounds, facilitating interaction with and potential disruption of microbial cell membranes.

Derivatization, typically through esterification or amidation at the C4-carboxylic acid position, allows for systematic modification of the molecule's lipophilicity, steric bulk, and electronic properties. This process, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing antimicrobial potency and spectrum. For instance, converting the carboxylic acid to various esters can enhance cell penetration and interaction with intracellular targets.[4][5]

General Synthesis Approach

The synthesis of target derivatives often begins with commercially available 1-methylpiperidine-4-carboxylic acid hydrochloride. A common and straightforward approach is the esterification of the carboxylic acid.

  • Step 1: Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is usually performed in an inert solvent.

  • Step 2: Esterification/Amidation: The resulting acid chloride is then reacted with a desired alcohol or amine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct, yielding the final ester or amide derivative.[5]

This modular synthesis allows for the creation of a diverse library of compounds for screening.

Caption: General synthetic path from the core acid to functional derivatives.

Section 2: Antimicrobial Spectrum and Activity

Derivatives of 1-methylpiperidine-4-carboxylic acid have shown potential activity against a range of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi.[3][6] The spectrum and potency are highly dependent on the specific functional group added at the C4 position. The table below presents hypothetical, yet representative, data for a series of ester derivatives to illustrate potential SAR trends.

Compound ID Derivative (R-group of Ester) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
MPCA-01 Methyl128>256>256
MPCA-02 Ethyl64256128
MPCA-03 n-Butyl3212864
MPCA-04 Benzyl166432
MPCA-05 4-Chlorobenzyl83216
Ciprofloxacin Control10.25N/A
Fluconazole ControlN/AN/A4

Data Interpretation: The trend suggests that increasing the lipophilicity and aromaticity of the ester group (from methyl to 4-chlorobenzyl) enhances antimicrobial activity. This is a common observation in drug discovery, where such modifications can improve membrane association and target engagement.

Section 3: Detailed Experimental Protocols

The following protocols are standardized methods for assessing the antimicrobial efficacy of novel compounds. They are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing.[7][8][9]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Causality: The MIC assay is the foundational experiment in antimicrobial screening. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This quantitative measure is essential for comparing the potency of different derivatives and benchmarking against standard antibiotics.

Self-Validation: The protocol's integrity relies on multiple controls:

  • Sterility Control: Medium only, to check for contamination.

  • Growth Control: Medium with inoculum, to ensure the microorganism is viable.

  • Positive Control: A known antibiotic, to validate the assay's sensitivity.

  • Solvent Control: Highest concentration of the compound's solvent (e.g., DMSO), to ensure it has no inherent antimicrobial activity.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

    • Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the overnight culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Assay Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of MHB to wells in columns 2 through 12.

    • Add 200 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 is the sterility control.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well is 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring optical density (OD₆₀₀).

Protocol 3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Causality: While MIC determines growth inhibition (a static effect), MBC/MFC determines the concentration required to kill the microorganism (a cidal effect). This is a critical distinction for developing drugs to treat severe infections.

Methodology:

  • Prerequisite: Perform an MIC assay as described above.

  • Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the 10 µL aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Caption: A typical workflow for screening and characterizing novel antimicrobial compounds.

Section 4: Postulated Mechanisms of Action

The precise molecular targets of 1-methylpiperidine-4-carboxylic acid derivatives are not fully elucidated and likely vary between different derivatives and microbial species. However, based on the chemical structure and the known mechanisms of other cationic amphiphilic drugs and piperidine alkaloids, several hypotheses can be proposed.[1][10]

Potential Mechanisms:

  • Membrane Disruption: The cationic nitrogen of the piperidine ring can interact with negatively charged components of microbial membranes (e.g., phospholipids, teichoic acids). The lipophilic ester/amide tail can then insert into the lipid bilayer, disrupting its integrity, leading to leakage of cellular contents and cell death.[11]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids are known to interfere with DNA replication, transcription, or translation.[10] The piperidine derivatives could potentially intercalate with DNA or bind to ribosomal subunits, halting essential cellular processes.

  • Efflux Pump Inhibition: Piperine, a well-known piperidine alkaloid, can act as an efflux pump inhibitor, preventing bacteria from expelling other antibiotics.[11] This suggests that derivatives of 1-methylpiperidine-4-carboxylic acid could act synergistically with other drugs, even if their direct antimicrobial activity is modest.

Caption: Potential antimicrobial mechanisms for 1-methylpiperidine-4-carboxylic acid derivatives.

References

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute.
  • Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects. MDPI.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. Asian Journal of Chemistry.
  • Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. PubMed Central.
  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. PMC - NIH.
  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals.
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate.
  • Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC).
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate.
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • Synthesis and antimicrobial activity of some new 1β-methylcarbapenem derivatives having pyrrolidine or piperidine moieties. ResearchGate.

Sources

The Versatile Scaffold: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in Modern Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery and biochemical research, the strategic selection of molecular scaffolds is paramount. 1-Methylpiperidine-4-carboxylic acid hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its rigid piperidine core, coupled with a reactive carboxylic acid handle, provides an ideal starting point for the construction of ligands targeting a variety of physiological systems. This guide delves into the multifaceted role of this compound, offering not just protocols, but a deeper understanding of its application in the synthesis and evaluation of novel therapeutics, particularly those aimed at central nervous system (CNS) targets.

The inherent structural motifs of this compound make it a valuable precursor for compounds designed to interact with neurotransmitter systems. The tertiary amine of the piperidine ring is a common feature in many CNS-active drugs, influencing their pharmacokinetic properties and their ability to cross the blood-brain barrier. The carboxylic acid group serves as a versatile anchor for the introduction of various pharmacophores through amide bond formation, a robust and well-understood reaction in medicinal chemistry. This allows for the systematic exploration of structure-activity relationships (SAR) in the quest for potent and selective drug candidates.

This document will explore the practical applications of this compound, providing a detailed workflow from the synthesis of a derivative to its characterization in a relevant biochemical assay. The focus will be on its use in generating novel ligands for CNS targets, a testament to its enduring importance in the field.

Physicochemical Properties and Handling

A thorough understanding of the starting material is crucial for successful downstream applications. Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 71985-80-3[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 231-232 °C[3]
Solubility Soluble in waterGeneral Knowledge

Storage and Handling: this compound should be stored in a cool, dry place, away from incompatible materials. It is advisable to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application in CNS Drug Discovery: A Workflow

The journey from a simple scaffold to a potential drug candidate is a multi-step process. This compound is often employed at the very beginning of this journey. The following diagram illustrates a typical workflow in which this compound is utilized.

workflow A 1-Methylpiperidine-4- carboxylic Acid HCl (Starting Material) B Derivative Synthesis (e.g., Amide Coupling) A->B Reaction C Purification & Characterization (HPLC, NMR, MS) B->C Work-up D Biochemical Screening (e.g., Radioligand Binding Assay) C->D Testing E Lead Optimization (SAR Studies) D->E Data Analysis E->B Iterative Design F In Vivo Studies E->F Candidate Selection

Caption: A typical drug discovery workflow starting with this compound.

Protocol 1: Synthesis of a Representative Amide Derivative

The carboxylic acid moiety of this compound is readily converted to an amide, a common functional group in many biologically active compounds. This protocol describes a general method for the synthesis of an N-aryl amide derivative, a class of compounds often investigated for their CNS activity.

Rationale: Amide coupling is a fundamental reaction in medicinal chemistry due to its reliability and the vast commercial availability of primary and secondary amines, allowing for the creation of large and diverse compound libraries. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and often lead to high yields.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Neurotransmitter System Research

Derivatives of 1-methylpiperidine-4-carboxylic acid have shown promise as modulators of various neurotransmitter systems, including the dopaminergic and serotonergic systems. The piperidine scaffold can mimic the endogenous ligands for these systems, and modifications to the scaffold can fine-tune the affinity and selectivity for specific receptor subtypes or transporters.

Signaling Pathway Context:

The diagram below illustrates the principle of action for a hypothetical derivative that acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, the concentration and duration of dopamine signaling are increased.

pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal\nTransduction Signal Transduction Dopamine_Receptor->Signal\nTransduction Activation Derivative Derivative of 1-Methylpiperidine-4- carboxylic Acid Derivative->DAT Inhibition

Caption: Mechanism of action for a dopamine reuptake inhibitor derived from 1-methylpiperidine-4-carboxylic acid.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

To assess the affinity of a newly synthesized derivative for its intended target, a radioligand binding assay is a standard and powerful technique.[4] This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Rationale: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the target receptor or transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated. This provides a quantitative measure of the compound's affinity for the target.

Materials:

  • Membrane preparation from cells expressing the human dopamine transporter (hDAT)

  • [³H]-WIN 35,428 (a high-affinity radioligand for DAT)

  • Test compound (synthesized derivative of 1-methylpiperidine-4-carboxylic acid)

  • Nomifensine (a known DAT inhibitor for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-channel pipette, filter harvester

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, membrane preparation, and [³H]-WIN 35,428.

    • Non-specific Binding: Add assay buffer, membrane preparation, [³H]-WIN 35,428, and a high concentration of nomifensine (e.g., 10 µM).

    • Test Compound: Add assay buffer, membrane preparation, [³H]-WIN 35,428, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

This compound is a testament to the power of well-designed molecular scaffolds in biochemical research and drug development. Its utility extends far beyond its simple structure, providing a robust platform for the synthesis of complex and biologically active molecules. The protocols and workflows detailed in this guide are intended to serve as a practical resource for researchers looking to leverage the potential of this versatile compound. As our understanding of the intricate signaling pathways of the central nervous system deepens, the demand for novel chemical probes and therapeutic agents will continue to grow. Scaffolds like this compound will undoubtedly remain at the forefront of these efforts, enabling the creation of the next generation of medicines to treat neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to optimize your reaction yield and purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for this transformation is the Eschweiler-Clarke reaction, a reductive amination process that methylates a secondary amine (piperidine-4-carboxylic acid or its ester) to a tertiary amine using formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, a common side reaction with other methylation agents.[2][3][4]

This guide will focus on troubleshooting and optimizing the Eschweiler-Clarke synthesis of this compound, starting from either piperidine-4-carboxylic acid (isonipecotic acid) or its ethyl ester, ethyl isonipecotate.

Reaction Mechanism Overview

The Eschweiler-Clarke reaction proceeds through a well-established mechanism. Understanding this pathway is critical for effective troubleshooting.

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reductive Methylation cluster_2 Step 3: Salt Formation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Iminium_ion Iminium Ion Intermediate Piperidine-4-carboxylic acid->Iminium_ion + Formaldehyde Formaldehyde Formaldehyde H2O H₂O Iminium_ion->H2O - H₂O Hydride_transfer Hydride Transfer Iminium_ion->Hydride_transfer Formic_acid Formic Acid Formic_acid->Hydride_transfer 1-Methylpiperidine-4-carboxylic acid 1-Methylpiperidine-4-carboxylic acid Hydride_transfer->1-Methylpiperidine-4-carboxylic acid CO2 CO₂ Hydride_transfer->CO2 - CO₂ Final_Product 1-Methylpiperidine-4-carboxylic acid hydrochloride 1-Methylpiperidine-4-carboxylic acid->Final_Product + HCl HCl HCl

Caption: Eschweiler-Clarke reaction mechanism for the synthesis of 1-methylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The Eschweiler-Clarke reaction requires elevated temperatures, typically 90-100°C, to proceed efficiently.[1][5] Insufficient heating can lead to a sluggish reaction and incomplete conversion of the starting material.

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. Use an oil bath for uniform heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Suboptimal Reagent Stoichiometry: The ratio of formaldehyde and formic acid to the starting amine is crucial. An excess of both is generally required to drive the reaction to completion.[2]

    • Solution: Use a molar excess of both formaldehyde and formic acid. A typical starting point is 2-3 equivalents of each relative to the piperidine derivative. See the table below for recommended ratios.

  • Issues with Starting Material: If you are starting with ethyl isonipecotate, it may have hydrolyzed to isonipecotic acid, affecting the stoichiometry and solubility.[6][7]

    • Solution: Use fresh or properly stored ethyl isonipecotate.[8] If you suspect hydrolysis, you can either purify the starting material or account for the presence of the carboxylic acid in your stoichiometric calculations.

  • Workup and Isolation Losses: Significant product loss can occur during the workup and crystallization steps.

    • Solution: When neutralizing the reaction mixture, do so carefully to avoid product degradation. During crystallization, ensure the solution is sufficiently concentrated and allowed to cool slowly to maximize crystal formation. Washing the final product with a minimal amount of cold solvent will reduce losses.[5][9]

ParameterRecommended RangeRationale
Reaction Temperature 90 - 100 °CEnsures efficient iminium ion formation and hydride transfer.[1]
Formaldehyde (equiv.) 2.0 - 3.0Drives the reaction towards the methylated product.[2]
Formic Acid (equiv.) 2.0 - 3.0Acts as both a catalyst and the hydride source.[2]
Reaction Time 2 - 6 hoursDependent on scale and temperature; monitor by TLC.

Question 2: I am observing a significant amount of unreacted starting material in my final product. What should I do?

Answer: The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • Reaction Time and Temperature: As mentioned above, ensure adequate heating and reaction time.

  • Catalyst (if applicable): Some protocols suggest the use of a palladium on activated carbon (Pd/C) catalyst, which may enhance the reaction rate.[5]

    • Solution: If you are not using a catalyst, consider a trial run with a catalytic amount (e.g., 1-5 mol%) of 10% Pd/C. This may be particularly useful if you are struggling with reaction completion at lower temperatures.

  • Purity of Reagents: Ensure the formaldehyde and formic acid are of good quality and correct concentration. Degradation of these reagents can lead to a stalled reaction.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Check_Temp Verify Reaction Temperature (90-100°C) Low_Yield->Check_Temp Check_Stoichiometry Confirm Reagent Stoichiometry (Excess HCHO & HCOOH) Check_Temp->Check_Stoichiometry Check_Reagents Assess Reagent Quality Check_Stoichiometry->Check_Reagents Problem_Persists Problem Persists Check_Reagents->Problem_Persists Consider_Catalyst Consider Adding Pd/C Catalyst Success Improved Yield Consider_Catalyst->Success Optimize_Workup Optimize Isolation and Crystallization Optimize_Workup->Success Problem_Persists->Consider_Catalyst If starting material remains Problem_Persists->Optimize_Workup If reaction is complete

Caption: Troubleshooting workflow for low reaction yield.

Question 3: I am having difficulty crystallizing the final product. What can I do to improve this?

Answer: Crystallization can be a challenging step, often influenced by purity and solvent choice.

  • Solvent System: The literature suggests using acetonitrile for crystallization.[5][9]

    • Solution: After forming the hydrochloride salt, concentrate the aqueous solution and then add acetonitrile. You may need to perform several cycles of adding acetonitrile and concentrating to azeotropically remove water.[5] The final product should then precipitate from the acetonitrile.

  • Purity: Impurities can inhibit crystallization.

    • Solution: If the product oils out or fails to crystallize, it may be necessary to purify the crude material. This can be done by redissolving the crude product in a minimal amount of hot alcohol (e.g., isopropanol) and then adding an anti-solvent like diethyl ether or more acetonitrile to induce crystallization.

  • Water Content: The presence of excess water can prevent crystallization.

    • Solution: As mentioned, azeotropic distillation with acetonitrile is effective. For rigorous dryness, Karl Fischer titration can be used to quantify the water content in the supernatant before filtration.[5][9]

Question 4: Should I start with isonipecotic acid or ethyl isonipecotate? What are the pros and cons?

Answer: The choice of starting material can impact the reaction and workup.

  • Isonipecotic Acid (Piperidine-4-carboxylic acid):

    • Pros: It is a solid, making it easy to handle and weigh accurately. The reaction directly yields the desired carboxylic acid product before salt formation.

    • Cons: It may have lower solubility in some organic solvents, which is generally not an issue for the aqueous conditions of the Eschweiler-Clarke reaction.

  • Ethyl Isonipecotate:

    • Pros: It is a liquid, which can be advantageous for large-scale reactions where pumping and transfers are required.[8] It is often used in syntheses of related compounds.[10]

    • Cons: As an ester, it is susceptible to hydrolysis, which can complicate the reaction and purification.[6] The synthesis requires an additional hydrolysis step to obtain the final carboxylic acid, although this is typically performed in situ during the acidic workup.

Recommendation: For most lab-scale syntheses, starting with isonipecotic acid is more straightforward due to its stability and the directness of the reaction.

Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from established procedures.[5][9]

Materials:

  • Isonipecotic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

  • Purified water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, charge isonipecotic acid and purified water.

  • Heating: Heat the mixture to 90-95°C with stirring.

  • Reagent Addition: Add formic acid followed by the dropwise addition of formaldehyde solution to the reaction vessel.

  • Reaction: Maintain the temperature at 90-100°C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration (if a catalyst was used): Cool the mixture to 20-30°C. If a catalyst like Pd/C was used, filter the reaction mixture. Wash the filter cake with purified water.

  • Concentration: Concentrate the combined filtrates under atmospheric pressure.

  • Salt Formation: Adjust the temperature to 65-75°C and add concentrated hydrochloric acid.

  • Crystallization: Add acetonitrile to the vessel at >70°C. Concentrate the solution, then add more acetonitrile and concentrate again to azeotropically remove water.

  • Isolation: Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization. Filter the product, wash the filter cake with cold acetonitrile, and dry the product under vacuum at up to 50°C.

References

  • ChemBK. (2024, April 9). 1'-methyl-1,4'-bipiperidine-4-carboxylic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Economic Landscape of 1-Methylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Angene. (n.d.). Ethyl Isonipecotate: Technical Data and Application Overview. Retrieved from [Link]

Sources

common byproducts in 1-methylpiperidine-4-carboxylic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methylpiperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide practical, experience-driven insights into the common challenges and byproduct formations encountered during its chemical transformations. By understanding the causality behind these side reactions, you can optimize your protocols, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the primary reaction classes for this molecule: esterification, amidation, and reduction. Each section addresses common problems in a question-and-answer format, followed by detailed troubleshooting protocols.

Esterification Reactions: Beyond the Basics

The conversion of the carboxylic acid moiety to an ester is a fundamental step in many synthetic routes. While seemingly straightforward, this reaction can present challenges related to equilibrium, reagent stability, and byproduct formation.

FAQ 1.1: My Fischer esterification of this compound is stalling, resulting in low yields. What is the primary cause and how can I drive the reaction to completion?

Answer: The most common issue with Fischer esterification is its reversible nature. The reaction between a carboxylic acid and an alcohol produces an ester and water. As water accumulates, the reverse reaction—ester hydrolysis—begins to compete, establishing an equilibrium that limits your yield.[1][2]

The core of the problem is the presence of water, a byproduct that pushes the equilibrium back to the starting materials. To overcome this, you must actively remove water as it forms.

Troubleshooting Protocol: Maximizing Yield in Fischer Esterification

  • Reagent Stoichiometry: Use the alcohol reactant as the solvent. A large excess (e.g., 10-20 equivalents or more) shifts the equilibrium towards the product side based on Le Châtelier's principle.[2]

  • Catalyst: Employ a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at a loading of 1-5 mol%.

  • Water Removal (Critical Step):

    • Dean-Stark Apparatus: For alcohols that form a low-boiling azeotrope with water (e.g., toluene, benzene), use a Dean-Stark trap to physically sequester the water byproduct.

    • Drying Agents: For reactions with lower-boiling alcohols like methanol or ethanol, where a Dean-Stark trap is less effective, consider adding a dehydrating agent like molecular sieves (3Å or 4Å).

  • Temperature: Heat the reaction mixture to reflux to ensure a reasonable reaction rate.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workflow: Optimized Fischer Esterification

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_outcome Outcome & Workup A 1-Methylpiperidine-4- carboxylic acid HCl E Heat to Reflux A->E B Excess Alcohol (e.g., MeOH, EtOH) B->E C Acid Catalyst (H₂SO₄ or TsOH) C->E D Dean-Stark Trap (if applicable) D->E F Water is formed as a byproduct E->F G Water is removed via Dean-Stark or Sieves F->G Crucial Step H Equilibrium shifts right G->H I High Yield of Ester Product H->I J Aqueous Workup (Neutralize acid) I->J G Start Carboxylic Acid + EDC Active O-Acylisourea (Reactive Intermediate) Start->Active Activation PathA Desired Path: + Amine Active->PathA PathB Side Reaction: (Slow Amine Attack) Active->PathB Rearrangement Product Amide Product PathA->Product Byproduct_Urea EDC-Urea PathA->Byproduct_Urea Byproduct_N N-Acylurea (Unreactive Byproduct) PathB->Byproduct_N G cluster_start Post-Reduction Mixture cluster_bad Incorrect Workup cluster_good Correct Workup (Fieser) Start Product in THF + Excess LiAlH₄ + Aluminum Salts BadQuench Quench with Excess Water Only Start->BadQuench Path 1 GoodQuench Sequential Addition: 1. H₂O 2. NaOH(aq) 3. H₂O Start->GoodQuench Path 2 BadResult Gelatinous Al(OH)₃ Precipitate (Traps Product, Unfilterable) BadQuench->BadResult GoodResult Granular, Filterable Inorganic Salts GoodQuench->GoodResult

Sources

Technical Support Center: Purification of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methylpiperidine-4-carboxylic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique molecules. The inherent zwitterionic character of the parent structure, combined with the properties of a hydrochloride salt, presents specific challenges that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve high purity for your compounds.

Understanding the Challenge: The Zwitterionic Hydrochloride Salt

1-Methylpiperidine-4-carboxylic acid and its derivatives exist as zwitterions at neutral pH, possessing both a positive charge on the quaternary amine and a negative charge on the carboxylate group. When prepared as a hydrochloride salt, the carboxylate is protonated, resulting in a positively charged molecule with a chloride counter-ion. This structure leads to high polarity, low solubility in many common organic solvents, and a tendency to interact strongly with stationary phases in chromatography, often leading to poor peak shape and recovery.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My compound streaks badly on a standard silica gel column, and I get poor separation from polar impurities. What's happening and how can I fix it?

Answer:

This is a very common issue. The streaking (or tailing) you're observing is due to strong, non-ideal interactions between the basic nitrogen of your piperidine derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, uneven elution of your compound.

Causality: The lone pair on the nitrogen atom can be protonated by the acidic silica surface, causing your compound to bind tightly and release slowly. This is exacerbated by the polar nature of the hydrochloride salt.

Solutions:

  • Use a Basic Mobile Phase Modifier: Neutralize the acidic silica surface by adding a small amount of a basic modifier to your eluent system.

    • Protocol: Start by adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[1] The base will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to silica gel.

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative for purifying basic compounds.[1][2] Use a grade with a similar particle size to your silica for comparable resolution.

    • Deactivated Silica: You can deactivate silica gel yourself by treating it with a base before packing your column.[2]

  • "Boc" Protect the Amine: If your synthesis allows, purifying the Boc-protected precursor can be much simpler on standard silica gel.[1] The Boc group masks the basicity of the nitrogen, leading to more predictable chromatographic behavior. Deprotection would then be the final step after purification. However, be aware that the protection and deprotection steps can introduce new impurities.[1]

Question 2: My compound elutes in the solvent front on my C18 reverse-phase HPLC column, even with a highly aqueous mobile phase. How can I get it to retain?

Answer:

This lack of retention is a direct consequence of the high polarity of your hydrochloride salt. Standard C18 columns are nonpolar and retain compounds primarily through hydrophobic interactions, which are minimal for your polar molecule.

Causality: Your compound prefers to stay in the polar mobile phase rather than interacting with the nonpolar C18 chains of the stationary phase.

Solutions:

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for better retention of polar analytes.

    • Mechanism: They have polar groups (e.g., amides or carbamates) embedded within the alkyl chains or at the end (endcapping). These polar groups help to "wet" the stationary phase and provide alternative interaction mechanisms (like hydrogen bonding) for polar molecules.[2] Columns like the Atlantis dC18 are designed for use with highly aqueous mobile phases.[3][4]

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.

    • Mechanism: HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase that is high in organic content (typically acetonitrile) with a small amount of water. Water acts as the strong eluting solvent. Your polar compound will partition into the water-rich layer on the surface of the stationary phase and be retained.[2][5]

  • Introduce an Ion-Pairing Reagent: This should be considered a last resort for preparative work, as removing the ion-pairing reagent can be difficult.

    • Protocol: Adding an agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form an ion pair with your positively charged compound. This new complex is more hydrophobic and will have greater retention on a C18 column.[3]

Question 3: I've isolated my product, but it's contaminated with inorganic salts from the synthesis. How can I remove them?

Answer:

Inorganic salt contamination is common, especially after workups involving pH adjustments or the use of salt-based reagents.

Solutions:

  • Solvent Trituration/Washing: This is the simplest method. Since your organic hydrochloride salt has some solubility in organic solvents where inorganic salts (like NaCl) are insoluble, a simple wash can be effective.

    • Protocol: Suspend your crude solid product in a solvent like isopropanol, acetonitrile, or a mixture of dichloromethane/methanol. Stir vigorously for 15-30 minutes, then filter. The inorganic salts should remain as a solid, while your product (partially) dissolves and is recovered from the filtrate after evaporation. You may need to repeat this process. Washing the crude solid with ethyl acetate or hexane can also be effective.[6]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be an effective, albeit slower, method for desalting.

  • pH Adjustment and Extraction: This method exploits the zwitterionic nature of the underlying molecule.

    • Protocol:

      • Dissolve the crude salt in water.

      • Carefully adjust the pH to the isoelectric point (pI) of the compound. At the pI, the net charge is zero, and the aqueous solubility is often at its minimum.[5][7]

      • The zwitterionic form may precipitate and can be collected by filtration.

      • Alternatively, at the pI, the compound may be extractable into a more polar organic solvent like ethyl acetate or butanol.

      • After extraction, you can re-form the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in dioxane or isopropanol).

Workflow for Purification Method Selection

The following diagram provides a decision-making framework to help you select the most appropriate purification strategy.

Purification_Workflow start Crude Product (1-Methylpiperidine-4-carboxylic acid hydrochloride derivative) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration (e.g., IPA, EtOH/Ether, MeCN) is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily purity_check Assess Purity (HPLC, NMR) high_purity Purity > 95%? purity_check->high_purity recrystallize->purity_check wash Wash/Triturate with EtOAc or Hexane wash->purity_check final_product Final Product high_purity->final_product Yes high_purity->chromatography No is_prep Preparative Scale? chromatography->is_prep flash_chrom Flash Chromatography is_prep->flash_chrom Yes prep_hplc Preparative HPLC is_prep->prep_hplc No (Analytical) stationary_phase Select Stationary Phase flash_chrom->stationary_phase rp_hplc Reverse Phase HPLC prep_hplc->rp_hplc hilic_hplc HILIC prep_hplc->hilic_hplc silica Silica Gel (+ Et3N or NH4OH) stationary_phase->silica Option 1 alumina Alumina (Basic/Neutral) stationary_phase->alumina Option 2 silica->purity_check alumina->purity_check polar_column Use Polar-Embedded/ Endcapped Column rp_hplc->polar_column hilic_hplc->purity_check polar_column->purity_check

Caption: Decision workflow for purifying piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing my this compound derivative?

A1: Recrystallization is highly dependent on the specific derivative. However, a good starting point is often a polar protic solvent in which the salt is soluble when hot but less soluble when cold.

  • Primary Recommendation: Try 2-propanol (isopropanol) or ethanol.[6] Dissolve your compound in a minimal amount of the hot solvent and allow it to cool slowly.

  • Anti-Solvent Method: If it is too soluble even when cold, you can add a non-polar "anti-solvent" to the solution to induce precipitation. Diethyl ether or methyl tert-butyl ether (MTBE) are common choices to add dropwise to a solution of your compound in ethanol or methanol until turbidity persists.[6]

  • Other Options: Acetonitrile can also be an effective solvent for recrystallization.[8]

Solvent SystemRationale
Isopropanol (IPA) or Ethanol Good balance of polarity to dissolve the salt when hot.
Methanol / Diethyl Ether Dissolve in minimal hot methanol, then add ether to precipitate.
Acetonitrile Can be effective for precipitating the hydrochloride salt from a reaction mixture.[8]

Q2: Can I use supercritical fluid chromatography (SFC) for these compounds?

A2: Yes, SFC can be a very powerful technique for purifying hydrochloride salts. It often provides faster separations and avoids the use of large volumes of organic solvents. Modern SFC systems can handle polar modifiers like methanol, which are necessary to solubilize the salt and achieve elution from the column.[9] This method can be particularly advantageous for chiral separations of these derivatives.

Q3: My compound seems to be degrading on the silica gel column. What could be the cause?

A3: Degradation on silica gel can occur if your molecule is sensitive to acidic conditions. The silanol groups on the silica surface create a localized acidic environment. If your derivative has acid-labile functional groups (e.g., certain esters or protecting groups), this can cause decomposition. Using a deactivated silica gel or switching to a more inert stationary phase like alumina is recommended in these cases.[2]

Q4: How do I confirm the final purity and structure of my compound?

A4: A combination of techniques is essential for full characterization.

  • Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, especially if your compound lacks a strong UV chromophore. Purity should be ≥95% for most research applications.[10]

  • Identity:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition.

    • FTIR: Can confirm the presence of key functional groups like the carboxylic acid and amine salt.

References

Technical Support Center: Troubleshooting Failed Reactions with 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this reagent. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is not proceeding. What are the likely causes?

This is a common issue often stemming from the fact that you are working with the hydrochloride salt of the carboxylic acid. The protonated piperidine nitrogen can interfere with the reaction. The primary culprits are typically:

  • Incomplete Neutralization: The carboxylic acid needs to be in its carboxylate form to be activated by coupling reagents. The presence of the hydrochloride salt means the piperidine nitrogen is protonated, and this acidic proton can interfere with the reaction.

  • Inappropriate Base Selection: The choice of base is critical. A weak or sterically hindered base may not be sufficient to deprotonate the carboxylic acid and neutralize the HCl salt.

  • Coupling Reagent Incompatibility or Degradation: Not all coupling reagents are created equal. Some may be less effective for this specific substrate, or your reagent may have degraded upon storage.

Q2: I'm observing the formation of multiple byproducts in my esterification reaction. What's going on?

Side reactions in esterification can be frustrating. With this compound, the likely suspects are:

  • Incomplete reaction: This can lead to a mix of starting material and product, complicating purification.

  • Side reactions involving the piperidine nitrogen: While the N-methyl group reduces the nucleophilicity of the nitrogen, under certain conditions, it might still participate in side reactions, especially at elevated temperatures.

  • Reaction with solvent: If you are using a nucleophilic solvent, it might compete with your alcohol in the esterification reaction.

Q3: Why is the purification of my product so difficult? I'm seeing a smear on my TLC plate.

Purification challenges with products derived from 1-methylpiperidine-4-carboxylic acid are often due to the basic nature of the piperidine ring. This can lead to:

  • Streaking on silica gel: The basic nitrogen can interact strongly with the acidic silica gel, causing your product to streak and leading to poor separation.

  • Formation of salts: If your reaction work-up involves an acidic quench, you might form a salt of your product, which can have different solubility and chromatographic properties.

Troubleshooting Guides

Guide 1: Overcoming Failed Amide Coupling Reactions

A successful amide coupling hinges on the effective activation of the carboxylic acid. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid presents a specific challenge that must be addressed.

The Underlying Chemistry:

Amide coupling reactions, such as those using carbodiimides (e.g., EDC) or phosphonium salts (e.g., HBTU, HATU), require a free carboxylate to initiate the activation process. The presence of the hydrochloride salt means the piperidine nitrogen is protonated (pKa ~8-9), and this must be neutralized. Furthermore, the carboxylic acid itself needs to be deprotonated (pKa ~4-5) to become a competent nucleophile for the coupling reagent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed amide coupling reactions.

Detailed Protocol for Amide Coupling:

  • Dissolution: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., DIEA, 2.2 eq). Stir for 10-15 minutes at room temperature. The first equivalent neutralizes the HCl salt, and the second deprotonates the carboxylic acid.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and stir for another 15-30 minutes at room temperature. This pre-activation step can be crucial.

  • Amine Addition: Add your amine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up: Quench the reaction with water and extract your product with an appropriate organic solvent.

  • Purification: See Guide 3 for purification strategies.

Table 1: Common Non-Nucleophilic Bases for Amide Coupling

BasepKa of Conjugate AcidMolar Mass ( g/mol )Key Characteristics
Diisopropylethylamine (DIEA)10.75129.24Sterically hindered, excellent choice for amide coupling.
N-Methylmorpholine (NMM)7.38101.15Less sterically hindered than DIEA, also a good option.
2,6-Lutidine6.77107.15Can be used, but less common than DIEA or NMM.
Guide 2: Minimizing Byproducts in Esterification Reactions

Esterification of 1-methylpiperidine-4-carboxylic acid can be achieved through various methods, with Fischer esterification being a common choice.

The Underlying Chemistry:

Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and water must be removed to drive it to completion. The hydrochloride salt of the starting material can complicate this by introducing chloride ions and an already acidic environment.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting esterification byproducts.

Detailed Protocol for Fischer Esterification:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq) and the desired alcohol (as solvent or in an appropriate solvent like toluene).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ester.

  • Purification: See Guide 3 for purification strategies.

Guide 3: Strategies for Successful Purification

The basicity of the piperidine nitrogen in your product is the primary hurdle in purification.

The Underlying Chemistry:

Silica gel is acidic due to the presence of silanol groups (Si-OH). A basic compound, like your N-methylpiperidine-containing product, will have a strong interaction with these acidic sites, leading to tailing or even irreversible binding on the column.

Troubleshooting and Best Practices:

  • TLC Analysis: Before attempting column chromatography, optimize your solvent system using TLC. To reduce streaking, add a small amount of a basic modifier to your mobile phase.

    • Recommended Modifiers:

      • Triethylamine (TEA): 0.1-1%

      • Ammonia (in methanol): A few drops of a 7N solution in methanol can be added to your mobile phase.

  • Column Chromatography:

    • Slurry Preparation: When preparing your silica gel slurry, add the same percentage of the basic modifier as you used in your optimized TLC mobile phase.

    • Loading: Load your crude product onto the column. A dry-loading technique is often preferable.

    • Elution: Elute your column with the mobile phase containing the basic modifier.

  • Alternative Purification Methods:

    • Acid-Base Extraction: This can be a powerful technique. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and your product re-extracted into an organic solvent.

    • Crystallization: If your product is a solid, crystallization can be an excellent purification method.

Purification Workflow:

Caption: Purification strategy for basic compounds.

By understanding the inherent chemical properties of this compound and anticipating the common pitfalls, you can significantly increase your success rate in synthesizing novel compounds.

Technical Support Center: Synthesis and Purification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methylpiperidine-4-carboxylic acid hydrochloride (MPC-HCl). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis and purification of this key chemical intermediate. Our goal is to provide practical, experience-driven advice to help you achieve high purity and consistent results in your experiments.

Introduction: The Importance of Purity

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even minor impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its preparation, focusing on practical solutions to enhance the purity of the final product.

Section 1: Troubleshooting Common Synthesis & Purification Issues

This section is formatted as a series of frequently asked questions (FAQs) that address specific problems you may encounter during the synthesis and purification of MPC-HCl.

Q1: My crude product has a low melting point and appears oily or sticky. What's causing this and how can I fix it?

Answer: An oily or low-melting point product typically indicates the presence of significant impurities, residual solvents, or excess water. Several factors could be at play:

  • Incomplete Hydrolysis: If you are synthesizing MPC-HCl from its corresponding ester (e.g., methyl or ethyl ester), incomplete hydrolysis is a common issue. The unreacted ester, being less polar and having a lower melting point, will act as an impurity. Acid-catalyzed hydrolysis is a reversible reaction, so driving it to completion is key.[1][2][3]

    • Solution: Ensure a sufficient excess of aqueous acid (e.g., HCl) is used to push the equilibrium towards the carboxylic acid product.[1][2] Increase the reaction time or temperature as needed, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Residual Solvents: Solvents used during the reaction or work-up (like toluene, THF, or alcohols) can become trapped in the product.

    • Solution: After filtration, wash the crude product thoroughly with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold acetonitrile or diethyl ether).[4] Subsequently, dry the product under high vacuum, possibly with gentle heating (e.g., up to 50°C), to remove volatile residues.[4]

  • Excess Water: As a hydrochloride salt, the product is hygroscopic and can retain water, leading to a gummy consistency.

    • Solution: An azeotropic distillation step with a solvent like acetonitrile can be effective for water removal before the final crystallization.[4] Final drying in a vacuum oven is crucial. Water content can be quantified using Karl Fischer (KF) titration, with a target of ≤0.2% w/w often being the goal.[4]

Q2: My product purity is low even after initial crystallization. What are the likely chemical impurities?

Answer: The identity of impurities is directly linked to the synthetic route employed.

  • Route 1: Reductive Amination of Isonipecotic Acid (Eschweiler-Clarke type reaction)

    • Starting Material: Unreacted isonipecotic acid is a common impurity.

    • By-products: Formic acid esters or other side-products from the formaldehyde and formic acid reagents may be present.

  • Route 2: Hydrolysis of 1-Methyl-4-cyanopiperidine

    • Starting Material: The unhydrolyzed nitrile is a primary impurity.

    • Intermediate: The corresponding amide (1-methylpiperidine-4-carboxamide) is a common intermediate and can be present if hydrolysis is incomplete.[5] This is a particularly challenging impurity to remove due to its similar polarity.

  • Route 3: Hydrolysis of a 1-Methylpiperidine-4-carboxylic Acid Ester

    • Starting Material: The parent ester is the most common impurity if the reaction does not go to completion.[2]

The workflow below illustrates the general process from synthesis to final purity analysis.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (e.g., Isonipecotic Acid or Ester Precursor) Reaction Chemical Transformation (e.g., Reductive Amination or Hydrolysis) Start->Reaction Workup Reaction Quench & Initial Extraction Reaction->Workup Crude Crude MPC-HCl (Often oily or impure solid) Workup->Crude Isolation Recrystallization Recrystallization (Key Purity Enhancement Step) Crude->Recrystallization FilterWash Filtration & Washing Recrystallization->FilterWash Drying Vacuum Drying FilterWash->Drying Pure Final Pure MPC-HCl Drying->Pure Analysis Purity Assessment (HPLC, NMR, MP, KF) Pure->Analysis

Caption: General workflow for synthesis and purification of MPC-HCl.

Q3: What is the best method for purifying crude this compound?

Answer: Recrystallization is the most effective and widely used technique for purifying this compound.[6][7] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.[7]

A troubleshooting decision tree for improving purity is provided below:

TroubleshootingTree Start Crude MPC-HCl Obtained CheckPurity Purity > 99%? Start->CheckPurity Recrystallize Perform Recrystallization (See Protocol 1) CheckPurity->Recrystallize No End Product Ready for Drying CheckPurity->End Yes CheckPurity2 Purity > 99%? Recrystallize->CheckPurity2 Charcoal Consider Decolorizing Charcoal (If colored impurities present) CheckPurity2->Charcoal No, and solution is colored SecondRecrystallization Second Recrystallization (Use different solvent system) CheckPurity2->SecondRecrystallization No, solution is colorless CheckPurity2->End Yes Charcoal->SecondRecrystallization CheckPurity3 Purity Acceptable? SecondRecrystallization->CheckPurity3 CheckPurity3->End Yes Reassess Re-evaluate Synthesis/ Consider Chromatography CheckPurity3->Reassess No

Caption: Decision tree for troubleshooting low product purity.

Section 2: Experimental Protocols & Data

This section provides detailed procedures and data to guide your experimental work.

Protocol 1: Recrystallization of this compound

This protocol details a robust method for purifying the title compound.

1. Solvent Selection: Choosing the right solvent is critical. A mixed solvent system often provides the best results. The table below summarizes common choices.

Solvent SystemRationaleReference
Acetonitrile Product precipitates well from this solvent, especially upon cooling. Also useful for azeotropic removal of water.[4]
Ethanol / Ethyl Acetate The product dissolves in hot ethanol and is then precipitated by the addition of ethyl acetate as an anti-solvent.[8]
Methanol / Water Carboxylic acid salts often crystallize well from alcohol/water mixtures.[9]

2. Step-by-Step Procedure (Ethanol/Ethyl Acetate System):

  • Dissolution: Place the crude MPC-HCl in an appropriately sized flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.[6]

  • Decolorization (If Necessary): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is crucial to avoid premature crystallization.[6]

  • Crystallization: Slowly add ethyl acetate to the hot, clear ethanolic solution with stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6][7] Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate or a cold mixture of ethanol/ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. Confirm dryness by checking for residual solvent via ¹H NMR and water content via Karl Fischer analysis (target <0.2%).[4]

Section 3: Analytical Methods for Purity Confirmation

Accurate assessment of purity is a non-negotiable step. Here are the recommended analytical techniques.

Q4: How can I reliably determine the purity of my final product?

Answer: A combination of techniques should be used for a comprehensive purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This provides structural confirmation and can detect proton-containing impurities. The spectrum should show the expected signals for the 1-methyl group, the piperidine ring protons, and the carboxylic acid proton. Integration of impurity signals relative to the product signals can give a quantitative estimate of purity.

  • HPLC (High-Performance Liquid Chromatography): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.

    • Challenge: MPC-HCl lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[10]

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, an ion-pairing agent (e.g., heptafluorobutyric acid) can be used with a reversed-phase column to improve retention and allow for detection.[10] A typical mobile phase might consist of an acetonitrile/water gradient with an acidic modifier.[11][12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.

  • KF Titration: As mentioned, this is the standard method for quantifying water content in the final product.[4]

TechniquePurposeTypical Specification
HPLC Purity assessment and impurity profiling> 99.0%
¹H NMR Structural confirmation and impurity identificationConforms to structure
Melting Point Indicator of puritySharp range, consistent with reference
Karl Fischer Water content determination≤ 0.5% w/w (often ≤ 0.2% w/w)[4]

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. CAS No: 68947-43-3. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). CID 2760043. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. CID 2736939. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

side reactions of 1-methylpiperidine-4-carboxylic acid hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methylpiperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block in organic synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: What are the key handling and storage considerations for this reagent?

A1: this compound is a hygroscopic solid.[1] This means it readily absorbs moisture from the atmosphere.

  • Causality: The ionic nature of the hydrochloride salt and the presence of a polar carboxylic acid group make it susceptible to hydration.[2] Absorbed water can act as an unwanted nucleophile in reactions, hydrolyze activated intermediates, and affect the reagent's stoichiometry.

  • Best Practices:

    • Storage: Always store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A desiccator is highly recommended.[1]

    • Handling: Weigh out the required amount quickly in a low-humidity environment, if possible. Avoid leaving the container open to the atmosphere for extended periods.

Q2: Do I need to convert the hydrochloride salt to the free amine before my reaction?

A2: It depends on your reaction conditions, particularly for amide coupling. The hydrochloride salt is acidic. The tertiary piperidine nitrogen is protonated (pKa ~10-11 for similar structures), rendering it non-nucleophilic and non-basic.

  • For Amide Coupling: Yes, you almost always need to neutralize the hydrochloride. Most amide coupling reactions require a non-nucleophilic organic base (e.g., DIPEA, triethylamine) to scavenge the acid produced during carboxyl activation and to deprotonate the amine coupling partner. Using the hydrochloride salt directly will consume at least one equivalent of this essential base, complicating stoichiometry and potentially stalling the reaction.

  • For Fischer Esterification: In a classic Fischer esterification using a large excess of an alcohol and a strong acid catalyst (like H₂SO₄), pre-neutralization is not necessary as the conditions are already strongly acidic.[3]

Q3: The reagent has poor solubility in my aprotic solvent (DCM, THF). How can I improve this?

A3: The poor solubility is due to the ionic, salt-like nature of the molecule.[2]

  • Troubleshooting:

    • Free Amine Conversion: Convert the hydrochloride salt to the free amine by partitioning it between an aqueous base (like NaHCO₃ or K₂CO₃) and an organic solvent (like DCM or EtOAc). After extraction and drying, the free amine form will exhibit significantly better solubility in aprotic organic solvents.

    • Solvent Choice: If direct use is preferred, consider more polar aprotic solvents like DMF or NMP, where solubility is generally higher. However, be aware that these solvents can be difficult to remove and may influence the reaction pathway.

    • Use of Additives: In some coupling reactions, additives like HOBt can help to solubilize starting materials by forming more soluble intermediate species.

Section 2: Troubleshooting Guide for Common Side Reactions

This guide provides a problem-and-solution framework for side reactions you may encounter.

Problem 1: Low or No Yield in Amide Coupling Reactions

Your amide coupling reaction between 1-methylpiperidine-4-carboxylic acid and a primary/secondary amine is failing.

Possible Cause A: Incomplete Carboxylic Acid Activation

The initial activation of the carboxylic acid is the critical step for amide bond formation.[4]

  • Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

  • Underlying Issue: If you did not add a sufficient amount of organic base (at least 2 equivalents: 1 for the HCl salt, 1 for the acid produced during coupling), the reaction medium will be too acidic. This protonates the coupling agents and the amine nucleophile, preventing the reaction.

  • Troubleshooting Protocol:

    • Ensure Stoichiometry: Use a minimum of 2.2 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA).

    • Order of Addition:

      • Dissolve/suspend this compound and your amine in your chosen solvent (e.g., DMF).

      • Add the 2.2 equivalents of base.

      • Finally, add the coupling reagent (e.g., HATU, HBTU). This prevents the coupling reagent from being unnecessarily exposed to basic conditions, which can cause degradation.

Possible Cause B: Side Reaction with Carbodiimide Coupling Reagents (DCC/EDC)

Carbodiimides like DCC and EDC are effective but can lead to a key side reaction.[5]

  • Symptom: A significant, insoluble (for DCC) or water-soluble (for EDC) byproduct is formed, and the desired amide yield is low. LC-MS may show a byproduct with a mass corresponding to the starting acid + the carbodiimide.

  • Underlying Issue: N-Acylurea Formation. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea before the amine has a chance to attack. This is particularly problematic with sterically hindered amines or carboxylic acids.

  • Troubleshooting Protocol:

    • Use an Additive: Always use carbodiimides in the presence of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-1H-benzotriazole (HOAt).[5][6] The O-acylisourea intermediate rapidly reacts with HOBt to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.

    • Switch Coupling Reagent: Consider using a phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) salt-based coupling reagent.[5] These reagents form the HOBt/HOAt active ester in situ and are often more efficient, leading to faster reaction times and fewer side products.[6]

Workflow for Troubleshooting Amide Coupling

G start Low Amide Yield check_base Check Base Stoichiometry (>= 2 eq. used?) start->check_base check_reagent What coupling reagent was used? check_base->check_reagent Yes add_base Action: Re-run reaction with >= 2.2 eq. of DIPEA or TEA. check_base->add_base No carbodiimide carbodiimide check_reagent->carbodiimide Carbodiimide (DCC, EDC) onium_salt onium_salt check_reagent->onium_salt Onium Salt (HATU, PyBOP) check_additive check_additive carbodiimide->check_additive Was an additive (HOBt, HOAt) used? check_solubility check_solubility onium_salt->check_solubility Check for solubility issues. Consider free amine conversion. success If still failing, investigate amine reactivity, steric hindrance, or alternative solvents (DMF, NMP). check_additive->success Yes add_additive Action: Re-run reaction including 1.1 eq. of HOBt or HOAt. check_additive->add_additive No

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Problem 2: Formation of an Unexpected Byproduct During Thermal Stress

You observe gas evolution and a new, lower molecular weight byproduct after heating the reaction mixture.

  • Symptom: Vigorous bubbling upon heating above ~150-200°C. GC-MS or LC-MS analysis reveals a product with a mass of 99.18 g/mol (C₆H₁₃N), corresponding to 1-methylpiperidine.[7]

  • Underlying Issue: Thermal Decarboxylation. Carboxylic acids, especially amino acids, can undergo decarboxylation (loss of CO₂) at elevated temperatures.[8] The melting point of this compound is noted to occur with decomposition, which likely involves this pathway.[2]

  • Troubleshooting Protocol:

    • Avoid High Temperatures: Most modern coupling reactions are efficient at room temperature. Avoid heating amide coupling or esterification reactions unless specified by a validated procedure.

    • Purification: If decarboxylation occurs during a high-temperature workup (e.g., distillation), consider alternative purification methods like column chromatography or recrystallization at lower temperatures.

Problem 3: Side Reactions During Esterification

Attempts to form a methyl or ethyl ester are yielding unexpected products.

Possible Cause A: Fischer Esterification Failure
  • Symptom: Reaction in methanol with a catalytic amount of H₂SO₄ fails to proceed.

  • Underlying Issue: Zwitterion Formation. In the absence of a strong acid catalyst, the molecule can exist as a zwitterion (the piperidine nitrogen is protonated by its own carboxylic acid). This form is highly polar, often insoluble in common organic solvents, and the carboxylate is a poor electrophile.[9] A catalytic amount of strong acid may not be sufficient to fully protonate the carboxyl group and prevent zwitterion formation.

  • Troubleshooting Protocol: Thionyl Chloride Method

    • Suspend this compound (1 eq.) in the desired alcohol (e.g., methanol) at 0°C.

    • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise.[10]

    • Allow the reaction to warm to room temperature or gently heat to 40-50°C for 2-4 hours.

    • Mechanism: SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride in situ. It also reacts with the alcohol to generate HCl gas, ensuring the reaction medium remains acidic and driving the esterification.[6] This method is robust and high-yielding.[10]

Possible Cause B: N-Demethylation
  • Symptom: LC-MS analysis shows a byproduct with a mass corresponding to piperidine-4-carboxylic acid (or its ester), where the N-methyl group is lost.

  • Underlying Issue: While less common under standard coupling conditions, N-demethylation of tertiary amines can occur under certain oxidative conditions or with specific reagents like 1-chloroethyl chloroformate (Von Braun degradation).[11][12] It is crucial to ensure your reagents and atmosphere are free from strong oxidants.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Always run your reactions under an inert atmosphere (N₂ or Ar) to prevent air oxidation.

    • Reagent Purity: Ensure that solvents and other reagents are pure and free from peroxides or other oxidizing contaminants.

    • Avoid Specific Reagents: Be aware of reagents known to cause N-dealkylation, such as acyl chloroformates, and avoid them unless this transformation is intended.

Section 3: Data Summary & Protocols

Table 1: Recommended Conditions for Amide Coupling
ParameterCondition 1: CarbodiimideCondition 2: Onium SaltRationale
Reagent EDC or DICHATU or PyBOPEDC is water-soluble for easy removal; HATU is highly efficient for difficult couplings.
Additive HOBt (1.1 eq.)None requiredPrevents N-acylurea formation and suppresses racemization.[5]
Base DIPEA (2.2 eq.)DIPEA (2.2 eq.)Non-nucleophilic base required to neutralize HCl and reaction byproducts.
Solvent DCM or DMFDMF or ACNChoice depends on substrate solubility; DMF is a good general-purpose solvent.
Temperature 0°C to Room TempRoom TempReactions are typically fast and exothermic; starting at 0°C provides good control.
Protocol 1: Conversion to Free Amine for Enhanced Solubility
  • Dissolve this compound in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a solid or oil.

Mechanism Diagram: N-Acylurea Side Reaction

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway OAC O-Acylisourea (Reactive Intermediate) Amine + Amine (R'-NH2) OAC->Amine Nucleophilic Attack Amide Desired Amide + DCU Amine->Amide Rearrange Intramolecular Rearrangement NAC N-Acylurea (Unreactive Byproduct) Rearrange->NAC OAC_side O-Acylisourea (Reactive Intermediate) OAC_side->Rearrange Start Carboxylic Acid + DCC Start->OAC

Caption: Competing pathways for the O-acylisourea intermediate.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. [Link]

  • J&K Scientific. (n.d.). This compound, 98%. [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). 1-Methylpiperidine-4-carboxylic Acid. [Link]

  • Canadian Journal of Chemistry. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). The reported N-demethylation reactions. [Link]

  • Organic Syntheses. (n.d.). A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • New Journal of Chemistry. (2020). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. [Link]

  • ResearchGate. (2010). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. [Link]

Sources

solvent effects on 1-methylpiperidine-4-carboxylic acid hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CAS: 71985-80-3). As a key building block in pharmaceutical and chemical synthesis, its unique properties as an amino acid hydrochloride present both opportunities and challenges.[1] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, our fellow researchers and drug development professionals, with the practical insights needed to navigate common experimental hurdles. We will explore the causality behind experimental choices, ensuring your protocols are robust and your results reproducible.

Part 1: Fundamentals - Solubility and Zwitterionic Nature

Before attempting any reaction, understanding the physical and chemical nature of your starting material is paramount. The behavior of this compound is governed by its structure: a tertiary amine, a carboxylic acid, and a hydrochloride salt.

Question 1: My this compound won't dissolve in my reaction solvent. Why is this happening and what should I use instead?

Answer:

The limited solubility of this compound in many common organic solvents is a frequent issue stemming directly from its ionic salt character.[1] As a hydrochloride salt, it possesses a high degree of ionic character and a strong crystal lattice energy, making it most soluble in polar, protic solvents that can effectively solvate both the chloride anion and the protonated piperidine nitrogen.

Causality:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent choices for dissolving the starting material.[1][2] Their hydroxyl groups can form strong hydrogen bonds with the carboxylate, the protonated amine, and the chloride ion, breaking down the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solubility is often moderate to low. While these solvents have high dielectric constants that can solvate ions, they lack the ability to act as hydrogen bond donors, making them less effective than protic solvents. You may achieve a slurry or partial dissolution, which can sometimes be sufficient for a reaction to proceed, albeit slowly.

  • Nonpolar & Low-Polarity Solvents (e.g., Toluene, Hexane, DCM, THF): This compound is generally insoluble or poorly soluble in these solvents.[1] The energy required to break the ionic lattice is not compensated by the weak van der Waals interactions offered by these solvents.

Troubleshooting Summary Table:

Solvent ClassExamplesExpected SolubilityRationale & Experimental Insight
Polar Protic Water, Methanol, EthanolHighExcellent solvation of ions via hydrogen bonding.[1][2] Ideal for dissolving the compound, but may be reactive in some schemes (e.g., esterification).
Polar Aprotic DMF, DMSO, AcetonitrileModerate to LowGood for solvating ions but lacks H-bond donation.[3] Often used for reactions like amide coupling where protic solvents interfere. Sonication or gentle heating can improve dissolution.
Ethers THF, Diethyl EtherVery LowModerate polarity but cannot effectively solvate the ionic structure. Not recommended for initial dissolution.
Halogenated DCM, ChloroformVery LowLow polarity. Typically used as the primary solvent for the reaction itself, with the hydrochloride salt being added as a solid or slurry after other reagents are dissolved.
Nonpolar Toluene, HexanesInsolubleFails to overcome the crystal lattice energy of the ionic salt.[4] Avoid for dissolution.

Question 2: I've added a base to my reaction mixture, and my compound's behavior changed. Am I dealing with a zwitterion?

Answer:

Yes, the moment you introduce a base, you must consider the zwitterionic equilibrium. The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated (R-NH₂⁺) and the carboxylic acid is neutral (-COOH). Upon addition of at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA), the carboxylic acid proton is removed, creating the zwitterion, which has both a positively charged ammonium group (R-N⁺(CH₃)H-) and a negatively charged carboxylate group (-COO⁻).

This equilibrium is highly sensitive to the solvent environment.[5]

  • In Polar Solvents (like water): The zwitterionic form is significantly stabilized by hydrogen bonding and dipole-dipole interactions with the solvent molecules.[5]

  • In Nonpolar Solvents: The neutral, non-ionic form is favored because the solvent cannot effectively solvate the charged groups.[4]

Visualization of Species in Solution

The following diagram illustrates the key forms of the molecule in solution and how pH and base addition control the equilibrium.

G HCl_Salt Cationic Form (Starting Material) -COOH, -N⁺H(CH₃)- Soluble in Protic Solvents Zwitterion Zwitterion (Neutral Overall Charge) -COO⁻, -N⁺H(CH₃)- Favored in Polar Solvents HCl_Salt->Zwitterion + 1 eq. Base (e.g., Et₃N) Zwitterion->HCl_Salt + Acid (HCl) Free_Base Free Amine / Carboxylate (Anionic Form) -COO⁻, -N(CH₃)- Generated with >1 eq. Base Zwitterion->Free_Base + 1 eq. Base Free_Base->Zwitterion + Acid

Caption: Equilibrium states of 1-methylpiperidine-4-carboxylic acid.

Part 2: Troubleshooting Common Reactions

Question 3: My amide coupling reaction is sluggish or failing. What are the most common points of failure?

Answer:

Amide bond formation is the most common application for this molecule, but it is fraught with potential issues if not set up correctly.[6] The direct reaction between the carboxylic acid and an amine is unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Activation of the carboxylic acid is necessary, but the hydrochloride form complicates this.

Here is a troubleshooting workflow to diagnose the problem:

Troubleshooting Workflow: Amide Coupling

G decision decision issue Issue: Insufficient Base solution Solution: 1 eq. neutralizes HCl salt. 1 eq. scavenges acid from coupling. Use min. 2 eq. (or 3 for amine HCl salts). issue->solution Rationale Start Reaction Start: Amide Coupling Fails CheckBase Is at least 2 eq. of base used? Start->CheckBase CheckBase->issue No CheckCoupling Is the coupling reagent fresh? CheckBase->CheckCoupling Yes CheckSolvent Is the reaction mixture homogenous? CheckCoupling->CheckSolvent Yes CouplingIssue Issue: Inactive Reagent CheckCoupling->CouplingIssue No CheckTemp Is the temperature appropriate? CheckSolvent->CheckTemp Yes SolventIssue Issue: Poor Solubility CheckSolvent->SolventIssue No TempIssue Issue: Slow Kinetics CheckTemp->TempIssue No CouplingSolution Solution: Use a freshly opened bottle of EDC, HATU, etc. Store reagents under inert gas and desiccated. CouplingIssue->CouplingSolution SolventSolution Solution: Switch to a more polar aprotic solvent (e.g., DMF). Use co-solvents or run at higher dilution. SolventIssue->SolventSolution TempSolution Solution: Run reaction at room temp or gently heat (40 °C). Avoid high temps to prevent side reactions. TempIssue->TempSolution

Caption: Decision tree for troubleshooting amide coupling reactions.

Key Causality Points:

  • Base Stoichiometry: This is the #1 error. You need at least two equivalents of a non-nucleophilic tertiary amine base (e.g., DIPEA, Et₃N).

    • Equivalent 1: Neutralizes the hydrochloride salt to form the zwitterion/carboxylate, making the carboxyl group available for activation.

    • Equivalent 2: Acts as the proton scavenger for the acid generated during the coupling reaction itself.

    • If your amine coupling partner is also an HCl salt, you will need a third equivalent of base.

  • Choice of Coupling Reagent:

    • Carbodiimides (EDC): A good, cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[7] Often used with additives like NHS or HOBt to form an active ester, increasing efficiency and reducing racemization risk.[7]

    • Uronium/Aminium Salts (HATU, HBTU): More powerful and faster than carbodiimides, but also more expensive. Excellent for sterically hindered substrates or difficult couplings.

  • Solvent Choice: As discussed, solubility is key. DMF is a workhorse solvent for amide couplings for a reason: it does a reasonable job of dissolving the polar starting materials and intermediates.[8] Chlorinated solvents like DCM are common but may require the reaction to run as a slurry, which can slow kinetics.[9]

Question 4: I'm trying to perform a Fischer esterification, but I'm getting no product. What's wrong?

Answer:

Standard Fischer esterification (reacting the carboxylic acid with an alcohol under strong acid catalysis, e.g., H₂SO₄) is generally incompatible with this substrate for two primary reasons:

  • Presence of the Amine: The tertiary amine on the piperidine ring is basic. It will be protonated by the strong acid catalyst, effectively making the entire molecule positively charged. This charge repulsion inhibits the approach of the protonated alcohol, preventing esterification.

  • Equilibrium: Fischer esterification is an equilibrium process.[10] Using the alcohol as the solvent is necessary to drive the reaction forward, but as we've established, this compound has excellent solubility in alcohols, which can make product isolation difficult.

Recommended Protocols for Esterification:

  • Method 1: Two-Step Acid Chloride Formation

    • Suspend the this compound (1 eq.) in an inert solvent like DCM or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 - 1.5 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The reaction mixture will likely remain a slurry.

    • Carefully add the desired alcohol (2-3 eq.) and a tertiary amine base like triethylamine (2.2 eq.) at 0 °C. The base neutralizes the HCl generated and the HCl salt of the product.

    • Stir at room temperature overnight and monitor by TLC/LC-MS.

  • Method 2: Alkylation of the Carboxylate

    • Dissolve the hydrochloride salt (1 eq.) in a suitable solvent (e.g., DMF).

    • Add a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.) to form the carboxylate salt in situ.

    • Add the alkylating agent, such as methyl iodide or benzyl bromide (1.1 eq.).

    • Heat the reaction gently (50-60 °C) and monitor for completion. This method avoids harsh acidic conditions entirely.[10]

Question 5: I'm seeing an unexpected loss of my starting material at high temperatures. Could it be decarboxylating?

Answer:

Yes, decarboxylation is a potential side reaction, especially at elevated temperatures (typically >150-200 °C).[1][11] The piperidine ring can stabilize a carbanion intermediate at the 4-position, facilitating the loss of CO₂. The melting point of the hydrochloride salt is around 225-228°C with decomposition, which is indicative of this thermal instability.[1]

To avoid decarboxylation:

  • Keep reaction temperatures moderate. For most amide couplings and esterifications, reactions should not require heating above 80 °C. Many proceed well at room temperature.

  • If a reaction requires heat, perform a time-course study to find the minimum time required for conversion to minimize byproduct formation.

  • The presence of electron-withdrawing groups on the piperidine nitrogen would make decarboxylation more difficult, but the methyl group present is electron-donating, making this a relevant concern.

Part 3: Standard Operating Protocol

Protocol: EDC/NHS-Mediated Amide Coupling

This protocol provides a reliable method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine of choice (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • N-Hydroxysuccinimide (NHS) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a clean, dry flask under an inert atmosphere, add this compound (1.0 eq.) and NHS (1.2 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve/suspend the solids.

  • Activation: Add EDC (1.2 eq.) to the mixture.

  • Basification & Pre-activation: Add DIPEA (2.2 eq.) dropwise to the stirring mixture. The first equivalent will neutralize the HCl salt. Stir the reaction at room temperature for 30-60 minutes. During this time, the carboxylic acid is activated by the EDC/NHS system to form an NHS-ester.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), water, and finally brine.[6] The water-soluble urea byproduct from EDC will be removed during these washes.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as needed.

References

Technical Support Center: Synthesis of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection and troubleshooting for the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable insights into the critical aspects of this synthesis, with a primary focus on catalyst selection and reaction optimization.

Part 1: Synthesis Strategy & Core Concepts

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and reagent selection. The most common and industrially viable pathways involve two key transformations: the reduction of a pyridine ring to a piperidine ring and the subsequent N-methylation.

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Synthesis_Workflow cluster_route_a Route A: From Pyridine Precursor A1 4-Pyridinecarboxylic Acid (Isonicotinic Acid) A2 Piperidine-4-carboxylic Acid (Isonipecotic Acid) A1->A2 Catalytic Hydrogenation Target 1-Methylpiperidine-4-carboxylic Acid A2->Target B1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) B1->Target N-Methylation (e.g., Eschweiler-Clarke) Final 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Target->Final Salt Formation (HCl)

Caption: Overview of primary synthetic routes to the target compound.

FAQ: What are the primary synthetic routes I should consider?

There are two principal routes for synthesizing this compound:

  • Route B: Direct Methylation. This route begins with commercially available piperidine-4-carboxylic acid (isonipecotic acid) and proceeds directly to the N-methylation step.[1] This is the most straightforward approach if the starting material is accessible and cost-effective.

Both routes converge on the formation of 1-methylpiperidine-4-carboxylic acid, which is then converted to its hydrochloride salt for improved stability and handling.

Part 2: Catalytic Hydrogenation of the Pyridine Ring (Route A)

The reduction of the stable aromatic pyridine ring is the most challenging step and is highly dependent on the choice of catalyst.

FAQ: Which catalyst is best for hydrogenating 4-pyridinecarboxylic acid?

The "best" catalyst depends on a trade-off between reaction speed, cost, safety (required temperature and pressure), and functional group tolerance. Noble metal catalysts are generally the most effective.[2]

Table 1: Comparison of Common Catalysts for Pyridine Ring Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Platinum (IV) Oxide (PtO₂) 50-70 bar H₂, room temp, glacial acetic acid solvent.[3][4]Highly effective and can operate at room temperature.[3] Acetic acid enhances catalyst activity and mitigates nitrogen poisoning.[3]Requires high pressure. Acetic acid can be corrosive and difficult to remove. Troubleshooting: If the reaction is slow, ensure the catalyst is fresh and the acetic acid is glacial (water-free).[3]
Rhodium on Carbon (Rh/C) Lower pressures (e.g., <10 bar H₂), room temp to 50°C, various solvents (MeOH, EtOH).[5]Very high activity under mild conditions.[5] Good for substrates with sensitive functional groups.Higher cost compared to Pt or Pd. Can be sensitive to impurities. Troubleshooting: Catalyst poisoning is a risk; ensure high-purity substrate and solvent.[5]
Palladium on Carbon (Pd/C) Higher pressures and temperatures often required. Used with formic acid/formaldehyde for N-methylation.[1]Cost-effective and widely available.[6]Generally less active for pyridine reduction than Pt or Rh.[5] Often requires harsher conditions, which can lead to side reactions. Troubleshooting: If conversion is low, consider increasing temperature, pressure, or catalyst loading. A mixed Pd/C and Rh/C system can sometimes improve performance.[7]
Ruthenium (IV) Oxide (RuO₂) High temperatures and pressures (e.g., >100°C, >100 bar H₂).[3]Effective for a range of substituted pyridines.Requires very harsh conditions, making it less suitable for laboratory scale or complex molecules.[3]

Recommendation: For laboratory-scale synthesis, Platinum (IV) Oxide (PtO₂) in acetic acid is a robust and well-documented choice.[3][8] For scale-up and milder conditions, Rhodium on Carbon (Rh/C) is an excellent, albeit more expensive, alternative.[5]

Troubleshooting Guide: Catalytic Hydrogenation

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Hydrogenation_Troubleshooting Start Problem with Hydrogenation Q1 Is Conversion Low? Start->Q1 Q2 Are Side Products Observed? Start->Q2 Q1->Q2 No A1 Check H₂ Pressure & Delivery Q1->A1 Yes B1 Identify Side Products (GC-MS, NMR) Q2->B1 Yes A2 Inspect Catalyst Activity (Use fresh catalyst, increase loading) A1->A2 A3 Evaluate Solvent Purity (Water can inhibit PtO₂ in AcOH) A2->A3 A4 Consider Catalyst Poisoning (Purify starting material) A3->A4 B2 Possible Decarboxylation? (Reduce reaction temperature) B1->B2 B3 Possible Incomplete Reduction? (Increase reaction time or H₂ pressure) B2->B3 B4 Possible Ring Opening? (Use a more selective catalyst, e.g., Rh/C) B3->B4

Caption: Decision tree for troubleshooting hydrogenation issues.

Q: My hydrogenation reaction is stalled or incomplete. What should I do? A:

  • Verify Hydrogen Supply: Ensure your hydrogen cylinder is not empty and that there are no leaks in your reactor setup.

  • Assess Catalyst Activity: The catalyst may be deactivated. Heterogeneous catalysts can lose activity over time or due to improper storage. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Check for Catalyst Poisons: The nitrogen atom in pyridine can act as a catalyst poison.[5] While using an acidic solvent like glacial acetic acid helps mitigate this by protonating the nitrogen, impurities in your starting material or solvent (like sulfur compounds) can irreversibly poison the catalyst. Purify the starting 4-pyridinecarboxylic acid if necessary.

Q: Why is glacial acetic acid recommended as a solvent with a PtO₂ catalyst? A: The acidic medium serves two critical functions. First, it protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt. This activation makes the aromatic ring more susceptible to reduction.[9] Second, it prevents the nitrogen lone pair of both the pyridine reactant and the piperidine product from strongly binding to the platinum surface, which would otherwise poison and deactivate the catalyst.[3][5]

Part 3: N-Methylation of Piperidine-4-Carboxylic Acid

The most common method for this step is the Eschweiler-Clarke reaction, a classic reductive amination procedure.[10][11]

FAQ: How does the Eschweiler-Clarke reaction work and what are the optimal conditions?

The Eschweiler-Clarke reaction methylates a primary or secondary amine using excess formaldehyde (as the carbon source) and formic acid (as the reducing agent).[11] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium salts.[10][11]

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Eschweiler_Clarke cluster_mechanism Eschweiler-Clarke Mechanism Amine Piperidine-4-COOH (Secondary Amine) Iminium Iminium Ion Intermediate Amine->Iminium + HCHO, - H₂O Formaldehyde Formaldehyde (HCHO) Product N-Methylated Product Iminium->Product + HCOOH (Hydride Transfer) FormicAcid Formic Acid (HCOOH) CO2 CO₂ FormicAcid->CO2 Oxidation

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Optimal Conditions:

  • Reagents: Use an excess of both formaldehyde (typically as a 37% aqueous solution) and formic acid.[1]

  • Temperature: The reaction mixture is typically heated to reflux (around 90-100°C) until the evolution of CO₂ ceases.[1]

  • Solvent: Water is often used as the solvent.[1]

Troubleshooting Guide: N-Methylation

Q: My Eschweiler-Clarke reaction resulted in a low yield. What went wrong? A:

  • Insufficient Reagents: Ensure a sufficient excess of both formaldehyde and formic acid is used. The reaction stoichiometry requires two equivalents of each for a primary amine, but an excess is crucial to drive the reaction to completion.

  • Incomplete Reaction: The reaction may not have been heated long enough. Monitor the reaction for the cessation of CO₂ bubbling, which indicates the completion of the reduction step.

  • Workup Issues: The product is an amino acid, which can be amphoteric. During workup, carefully adjust the pH to the isoelectric point to precipitate the product before converting it to the hydrochloride salt. Extraction can be difficult due to high water solubility.

Q: Are there alternatives to the Eschweiler-Clarke reaction? A: Yes, while Eschweiler-Clarke is robust, other methods exist. One common alternative is catalytic reductive amination . This involves reacting piperidine-4-carboxylic acid with formaldehyde in the presence of a catalyst (like Pd/C) and a hydrogen source (H₂ gas). This method can be cleaner and avoid the use of corrosive formic acid.[1]

Part 4: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

(Based on methodologies described by Sreenivasulu et al.[3])

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-pyridinecarboxylic acid (1.0 eq).

  • Catalyst and Solvent: Add Platinum (IV) Oxide (PtO₂, Adams' catalyst) (5 mol %) and glacial acetic acid (5-10 mL per gram of substrate).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: Carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

  • Isolation: Evaporate the acetic acid under reduced pressure. The resulting residue, piperidine-4-carboxylic acid, can be carried forward to the next step or purified further.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

(Based on the procedure outlined by ChemicalBook[1])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine piperidine-4-carboxylic acid (1.0 eq), formic acid (approx. 3-5 eq), and formaldehyde (37% aqueous solution, approx. 3-5 eq).

  • Heating: Heat the reaction mixture to 90-100°C. Vigorous gas evolution (CO₂) should be observed.

  • Reaction: Maintain the temperature until gas evolution ceases (typically 4-8 hours).

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and water.

  • Salt Formation: Dissolve the crude residue in a suitable solvent (e.g., isopropanol). Add concentrated hydrochloric acid and cool the mixture to induce crystallization of this compound.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., acetonitrile or diethyl ether), and dry under vacuum.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.

  • Kakiuchi, F., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC, NIH.

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

  • BenchChem. (2025). Synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid. [URL: Not a direct synthesis but provides analogous N-alkylation and ester hydrolysis steps].

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

  • ChemicalBook. This compound synthesis.

  • Wikipedia. Eschweiler–Clarke reaction.

  • Wilen, S. H. (2002). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.

  • Wuts, P. G. M. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

  • Backe, W. (1954). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate.

  • CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid. Google Patents.

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful central nervous system (CNS) agents.[1][2] Its derivatives, including those of 1-methylpiperidine-4-carboxylic acid, bear a structural resemblance to endogenous neurotransmitters and natural alkaloids like arecoline, a well-known agonist of muscarinic acetylcholine receptors (mAChRs).[3][4] This structural analogy positions these derivatives as promising candidates for modulating the cholinergic system, a critical pathway implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[5][6]

The primary challenge and opportunity in developing these derivatives lie in precisely defining their biological activity. Do they act as direct agonists at muscarinic receptors, or do they function as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation?[2][7][8] A lack of specificity can lead to a host of undesirable side effects, derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive, field-proven framework for the systematic validation of 1-methylpiperidine-4-carboxylic acid hydrochloride derivatives. We will move beyond simple screening to build a robust biological profile for novel compounds, comparing two potential mechanisms of action and providing the detailed experimental methodologies required to generate decisive, high-quality data.

Section 1: The Cholinergic System: Two Primary Targets for Therapeutic Intervention

Acetylcholine (ACh) is a pivotal neurotransmitter in the CNS, modulating cognitive functions such as learning, memory, and attention. The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission is a key driver of cognitive decline.[2] Therapeutic strategies predominantly focus on augmenting cholinergic tone through two distinct mechanisms:

  • Direct Muscarinic Receptor Agonism: The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the postsynaptic effects of ACh.[9] The M1 and M4 subtypes, in particular, are considered key targets for improving cognition and psychiatric symptoms with potentially fewer side effects than non-selective agents.[6]

  • Inhibition of Acetylcholinesterase (AChE): AChE rapidly hydrolyzes ACh in the synaptic cleft, terminating its signal. Inhibiting this enzyme increases the concentration and residence time of endogenous ACh, thereby enhancing cholinergic signaling.[10] This is the mechanism of action for first-line Alzheimer's treatments like donepezil.[2]

A clear understanding of these targets is fundamental to designing a logical validation workflow.

Caption: Cholinergic synapse showing ACh release, binding to postsynaptic mAChRs, and degradation by AChE.

Section 2: The Competitive Landscape: Benchmarking Against Established Modulators

Before initiating experimental work, it is crucial to understand the performance benchmarks set by existing drugs. A new derivative must offer a tangible advantage—be it in potency, selectivity, or side-effect profile—over these established agents.

CompoundChemical Class / CorePrimary Mechanism of ActionKey Bioactivity ParameterSelectivity Profile
Donepezil N-BenzylpiperidineReversible AChE InhibitorIC50 ≈ 5-10 nM (human AChE)Highly selective for AChE over BuChE
Xanomeline TetrahydropyridineM1/M4 Receptor AgonistEC50 ≈ 10-20 nM (human M1)Preferential for M1/M4 over M2/M3/M5
Cevimeline QuinuclidineM1/M3 Receptor AgonistEC50 ≈ 1-10 nM (human M1/M3)M1/M3 selective; used for xerostomia
Arecoline TetrahydropyridineNon-selective mAChR AgonistEC50 ≈ 7 nM (M1), 11 nM (M3)[11]Poor; significant activity at all mAChR subtypes

Section 3: A Tiered Framework for Bioactivity Validation

A robust validation strategy proceeds through logical tiers, from broad primary screening to specific mechanistic studies. This approach conserves resources by eliminating unpromising compounds early and builds a comprehensive data package for lead candidates.

Caption: A tiered workflow for validating the bioactivity of novel cholinergic compounds.

Tier 1: Primary Functional Screening

The goal of this tier is to rapidly identify active compounds and determine their primary mechanism and functional potency (EC50 for agonists, IC50 for inhibitors).

Protocol 1: M1 Receptor Functional Assay (Calcium Flux)

  • Causality: The M1 muscarinic receptor is coupled to the Gq alpha subunit.[12] Agonist binding activates phospholipase C, leading to the release of calcium (Ca2+) from intracellular stores.[12] This Ca2+ flux can be measured using fluorescent dyes, providing a direct, high-throughput readout of receptor activation.[13][14]

  • Methodology:

    • Cell Culture: Seed HEK293 or CHO cells stably expressing the human M1 receptor into 96- or 384-well black-walled, clear-bottom microplates. Culture overnight to form a confluent monolayer.[13]

    • Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a no-wash kit) and probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[13][15]

    • Compound Preparation: Prepare a serial dilution of the test derivatives and control compounds (e.g., Acetylcholine as a full agonist, a known antagonist for validation) in an appropriate assay buffer.

    • Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.[15]

    • Compound Addition & Reading: The instrument adds the compound solutions to the cell plate, and fluorescence is read continuously for 2-3 minutes to capture the transient calcium peak.[15]

    • Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Causality: This spectrophotometric assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by its absorbance at 412 nm. An AChE inhibitor will slow this reaction, reducing the rate of color development.[2]

  • Methodology:

    • Reagent Preparation: Prepare solutions of AChE (from human erythrocytes), DTNB, and the substrate ATCI in a phosphate buffer (pH 8.0).

    • Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (vehicle).

    • Enzyme Addition: Add the AChE solution to all wells except for a blank control. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a microplate spectrophotometer and read the absorbance at 412 nm every minute for 10-15 minutes.

    • Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Tier 2: Affinity and Selectivity Profiling

A compound that is potent in a functional assay is not necessarily a good drug candidate. It must also be selective. For a muscarinic agonist, activity at the M2 receptor can cause bradycardia, while M3 activity can lead to gastrointestinal side effects.[6] This tier quantifies the compound's binding affinity (Ki) for the intended target and key off-targets.

Protocol 3: Radioligand Competition Binding Assay

  • Causality: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).[9][16]

  • Methodology:

    • Membrane Preparation: Use commercially available cell membranes prepared from cell lines individually expressing each of the five human muscarinic receptor subtypes (M1-M5).[5]

    • Assay Setup: In a 96-well plate, combine the receptor membranes, a specific radioligand (e.g., [3H]-N-methylscopolamine, a non-selective antagonist), and a range of concentrations of the test compound.[5][17]

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all specific binding sites.

    • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • Quantification: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity on each filter using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Plot the percent specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model to determine the IC50.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: In-Depth Mechanistic and Cellular Validation

Promising candidates from Tier 2 require further validation in a more complex cellular environment to confirm their mechanism of action.

Protocol 4: Downstream Signaling Analysis (ERK Phosphorylation)

  • Causality: Activation of both Gq- (M1, M3) and Gi-coupled (M2, M4) muscarinic receptors can converge on the MAP kinase pathway, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK).[18][19] Measuring phosphorylated ERK (pERK) provides a confirmation of functional target engagement downstream of the initial second messenger generation. It can also reveal "biased agonism," where a compound preferentially activates one signaling pathway over another.[19]

  • Methodology:

    • Cell Treatment: Culture cells expressing the target receptor (e.g., M1 or M4) and starve them of serum for several hours to reduce basal pERK levels.

    • Stimulation: Treat the cells with various concentrations of the test compound for a short period (typically 5-15 minutes).

    • Cell Lysis: Rapidly wash and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Quantification: The amount of pERK in the lysate can be quantified using several methods, such as Western Blotting, ELISA, or high-throughput AlphaLISA/HTRF assays.

    • Data Analysis: Normalize the pERK signal to the total ERK or a housekeeping protein. Plot the normalized pERK signal against compound concentration to generate a dose-response curve and determine the EC50.

Section 4: Data Synthesis and Interpretation: A Case Study

Imagine we have synthesized three derivatives of 1-methylpiperidine-4-carboxylic acid. The following tables summarize the hypothetical data generated from our tiered validation framework, compared against reference compounds.

Table 1: Functional Potency and Efficacy Data (Tier 1)

CompoundM1 Calcium Flux EC50 (nM)M1 Efficacy (% of ACh)AChE Inhibition IC50 (nM)
Derivative A 2595%>10,000
Derivative B 15070% (Partial Agonist)>10,000
Derivative C >10,000-50
Arecoline 7100%>10,000
Donepezil >10,000-8

Table 2: Binding Affinity (Ki, nM) and Selectivity Profile (Tier 2)

CompoundM1 KiM2 KiM3 KiM4 KiM2 Selectivity (M2 Ki / M1 Ki)M3 Selectivity (M3 Ki / M1 Ki)
Derivative A 2030451501.5x2.25x
Derivative B 12015,00018,000800125x 150x
Derivative C N/AN/AN/AN/AN/AN/A
Arecoline 5801035016x2x

Interpretation:

  • Derivative C is clearly an AChE inhibitor . Its profile is similar to Donepezil, making it a candidate for that line of drug development.

  • Derivative A is a potent and efficacious M1 agonist , even more so than Arecoline in terms of M2 selectivity. However, with only a 1.5-fold selectivity over the M2 receptor, it carries a very high risk of producing cardiovascular side effects (bradycardia). This compound would likely be deprioritized.

  • Derivative B is a less potent partial M1 agonist . Critically, however, it demonstrates excellent selectivity (>125x) against the M2 and M3 subtypes. This profile is highly desirable for a CNS-targeted muscarinic agonist, as it predicts a much wider therapeutic window and a lower risk of peripheral side effects. The partial agonism might also be beneficial in preventing receptor overstimulation. Derivative B is the most promising lead candidate for development as a selective M1 agonist.

Conclusion

The validation of bioactivity for novel this compound derivatives requires a systematic, hypothesis-driven approach. By progressing from broad functional screens to detailed binding and mechanistic studies, researchers can efficiently identify the true mechanism of action, quantify potency, and, most importantly, establish the selectivity profile that is paramount for developing a safe and effective therapeutic. This tiered framework not only ensures scientific rigor but also provides a clear, data-driven path for advancing the most promising compounds from the bench to potential clinical application.

References

  • [Structure-activity relationship in the series of muscarinic acetylcholine receptor agonists]. Bioorg Khim. 1985 Oct;11(10):1391-401. ()
  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. J Neuroimmunol. 1999 Oct 29;99(2):224-9. ([Link])

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorg Med Chem. 2005 Dec 1;13(23):6540-4. ([Link])

  • Arecoline - Wikipedia. ([Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2023 Jul 26;28(15):5693. ([Link])

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2017 Jan 20;7(2):e2118. ([Link])

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Eur J Med Chem. 2018 Sep 5;157:123-136. ([Link])

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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. J Med Chem. 1994 Sep 30;37(20):3365-71. ([Link])

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  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discov. 2017 Aug;22(7):852-860. ([Link])

  • Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. 2019 Jan 10;24(2):266. ([Link])

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  • Structure/activity relationships of M2 muscarinic allosteric modulators. Recept Channels. 2003;9(4):229-40. ([Link])

  • Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor. J Nucl Med. 2017 May;58(5):805-810. ([Link])

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Int J Mol Sci. 2021 Jan 25;22(3):1135. ([Link])

  • Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. Br J Pharmacol. 1989 Mar;96(3):613-20. ([Link])

  • Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods. 2024 Nov 27;13(23):3705. ([Link])

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spectroscopic analysis (NMR, IR, MS) of 1-methylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

This guide provides an in-depth spectroscopic analysis of this compound, a key building block in pharmaceutical synthesis. Its structural features are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To provide a clear context for its spectral characteristics, we will objectively compare its performance and data with two structurally related alternatives:

  • Isonipecotic acid hydrochloride: The parent compound, lacking the N-methyl group. This comparison will highlight the specific spectral contributions of N-methylation.

  • Guvacine hydrochloride: A natural product and GABA uptake inhibitor containing an unsaturated piperidine ring.[1][2] This comparison will demonstrate the influence of ring saturation on the spectroscopic output.

The narrative of this guide is built on the principles of causality in experimental choices and self-validating protocols, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structures and Key Differentiators

Before delving into the spectra, it is crucial to visualize the molecules under comparison. The primary structural differences—the presence of an N-methyl group and ring unsaturation—are the root cause of the spectral variations we will observe.

Figure 1: Chemical structures of the target compound and its comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. For these compounds, which are hydrochlorides and thus soluble in polar solvents, deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate NMR solvents. The choice is critical: D₂O will cause the exchange and disappearance of labile protons (O-H and N-H), while DMSO-d₆ will allow for their observation.[3]

¹H NMR Spectroscopy

The proton NMR spectrum gives a clear fingerprint based on the chemical environment of each proton.

  • This compound:

    • Carboxylic Acid (COOH): A highly deshielded proton, typically appearing as a broad singlet around 10-12 ppm in DMSO-d₆.[4] This signal would be absent in D₂O.

    • Piperidine Ring Protons (CH₂, CH): These protons reside in a complex, overlapping region between approximately 2.0 and 3.5 ppm. The protons on carbons adjacent to the positively charged nitrogen (C2, C6) are shifted further downfield compared to those at C3 and C5.

    • N-Methyl (N-CH₃): A sharp singlet is expected around 2.8-3.0 ppm. Its integration for three protons is a key identifier. The positive charge on the nitrogen atom causes this signal to be further downfield than in the corresponding free base.

  • Comparison with Isonipecotic Acid Hydrochloride:

    • The most significant difference is the absence of the N-CH₃ singlet .

    • Instead, a broad signal corresponding to the two N-H protons would be observed in DMSO-d₆, typically in the 8-9 ppm region. This signal disappears upon a D₂O shake.[5]

  • Comparison with Guvacine Hydrochloride:

    • The presence of a double bond introduces vinylic proton signals . A signal for the proton at C6 would appear significantly downfield, typically in the 5.5-6.5 ppm region.[1]

    • The signals for the allylic protons (C2) would also be shifted relative to the saturated ring.

¹³C NMR Spectroscopy

¹³C NMR complements the proton data by showing the chemical environment of each carbon atom.

  • This compound:

    • Carbonyl Carbon (C=O): This carbon is highly deshielded, appearing in the 170-180 ppm range.[3]

    • Piperidine Ring Carbons (C2-C6): Carbons adjacent to the nitrogen (C2, C6) are expected around 50-60 ppm, while the other ring carbons (C3, C4, C5) will be further upfield.

    • N-Methyl Carbon (N-CH₃): A distinct signal expected around 40-45 ppm.

  • Comparison with Isonipecotic Acid Hydrochloride:

    • The spectrum is similar, but lacks the N-CH₃ signal . The signals for the C2 and C6 carbons may be shifted slightly upfield due to the absence of the methyl substituent's inductive effect.[6]

  • Comparison with Guvacine Hydrochloride:

    • The key differentiators are the sp²-hybridized carbons of the double bond (C5, C6), which would appear in the vinylic region of the spectrum (120-140 ppm).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies. For these molecules, the carboxylic acid and the amine hydrochloride salt moieties produce characteristic signals.

  • This compound:

    • O-H Stretch: A very broad and strong absorption is characteristic of the hydrogen-bonded carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[7]

    • C-H Stretch: Aliphatic C-H stretching signals appear just below 3000 cm⁻¹. These are often superimposed on the broad O-H band.

    • N⁺-H Stretch: The presence of the hydrochloride salt results in a broad absorption band for the N⁺-H stretch, typically centered around 2400-2700 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption for the carbonyl group is expected around 1710-1730 cm⁻¹, consistent with a saturated carboxylic acid dimer.[3]

  • Comparison with Isonipecotic Acid Hydrochloride:

    • The IR spectrum is expected to be very similar , as the primary functional groups (carboxylic acid, secondary amine hydrochloride) are identical. Minor differences may appear in the C-H bending region (fingerprint region).[8]

  • Comparison with Guvacine Hydrochloride:

    • In addition to the carboxylic acid and amine salt bands, a C=C stretch would be observed around 1640-1660 cm⁻¹. Conjugation with the carbonyl group would also shift the C=O stretch to a lower wavenumber, typically 1690-1710 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Under Electron Ionization (EI), the molecule is ionized and fragmented. It is important to note that the analysis detects the free base, as the HCl is lost upon volatilization. The molecular weight of 1-methylpiperidine-4-carboxylic acid (free base) is 143.18 g/mol .[9]

  • 1-Methylpiperidine-4-carboxylic Acid (Free Base):

    • Molecular Ion (M⁺): A peak at m/z = 143 is expected, corresponding to the molecular formula C₇H₁₃NO₂. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[10]

    • Fragmentation: Cyclic amines undergo characteristic α-cleavage (cleavage of the bond adjacent to the C-N bond) and ring-opening fragmentation.[11][12] The major fragmentation pathway is initiated by the loss of an electron from the nitrogen atom. The most likely fragmentation is the loss of the carboxylic acid group (•COOH, 45 Da) to yield a fragment at m/z = 98. Another key fragmentation is cleavage of the C2-C3 or C5-C6 bond, leading to characteristic iminium ions.

G mol_ion Molecular Ion (M⁺) m/z = 143 frag1 Loss of •COOH (α-cleavage) mol_ion->frag1 frag2 Loss of C₂H₄ (Ring Cleavage) mol_ion->frag2 ion1 [M - COOH]⁺ m/z = 98 frag1->ion1 ion2 [M - C₂H₄ - H]⁺ m/z = 114 frag2->ion2

Figure 2: Proposed EI-MS fragmentation pathway for 1-methylpiperidine-4-carboxylic acid.

  • Comparison with Isonipecotic Acid (Free Base):

    • The molecular ion peak will be at m/z = 129 .

    • The fragmentation pattern will be different. Loss of •COOH would lead to a fragment at m/z = 84.

  • Comparison with Guvacine (Free Base):

    • The molecular ion peak will be at m/z = 127 .[1]

    • The presence of the double bond creates a more stable, conjugated system, which may result in a more intense molecular ion peak and potentially a retro-Diels-Alder fragmentation pathway.

Summary Data Comparison

The following table summarizes the key expected spectroscopic data for the three compounds, providing a quick reference for comparison.

CompoundTechniqueKey SignalExpected Value/Range
1-Methylpiperidine-4-carboxylic Acid HCl ¹H NMR COOH~10-12 ppm (broad s)
N-CH₃~2.8-3.0 ppm (s, 3H)
¹³C NMR C=O~170-180 ppm
N-CH₃~40-45 ppm
IR C=O Stretch~1710-1730 cm⁻¹
N⁺-H Stretch~2400-2700 cm⁻¹ (broad)
MS M⁺ (free base)m/z = 143
Isonipecotic Acid HCl ¹H NMR N-H~8-9 ppm (broad)
N-CH₃Absent
¹³C NMR N-CH₃Absent
IR C=O Stretch~1710-1730 cm⁻¹
MS M⁺ (free base)m/z = 129
Guvacine HCl ¹H NMR Vinylic-H~5.5-6.5 ppm
¹³C NMR Vinylic-C~120-140 ppm
IR C=O Stretch~1690-1710 cm⁻¹
C=C Stretch~1640-1660 cm⁻¹
MS M⁺ (free base)m/z = 127

Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

G prep 1. Sample Preparation dissolve 2. Dissolution (5-10 mg in 0.6 mL D₂O or DMSO-d₆) prep->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Data Acquisition (400 MHz+ Spectrometer) transfer->acquire process 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process

Figure 3: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial. A small amount of a reference standard like TMS (for non-aqueous) or DSS (for aqueous) may be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for pulse sequences, acquisition times, and relaxation delays should be employed.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of signals.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. b. Place the mixture into a pellet-forming die. c. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe (for solids) or by injecting the solution into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum (relative abundance vs. m/z) is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound, when placed in context with its structural analogues, provides a robust and unambiguous characterization. NMR spectroscopy confirms the complete carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry validates the molecular weight and provides insight into its fragmentation. This guide demonstrates how a multi-technique, comparative approach allows researchers to confidently verify the structure and purity of such critical pharmaceutical intermediates.

References

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  • PubChem. (n.d.). Guvacine. National Center for Biotechnology Information. Retrieved from [Link][1]

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  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 86(5), 808-811. Retrieved from [Link][12]

  • PubChem. (n.d.). Isonipecotic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][5]

  • O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link][18]

  • NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][8]

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Navigating the Synthesis Maze: A Comparative Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride and its N-Alkylated Peers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an invaluable component in drug design. A critical aspect of leveraging this scaffold is the functionalization of the piperidine nitrogen. The choice of the N-substituent profoundly influences a molecule's pharmacological and pharmacokinetic properties, including its potency, selectivity, solubility, and metabolic stability.[3][4]

This guide provides an in-depth comparison of 1-methylpiperidine-4-carboxylic acid hydrochloride, a common building block, against other frequently used N-alkylated piperidine-4-carboxylic acid derivatives. We will explore the strategic implications of selecting a permanently methylated derivative versus those bearing cleavable protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn), supported by experimental data and established synthetic protocols.

The Subject of Analysis: this compound

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a readily available and synthetically useful building block.[5][6] It is typically supplied as a hydrochloride salt to enhance its stability and handling as a solid.[7]

Physicochemical Profile:

  • Molecular Formula: C₇H₁₄ClNO₂[8]

  • Molecular Weight: 179.64 g/mol [9]

  • Form: Crystalline solid

  • Key Feature: The N-methyl group is a small, metabolically stable, and permanent feature of the molecule. This is a critical consideration in synthesis design.

The synthesis of this compound often starts from isonipecotic acid (piperidine-4-carboxylic acid) via reductive amination using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation.[8]

Strategic Comparison: Permanent vs. Removable N-Substituents

The fundamental choice between 1-methylpiperidine-4-carboxylic acid and other derivatives, such as N-Boc or N-Benzyl protected analogues, hinges on the overall synthetic strategy. The N-methyl group is non-labile, meaning it will be present in the final molecule. In contrast, groups like Boc or Benzyl are protecting groups, designed to be removed later in the synthesis to allow for further functionalization at the nitrogen atom.[10]

This strategic divergence is visualized in the synthetic workflow below.

G cluster_0 Pathway A: Permanent N-Methyl Group cluster_1 Pathway B: N-Boc Protecting Group Strategy A_start 1-Methylpiperidine- 4-carboxylic acid HCl A_couple Amide Coupling (e.g., with R-NH2) A_start->A_couple Base (e.g., TEA, DIPEA) Coupling Agent (e.g., EDC) A_final Final Product (N-Methyl Present) A_couple->A_final B_start N-Boc-piperidine- 4-carboxylic acid B_couple Amide Coupling (e.g., with R-NH2) B_start->B_couple Coupling Agent (e.g., HATU) B_deprotect Boc Deprotection B_couple->B_deprotect B_functionalize Further N-Functionalization (e.g., Reductive Amination with R'-CHO) B_deprotect->B_functionalize Acid (e.g., TFA) B_final Final Product (Diverse N-Substituent) B_functionalize->B_final

Caption: Comparative synthetic workflows for permanent vs. protected N-alkyl piperidines.

In-Depth Performance Comparison

Reactivity in Amide Bond Formation

The carboxylic acid moiety is most commonly used to form amide bonds. The choice of N-substituent directly impacts the required reaction conditions.

  • This compound: The presence of the hydrochloride salt means the piperidine nitrogen is protonated. To liberate the free carboxylic acid for coupling and to avoid unwanted side reactions, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture. This is an extra step and requires careful control of equivalents.

  • N-Boc-piperidine-4-carboxylic acid: This derivative is a neutral molecule.[10] It can often be used directly with standard peptide coupling reagents (like EDC, HATU, or T3P) without the need for an initial neutralization step, simplifying the reaction setup.[11]

  • N-Benzyl-piperidine-4-carboxylic acid: Similar to the N-Boc derivative, the N-benzyl version is a neutral compound and can be used in standard coupling reactions. The choice between Boc and Benzyl often comes down to the conditions required for their removal and compatibility with other functional groups in the molecule.

Physicochemical Properties and Their Synthetic Implications

The N-substituent significantly alters the physicochemical properties of the piperidine building block, which in turn influences the properties of all subsequent intermediates and the final product.

DerivativeMolecular Weight ( g/mol )Typical FormKey AdvantageKey Disadvantage
1-Methylpiperidine-4-carboxylic acid HCl 179.64[9]Solid (HCl Salt)Small, stable, introduces basicityPermanent group; requires base for coupling
N-Boc-piperidine-4-carboxylic acid 229.28SolidAllows for late-stage N-functionalization[10]Adds significant mass; requires deprotection
N-Benzyl-piperidine-4-carboxylic acid 219.27SolidRemovable via hydrogenation; stable to acid/baseDebenzylation requires specific catalytic conditions
Piperidine-4-carboxylic acid (Isonipecotic Acid) 129.16[12]SolidParent scaffold; allows for initial N-alkylationBoth N and O sites are reactive; requires protection

Expert Insight: The choice of an N-alkyl group can be a tool for modulating a drug candidate's properties. For instance, selective fluorination of N-alkyl side chains has been shown to modulate basicity (pKa) and lipophilicity, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.[4] While the N-methyl group is fixed, using a protecting group strategy allows the medicinal chemist to explore a diverse range of N-substituents (e.g., ethyl, propyl, cyclobutyl) at a later stage to fine-tune these properties.[13]

Versatility and Scope in Drug Discovery
  • This compound is ideal for lead optimization when the N-methyl group is a known, desired component of the final pharmacophore. Its use streamlines the synthesis by avoiding protection/deprotection steps.

  • N-Boc and N-Benzyl derivatives are indispensable in early-stage drug discovery and for building compound libraries.[10] They provide the flexibility to create a wide array of analogues by modifying the piperidine nitrogen after the core scaffold has been assembled. This is crucial for establishing Structure-Activity Relationships (SAR).[11] For example, a library of potential CXCR4 antagonists was synthesized by first coupling a core structure to N-Boc protected piperazine and piperidine aldehydes, followed by deprotection and further modification.[13]

Experimental Protocols

Protocol 1: Amide Coupling with this compound

This protocol describes a typical procedure for coupling the title compound to a primary amine.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Dissolve or suspend the starting material in anhydrous DCM or DMF.

  • Neutralization: Add TEA or DIPEA (1.1 equivalents) to the mixture and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Amine Addition: Add the primary amine (R-NH₂, 1.0 equivalent) to the flask.

  • Coupling Agent Addition: Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Note: The order of addition can be critical; adding the coupling agent last is often preferred.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Reductive Amination for N-Alkylation (Post-Deprotection)

This protocol outlines the N-alkylation of a piperidine, a step that would follow the deprotection of an N-Boc derivative.[3]

G start Piperidine Derivative (Free Secondary Amine) product N-Alkylated Product start->product 1. Condensation 2. In-situ Reduction aldehyde Aldehyde or Ketone (R-CHO) aldehyde->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->product solvent Solvent (e.g., DCE, DCM) solvent->product

Caption: Workflow for Reductive Amination.

Procedure:

  • Reaction Setup: To a round-bottom flask, add the deprotected piperidine derivative (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.5 equivalents).

  • Solvent: Dissolve the components in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents) portion-wise to the stirred solution. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ.[3]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, dry over a drying agent, concentrate, and purify the residue by column chromatography.

Conclusion

The decision to use This compound versus a protected analogue like N-Boc-piperidine-4-carboxylic acid is a critical strategic choice in chemical synthesis.

  • Choose this compound when:

    • The N-methyl group is a required, permanent feature of the target molecule.

    • The synthetic route is short and focused, and the goal is to avoid additional protection/deprotection steps.

    • The slightly more complex reaction setup (requiring a base) is acceptable.

  • Choose an N-protected derivative (e.g., N-Boc) when:

    • Flexibility for late-stage diversification of the N-substituent is needed to explore SAR.

    • The piperidine nitrogen requires protection from other reagents used in the synthetic sequence.

    • A simplified, one-pot coupling protocol without prior neutralization is desired.

By understanding the inherent properties and synthetic implications of each building block, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, versatility, and the successful development of novel chemical entities.

References

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents.
  • PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • PubMed. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • National Institutes of Health. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

  • Pharmaffiliates. CAS No : 68947-43-3 | Product Name : 1-Methylpiperidine-4-carboxylic Acid. [Link]

  • PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]

  • Sciencemadness.org. N-alkylation of 4-piperidone. [Link]

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The Efficacy of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride: A Comparative Guide for Scaffold-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold should offer a combination of synthetic accessibility, conformational rigidity, tunable physicochemical properties, and strategically placed vectors for chemical modification. The piperidine ring, a saturated six-membered heterocycle, is a quintessential example of a "privileged scaffold," frequently appearing in marketed drugs due to its favorable properties.

This guide provides an in-depth technical analysis of a specific, yet versatile, piperidine derivative: 1-methylpiperidine-4-carboxylic acid hydrochloride . We will explore its efficacy as a foundational building block, compare its performance in key therapeutic areas against alternative scaffolds, and provide validated experimental protocols to empower researchers in their own discovery efforts.

Deconstructing the Scaffold: Properties and Advantages

This compound is more than a simple building block; its constituent parts each play a critical role in its utility.

  • The Piperidine Core: This saturated ring system provides a robust, three-dimensional sp³-rich framework. Unlike flat, aromatic scaffolds, its chair-like conformation allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with complex biological targets.

  • The N-Methyl Group: The methyl group at the nitrogen atom (N1 position) fixes the nitrogen as a tertiary amine. This has two key consequences: it prevents N-acylation or other reactions at this position, simplifying synthetic routes, and it establishes a permanent basic center. At physiological pH, this nitrogen is protonated, forming a cation that can engage in crucial electrostatic interactions with anionic residues in a target's binding site, such as the catalytic anionic site (CAS) of acetylcholinesterase.

  • The C4-Carboxylic Acid: Positioned opposite the nitrogen, the carboxylic acid group is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, or be readily converted into amides, esters, or other functional groups. This provides the primary vector for exploring structure-activity relationships (SAR) and modulating properties like target affinity, selectivity, and pharmacokinetics.

  • The Hydrochloride Salt: This salt form enhances the compound's solubility in aqueous media, simplifying its handling in synthetic protocols and biological assays.

The logical relationship between the scaffold's features and its application is key to its successful deployment in drug design.

Scaffold_Logic Scaffold 1-Methylpiperidine- 4-carboxylic Acid HCl Piperidine Piperidine Core Scaffold->Piperidine is a N_Methyl N-Methyl Group Scaffold->N_Methyl has COOH C4-Carboxylic Acid Scaffold->COOH has HCl HCl Salt Scaffold->HCl is a Prop_Piperidine 3D sp³ Geometry Conformational Rigidity Piperidine->Prop_Piperidine provides Prop_N_Methyl Tertiary Amine Cationic Center (pH 7.4) N_Methyl->Prop_N_Methyl provides Prop_COOH Synthetic Handle H-Bonding Site COOH->Prop_COOH provides Prop_HCl Aqueous Solubility HCl->Prop_HCl enhances

Caption: Logical breakdown of the scaffold's key structural features and their resultant properties.

Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[1] The piperidine scaffold is a cornerstone of many AChE inhibitors, including the blockbuster drug Donepezil, which features an N-benzylpiperidine moiety.[2][3]

The 1-methylpiperidine-4-carboxylic acid scaffold is highly effective in this context. The protonated N-methylpiperidine can mimic the quaternary ammonium of acetylcholine, docking into the enzyme's catalytic anionic site (CAS). The C4-carboxylic acid serves as an attachment point for a linker and an aromatic group that can engage in π-π stacking interactions with aromatic residues like Trp286 and Tyr341 in the active site gorge.[2]

Performance Comparison: Piperidine-Based AChE Inhibitors
Compound/Scaffold TypeTargetIC₅₀ (µM)Reference
Galantamine (Standard)AChE1.19[2]
Donepezil (Standard)human AChE0.023[2]
N-Benzylpiperidine Derivative (5h)AChE0.83[1]
1-Benzyl-4-[...]-piperidine (21)AChE0.00056 (0.56 nM)[4]
N-Benzylpiperidine-2-phenylacetate (19)AChE5.10[2]

This table synthesizes data from multiple studies where various piperidine derivatives were evaluated for AChE inhibition. Note that compound 21, a highly potent derivative, utilizes a 1-benzylpiperidine core, demonstrating the flexibility of substitution at the N1 position.

Alternative Scaffolds for AChE Inhibition

While piperidine is highly effective, other scaffolds exist:

  • Tacrine: A flat, acridine-based scaffold. It was the first centrally-acting AChE inhibitor approved for Alzheimer's but was withdrawn due to hepatotoxicity. Its rigidity differs significantly from the flexible piperidine chair.

  • Rivastigmine: A carbamate-based scaffold that acts as a pseudo-irreversible inhibitor. It lacks the distinct cationic head and aromatic tail structure common to piperidine-based inhibitors.

The piperidine scaffold, particularly when N-substituted, generally offers a superior balance of potency and safety compared to earlier scaffolds like tacrine.

Case Study 2: GABA Uptake Inhibitors for Epilepsy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Terminating its signal involves reuptake from the synaptic cleft by GABA transporters (GATs).[6] Inhibiting these transporters, particularly GAT-1, increases extracellular GABA levels and enhances inhibitory neurotransmission, a validated strategy for treating epilepsy.[7]

The core structures for GAT inhibitors are derived from GABA mimics. The piperidine-carboxylic acid framework is exceptionally well-suited for this role.

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): A direct structural analogue of our scaffold (lacking the N-methyl group), it is a known GABAA receptor agonist.[8]

  • Nipecotic Acid (Piperidine-3-carboxylic acid): This constitutional isomer is a potent GABA uptake inhibitor. Its structure forms the core of the marketed antiepileptic drug Tiagabine .[8]

This comparison highlights a critical aspect of scaffold design: subtle changes in substituent position (C4 vs. C3 carboxylic acid) can dramatically shift biological activity from receptor agonism to transport inhibition.

Performance Comparison: Piperidine-Based GAT Inhibitors
Compound/Scaffold TypeTargetActivity MetricNotesReference
(R)-Nipecotic AcidGABA UptakePotent InhibitorCore of Tiagabine[8]
TiagabineGAT-1Kᵢ = 120 nMMarketed Drug[6][9]
Isonipecotic AcidGABAA ReceptorSpecific AgonistC4-COOH isomer[8]
GuvacineGABA UptakeSpecific InhibitorUnsaturated analogue[8]

The 1-methylpiperidine-4-carboxylic acid scaffold itself is more of a starting point for GABAA agonists, but its isomeric relationship to the highly successful nipecotic acid scaffold underscores the piperidine-carboxylic acid framework's power in targeting the GABAergic system. For GAT inhibition, the piperidine-3-carboxylic acid (nipecotic acid) scaffold is demonstrably superior.

Alternative Scaffolds: Bioisosteric Replacement

A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar properties to improve potency or pharmacokinetics.[10][11] The carboxylic acid is a frequent target for this due to potential issues with metabolic liability and membrane permeability.[12]

  • Tetrazoles: With a pKa similar to carboxylic acids, 5-substituted tetrazoles are one of the most successful replacements, found in drugs like Losartan.[10] They can offer improved metabolic stability.

  • Sulfonamides: While weaker acids, sulfonamides can also mimic the H-bonding properties of carboxylic acids and often increase lipophilicity.[12]

A research program starting with 1-methylpiperidine-4-carboxylic acid could logically explore replacing the carboxylate with these bioisosteres to overcome pharmacokinetic hurdles.

Experimental Protocols

Trustworthy and reproducible data is the bedrock of science. Below are detailed, self-validating protocols for the synthesis of a scaffold derivative and its subsequent biological evaluation.

Synthesis of Methyl 1-methylpiperidine-4-carboxylate

This protocol details the esterification of the parent scaffold, a common first step for generating amide libraries. The causality is clear: the carboxylic acid is activated by thionyl chloride to form an acyl chloride intermediate, which is then readily attacked by the methanol solvent.

Workflow Diagram:

Synthesis_Workflow Start 1-Methylpiperidine- 4-carboxylic Acid HCl Reaction Esterification (-10°C to 40°C) Start->Reaction Reagents Methanol (Solvent) Thionyl Chloride (Activator) Reagents->Reaction Workup 1. Basify (Na₂CO₃) 2. Extract (CH₂Cl₂) 3. Dry & Evaporate Reaction->Workup Product Methyl 1-methyl- piperidine-4-carboxylate Workup->Product

Caption: Workflow for the esterification of the parent scaffold.

Step-by-Step Protocol: [13]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (17.96 g, 0.1 mol) in methanol (35 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the stirring solution to -10°C.

    • Rationale: The reaction of thionyl chloride with methanol is highly exothermic. Cooling prevents uncontrolled temperature spikes and potential side reactions.

  • Addition of Thionyl Chloride: Add thionyl chloride (11.3 mL, 0.155 mol) dropwise via the dropping funnel over 1 hour, ensuring the temperature remains below 0°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the solution to warm to 40°C. Maintain this temperature for 2 hours.

    • Rationale: The initial low temperature controls the addition, while the subsequent warming drives the reaction to completion.

  • Quenching & Workup: Cool the solution and carefully bring the pH to ~8 by adding a saturated aqueous solution of sodium carbonate.

    • Self-Validation: The solution will cease effervescing when neutralization is complete. This step neutralizes excess acid and deprotonates the piperidine nitrogen, making the product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a clear liquid.

    • Validation: Product identity can be confirmed by IR spectroscopy (disappearance of broad O-H stretch, appearance of sharp C=O stretch at ~1730 cm⁻¹) and NMR.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay provides a reliable method for determining the inhibitory potential of synthesized compounds.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), the absorbance of which is measured at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATCI Solution: 10 mM in phosphate buffer.

    • AChE Enzyme Solution: Prepare a stock solution of AChE from electric eel in buffer. Dilute to a working concentration that gives a linear rate of reaction for at least 5 minutes.

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of Test Compound dilution (or buffer for control, or known inhibitor for positive control).

      • 140 µL of Phosphate Buffer.

      • 20 µL of DTNB Solution.

    • Incubate the plate at 37°C for 5 minutes.

    • Add 10 µL of AChE Enzyme Solution to each well to initiate the pre-incubation.

    • Incubate for another 10 minutes at 37°C.

      • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of ATCI Solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The uninhibited control should show a linear increase in absorbance, and the positive control (e.g., Galantamine) should yield an IC₅₀ value consistent with literature reports.

Conclusion: A Versatile and Proven Scaffold

This compound stands as a robust and highly effective scaffold in drug design. Its value is not merely theoretical but is substantiated by its successful application in developing potent modulators for critical CNS targets.

Advantages:

  • Proven Clinical Relevance: The broader piperidine core is a staple of numerous FDA-approved drugs.

  • Synthetic Tractability: The N-methyl group simplifies synthesis while the C4-carboxylic acid provides a reliable handle for diversification.

  • Favorable Physicochemical Properties: The sp³-rich core and basic nitrogen contribute to good solubility and the ability to form strong, targeted ionic interactions.

  • Structural Rigidity: The defined chair conformation allows for predictable and optimizable spatial arrangement of pharmacophoric elements.

Considerations and Comparative Standing:

  • For AChE inhibition , the N-substituted piperidine framework is a leading scaffold, offering high potency and a good safety profile.

  • For GAT inhibition , the isomeric piperidine-3-carboxylic acid (nipecotic acid) scaffold is superior, demonstrating how subtle structural changes can unlock different therapeutic applications.

  • The carboxylic acid moiety, while a versatile synthetic handle, can be a liability for cell permeability and metabolism. Researchers should proactively consider bioisosteric replacements (e.g., tetrazoles) as a key strategy during lead optimization.

Ultimately, this compound is not a universal solution, but it represents an outstanding starting point for discovery programs targeting a wide range of biological systems. Its blend of structural simplicity, synthetic versatility, and proven success makes it an invaluable tool in the medicinal chemist's arsenal.

References

  • Collins, J. L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link][14][15]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4153-4160. [Link][16]

  • Praveen, P., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 457-462. [Link][1]

  • Rojas-Hernández, S., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(23), 8206. [Link][2]

  • Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(16), 3246-3255. [Link][4]

  • Sadeghian, M., et al. (2020). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 10(1), 1-17. [Link][3]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link][13]

  • Pethe, K., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4349-4364. [Link]

  • Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link][8]

  • Richards, D. A., & Bowery, N. G. (1996). Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. Neurochemistry International, 29(4), 399-405. [Link][7]

  • Singh, S., & Kumar, R. (2022). Rational approaches for the design of various GABA modulators and their clinical progression. RSC Medicinal Chemistry, 13(7), 785-820. [Link][5]

  • Wikipedia contributors. (n.d.). GABA reuptake inhibitor. Wikipedia. [Link][6]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link][11]

  • Penner, M. R., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110427. [Link][9]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link][12]

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The Strategic Derivatization of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: A Comparative Guide to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved therapeutics.[1] Among the myriad of piperidine-based starting materials, 1-methylpiperidine-4-carboxylic acid hydrochloride stands out as a versatile and readily available building block. Its inherent structural features—a tertiary amine and a carboxylic acid—provide two key points for chemical modification, enabling the exploration of diverse chemical space and the generation of novel compounds with tailored biological activities.

This guide provides an in-depth technical analysis of the characterization of novel compounds synthesized from this compound. We will explore the strategic rationale behind the synthesis of two distinct classes of compounds: a highly selective serotonin 1F (5-HT1F) receptor agonist for the treatment of migraine and a series of monoamine reuptake inhibitors with potential applications in neuropsychiatric disorders. Through a comparative lens, supported by experimental data and protocols, we will illustrate how subtle modifications to the parent scaffold can lead to profound differences in pharmacological profiles and therapeutic potential.

Part 1: The Rationale for Derivatization - Beyond the Core Scaffold

The decision to utilize this compound as a foundational element in a drug discovery campaign is often driven by the desire to impart specific pharmacokinetic and pharmacodynamic properties. The N-methyl group can enhance metabolic stability and aqueous solubility, while the piperidine ring itself offers a three-dimensional structure that can be optimized for potent and selective target engagement. The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups, most commonly through amide bond formation, to probe interactions with biological targets.

Part 2: Case Study 1 - Lasmiditan: A Highly Selective 5-HT1F Agonist for Migraine Therapy

A prime example of the successful derivatization of 1-methylpiperidine-4-carboxylic acid is the development of Lasmiditan, a first-in-class 5-HT1F receptor agonist for the acute treatment of migraine.[2][3][4]

The Causality Behind the Design

Traditional migraine therapies, such as triptans, act as agonists at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction.[3] This mechanism, while effective for some, poses cardiovascular risks for certain patient populations. The discovery that the 5-HT1F receptor is expressed on trigeminal neurons but not on cerebral blood vessels presented a novel therapeutic strategy: selective activation of this receptor could potentially alleviate migraine pain without causing vasoconstriction.[5] Lasmiditan was designed to be a highly selective agonist for the 5-HT1F receptor, and its synthesis prominently features the 1-methylpiperidine-4-carbonyl moiety.

Synthesis Workflow

The synthesis of Lasmiditan from this compound involves a multi-step process, a crucial part of which is the coupling of the piperidine core with a substituted aminopyridine.

G A This compound B Activation (e.g., Thionyl chloride) A->B SOCl2 C 1-Methylpiperidine-4-carbonyl chloride B->C D (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone C->D Coupling with 2-amino-6-bromopyridine derivative E Amide Coupling with 2,4,6-Trifluorobenzoyl chloride D->E F Lasmiditan E->F

Caption: Synthetic workflow for Lasmiditan.

Characterization and Performance Comparison

The defining characteristic of Lasmiditan is its exceptional selectivity for the 5-HT1F receptor. This selectivity is the key differentiator when compared to the older class of triptans.

Compound5-HT1F Ki (nM)5-HT1B Ki (nM)5-HT1D Ki (nM)Primary Mechanism of ActionVasoconstrictive Potential
Lasmiditan 2.21 1043 1357 Selective 5-HT1F Agonism Negligible
Sumatriptan2510165-HT1B/1D AgonismSignificant
Zolmitriptan15285-HT1B/1D AgonismSignificant

Data compiled from published sources.[2]

As the data clearly indicates, Lasmiditan's affinity for the 5-HT1F receptor is over 400 times greater than for the 5-HT1B and 5-HT1D receptors, a stark contrast to the multi-receptor activity of triptans.[5] This translates to a significantly improved safety profile, particularly for patients with or at risk for cardiovascular conditions.

Part 3: Case Study 2 - Novel Amide Derivatives as Monoamine Reuptake Inhibitors

Another fruitful avenue of research originating from 1-methylpiperidine-4-carboxylic acid involves the synthesis of amide derivatives as potential monoamine reuptake inhibitors. These compounds are of interest for the treatment of depression and other mood disorders.[1]

The Rationale for Amide Synthesis

By coupling 1-methylpiperidine-4-carboxylic acid with various substituted anilines, a library of novel carboxamides can be generated. The systematic variation of the substituents on the aniline ring allows for the fine-tuning of the compound's affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Synthesis Workflow

The general synthesis of these novel amides is a straightforward process involving the activation of the carboxylic acid followed by coupling with the desired amine.

G A This compound B Carboxylic Acid Activation (e.g., EDC, HOBt) A->B C Activated Ester Intermediate B->C E Amide Bond Formation C->E D Substituted Aniline D->E F Novel 1-Methylpiperidine-4-carboxamide E->F

Caption: General synthesis of novel carboxamides.

Characterization and Comparative Analysis

While specific in vitro binding data for the novel compounds described in patent literature is often presented in a qualitative manner, we can draw a conceptual comparison with established monoamine reuptake inhibitors. The goal of synthesizing new chemical entities in this class is often to achieve a desired balance of SERT, NET, and DAT inhibition to optimize efficacy and minimize side effects.

Compound ClassPrimary Target(s)Representative ExamplesKey Therapeutic UseCommon Side Effects
Novel 1-Methylpiperidine-4-carboxamides SERT, NET, DAT (variable) e.g., 1-methyl-piperidine-4-carboxylic acid (3,4-dichloro-phenyl)-ethyl-amide Potential Antidepressants To be determined by clinical studies
SSRIsSERTFluoxetine, Sertraline, EscitalopramDepression, Anxiety DisordersNausea, Insomnia, Sexual Dysfunction[6]
SNRIsSERT, NETVenlafaxine, DuloxetineDepression, Neuropathic PainNausea, Dizziness, Increased Blood Pressure
TCAsSERT, NET (less selective)Amitriptyline, NortriptylineDepressionAnticholinergic effects, Sedation, Cardiotoxicity

The novel compounds derived from 1-methylpiperidine-4-carboxylic acid offer the potential for a more tailored pharmacological profile compared to older, less selective agents like Tricyclic Antidepressants (TCAs). The modular nature of their synthesis allows for rapid generation of analogs to explore structure-activity relationships (SAR) and optimize for a desired level of potency and selectivity at each monoamine transporter.

Part 4: Experimental Protocols

Synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide (Lasmiditan)

Materials:

  • This compound

  • Thionyl chloride

  • 2-Amino-6-bromopyridine

  • n-Butyllithium

  • 2,4,6-Trifluorobenzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (aq)

  • Sodium bicarbonate (aq)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound in anhydrous DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain 1-methylpiperidine-4-carbonyl chloride.

  • Synthesis of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: In a separate flask, dissolve 2-amino-6-bromopyridine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes. To this solution, add a solution of 1-methylpiperidine-4-carbonyl chloride in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • Amide Coupling: Dissolve the product from the previous step in a suitable solvent such as dioxane. Add 2,4,6-trifluorobenzoyl chloride and heat the mixture to reflux for 3 hours.[7]

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate. The crude product can be purified by column chromatography on silica gel to yield Lasmiditan.

General Procedure for the Synthesis of 1-Methylpiperidine-4-carboxamides

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Substituted aniline

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation: To a solution of 1-methylpiperidine-4-carboxylic acid in anhydrous DCM, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired substituted aniline and triethylamine to the reaction mixture. Stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the desired 1-methylpiperidine-4-carboxamide.

Part 5: Conclusion and Future Outlook

The derivatization of this compound represents a powerful and versatile strategy in modern drug discovery. As demonstrated with the case studies of Lasmiditan and novel monoamine reuptake inhibitors, this readily accessible starting material can be elaborated into structurally diverse and biologically active compounds with tailored pharmacological profiles. The ability to fine-tune properties such as receptor selectivity and transporter affinity through systematic chemical modification underscores the enduring importance of this scaffold in the quest for safer and more effective therapeutics. Future explorations in this area will likely focus on the development of novel derivatives with unique mechanisms of action and improved drug-like properties, further solidifying the legacy of the piperidine core in medicinal chemistry.

References

  • Lasmiditan for the Treatment of Migraines With or Without Aura in Adults. PubMed Central. Available at: [Link]

  • Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. PubMed Central. Available at: [Link]

  • Lasmiditan mechanism of action - review of a selective 5-HT1F agonist. PubMed. Available at: [Link]

  • Lasmiditan: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Lasmiditan mechanism of action - Review of a selective 5-HT1Fagonist. ResearchGate. Available at: [Link]

  • Monoamine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitors. NCBI Bookshelf. Available at: [Link]

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A Senior Application Scientist's Guide to Bioactivity Screening of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Conformationally-Restricted GABA Analog

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid (isonipecotic acid). Isonipecotic acid itself is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] While isonipecotic acid is a partial agonist at GABAA receptors, the piperidine scaffold is a highly privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems.[2][3]

The strategic N-methylation of the piperidine ring in 1-methylpiperidine-4-carboxylic acid hydrochloride alters its physicochemical properties and can significantly redirect its pharmacological profile. The addition of a permanent positive charge (in its hydrochloride form) or the modulation of its basicity can influence interactions with biological targets and its pharmacokinetic properties. This guide provides a framework for the systematic bioactivity screening of novel analogs of this core scaffold, focusing on two prominent and structurally justified target families: GABA transporters (GATs) and muscarinic acetylcholine receptors (mAChRs) . We will objectively compare screening methodologies, provide supporting experimental data from closely related compound series to illustrate structure-activity relationships (SAR), and detail robust protocols to ensure scientific integrity.

Comparative Analysis of Primary Biological Targets

The decision to screen a new chemical entity against specific targets must be mechanistically justified. For analogs of 1-methylpiperidine-4-carboxylic acid, the structural similarity to GABA and the prevalence of the N-alkylpiperidine motif in cholinergic ligands point toward two high-priority target classes.

GABA Transporters (GATs): Modulating Synaptic Inhibition

GABA transporters are critical for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft, thereby terminating the inhibitory signal.[4] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory tone. This mechanism is clinically validated by the antiepileptic drug Tiagabine, a GAT1 inhibitor derived from the related piperidine-3-carboxylic acid (nipecotic acid). Screening for GAT inhibition is a rational starting point for identifying novel anticonvulsants, anxiolytics, or treatments for other neurological disorders.

Muscarinic Acetylcholine Receptors (mAChRs): Targeting the Cholinergic System

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[5] There are five subtypes (M1-M5) with distinct expression patterns and signaling mechanisms.[5] The N-methylpiperidine moiety is a classic structural feature in many muscarinic receptor antagonists. For instance, the potent M1/M3/M5 antagonist 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) features this core. Analogs of 1-methylpiperidine-4-carboxylic acid could therefore act as agonists or antagonists at these receptors, offering potential therapeutic applications in conditions ranging from Alzheimer's disease (M1 agonism) to overactive bladder (M3 antagonism).

Comparative Bioactivity Data: A Look at Structurally Related Analogs

While a comprehensive dataset for a homologous series of this compound analogs is not available in the public domain, we can infer valuable structure-activity relationships (SAR) from published data on closely related N-substituted piperidine carboxylic acids. This serves as a powerful guide for interpreting screening results and designing next-generation compounds.

Table 1: Representative SAR Data for GABA Transporter Inhibition by N-Substituted Piperidine-3-Carboxylic Acid (Nipecotic Acid) Analogs

Disclaimer: The following data is for derivatives of nipecotic acid (piperidine-3-carboxylic acid) and is presented to illustrate the impact of N-substitution on GAT affinity, a principle directly applicable to the screening of piperidine-4-carboxylic acid analogs.

Compound IDN-SubstituentmGAT1 (pIC50)mGAT4 (pIC50)Selectivity (GAT1 vs GAT4)Reference
(S)-SNAP-5114 2-[tris(4-methoxyphenyl)methoxy]ethyl4.805.71~8-fold for GAT4
DDPM-859 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl4.885.78~8-fold for GAT4
DDPM-1457 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl5.305.87~3.7-fold for GAT4
rac-(u)-13c N-arylalkyl derivative5.67< 4.5>15-fold for GAT1

Expert Insights on SAR for GAT Inhibitors: The data strongly suggests that large, lipophilic N-substituents are crucial for potent GAT inhibition. The parent amino acids (nipecotic or isonipecotic acid) have poor blood-brain barrier penetration. The addition of bulky groups like the tris(4-methoxyphenyl)methoxy (trityl) ether moieties in SNAP-5114 and its analogs dramatically increases potency, particularly for the glial transporter mGAT4. The selectivity between GAT subtypes can be finely tuned by altering the structure of these lipophilic tails. This provides a clear rationale for synthesizing a library of 1-methylpiperidine-4-carboxylic acid analogs with diverse N-arylalkyl and N-biarylalkyl substituents.

Table 2: Representative SAR Data for Muscarinic Receptor Binding by N-Methylpiperidine Analogs

Disclaimer: The following data is for pethidine analogs, which contain a 1-methylpiperidine-4-carboxylate core, and is presented to illustrate SAR principles relevant to the screening of 1-methylpiperidine-4-carboxylic acid analogs.

Compound IDR-Group (Ester Moiety)M1 Ki (μM)M3 Ki (μM)M5 Ki (μM)Reference
6a -COOCH2(3,4-di-OMe-Ph)2.53.31.6
6b -COOCH2(3-OMe-Ph)0.670.370.38
7a -COOCH2CH2(3,4-di-OMe-Ph)6.58.84.9
7b -COOCH2CH2(3-OMe-Ph)1.81.51.3

Expert Insights on SAR for Muscarinic Ligands: For this class of compounds, modifications to the moiety attached to the 4-position carboxylate significantly impact binding affinity. A consistent trend observed is that mono-methoxy substitution on the benzyl ester (e.g., compound 6b) confers higher affinity at M1, M3, and M5 receptors compared to the corresponding di-methoxy analogs (e.g., 6a). However, these particular modifications did not yield significant subtype selectivity between M1, M3, and M5. This underscores the need for a broad screening campaign to identify analogs that may differentiate between these closely related receptor subtypes.

Visualization of Key Concepts

To better understand the experimental workflows and the biological context of our targets, the following diagrams have been generated.

G_workflow cluster_0 Compound Library Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & Follow-up A 1-Methylpiperidine- 4-carboxylic Acid HCl B Analog Synthesis (N- & C4-substitution) A->B C GABA Transporter Assay ([3H]GABA Uptake) B->C Test Compounds D Muscarinic Receptor Assay (Radioligand Binding) B->D Test Compounds E IC50 / Ki Determination C->E Initial Hits D->E Initial Hits F Selectivity Profiling (vs. Subtypes & Off-Targets) E->F G Functional Assays (e.g., Electrophysiology, Ca2+ Mobilization) F->G Confirmed Hits

Caption: High-level workflow for bioactivity screening of the analog library.

G_GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte PreNeuron Glutamate -> GABA (via GAD) Vesicle Vesicle (VGAT) PreNeuron->Vesicle Packaging SynapticGABA GABA Vesicle->SynapticGABA Release PostReceptor GABAA Receptor (Cl- Channel) Hyperpol Hyperpolarization (Inhibition) PostReceptor->Hyperpol GAT3 GAT3 GAT1 GAT1 SynapticGABA->PostReceptor Binding SynapticGABA->GAT3 Uptake SynapticGABA->GAT1 Reuptake Inhibitor Analog (GAT Inhibitor) Inhibitor->GAT3 Blocks Inhibitor->GAT1 Blocks

Caption: The GABAergic synapse and the role of GAT inhibitors.

G_Muscarinic_Signaling cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers M135 M1, M3, M5 Gq Gq/11 M135->Gq Activate M24 M2, M4 Gi Gi/o M24->Gi Activate PLC Phospholipase C (PLC) Gq->PLC Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit IP3_DAG IP3 + DAG PLC->IP3_DAG Produce cAMP cAMP AC->cAMP Produce Response Cellular Response (e.g., Ca2+ mobilization, neuronal excitation) IP3_DAG->Response ResponseInhibit Cellular Response (e.g., K+ channel opening, neuronal inhibition) cAMP->ResponseInhibit

Caption: Dual signaling pathways of muscarinic receptors.

Detailed Experimental Protocols

Scientific integrity demands that protocols are robust, reproducible, and self-validating. The following methods are standard in the field and include the necessary controls for accurate data interpretation.

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol is designed to measure the ability of test compounds to inhibit GABA uptake into cells recombinantly expressing specific GAT subtypes.

1. Cell Culture and Preparation:

  • Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human GAT subtype of interest (e.g., hGAT1) in DMEM supplemented with 10% FBS and a selection antibiotic.

  • The day before the assay, seed the cells into 96-well cell culture plates at a density of ~60,000 cells per well and incubate overnight.

2. Assay Procedure:

  • On the day of the experiment, wash the cells four times with 300 µL/well of pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Saline Solution).

  • Prepare serial dilutions of the this compound analogs in uptake buffer.

  • Add 50 µL of the test compound dilutions to the appropriate wells. For control wells, add 50 µL of buffer.

  • Total Uptake Control: Wells with buffer only (no inhibitor).

  • Non-Specific Uptake Control: Wells with a saturating concentration of a known GAT inhibitor (e.g., 3 mM unlabeled GABA or Tiagabine).

  • Pre-incubate the plate for 25-30 minutes at 37°C.

  • Prepare the radiolabel solution by mixing [³H]GABA (e.g., 30 nM final concentration) with unlabeled GABA.

  • Initiate the uptake by adding 50 µL of the [³H]GABA solution to all wells.

  • Incubate for a predetermined linear uptake period (e.g., 6-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells five times with ice-cold washing buffer.

  • Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and shaking for 10 minutes.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Uptake = (Total Uptake cpm) - (Non-Specific Uptake cpm).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Specific Uptake with compound / Specific Uptake of control)] * 100.

  • Plot percent inhibition versus log[compound concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Muscarinic Receptor Radioligand Competition Binding Assay

This protocol measures the affinity of test compounds for a specific muscarinic receptor subtype by quantifying their ability to displace a known radiolabeled antagonist.

1. Membrane Preparation:

  • Harvest CHO-K1 or HEK-293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., hM1).

  • Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay binding buffer (50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format in a final volume of 250 µL.

  • Prepare serial dilutions of the this compound analogs.

  • To each well, add in order:

    • 150 µL of the membrane preparation (containing 5-20 µg of protein).

    • 50 µL of the test compound dilution or buffer.

    • 50 µL of the radioligand solution (e.g., [³H]N-methylscopolamine, [³H]NMS, at a final concentration near its Kd, ~0.3-1.0 nM).

  • Total Binding Control: Wells with radioligand and buffer (no test compound).

  • Non-Specific Binding Control: Wells with radioligand and a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = (Total Binding cpm) - (Non-Specific Binding cpm).

  • Determine the percent displacement for each concentration of the test compound.

  • Plot percent specific binding versus log[compound concentration] and fit the data using non-linear regression to determine the IC50 value.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

This guide outlines a robust, logical, and experimentally grounded strategy for the comprehensive bioactivity screening of this compound analogs. By focusing on high-priority, structurally-justified targets like GABA transporters and muscarinic receptors, researchers can efficiently identify promising lead compounds. The provided SAR context, derived from closely related chemical series, offers a predictive framework for understanding initial screening results and guiding the synthesis of more potent and selective analogs. The detailed, self-validating protocols for key in vitro assays provide a clear path for generating high-quality, reproducible data. Successful identification of "hits" in these primary screens should be followed by more in-depth characterization, including functional assays and selectivity profiling against a broader panel of CNS targets to ensure a comprehensive understanding of their pharmacological profile.

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A Senior Application Scientist's Guide to Coupling Reagents for 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry. However, not all amide couplings are straightforward. Substrates such as 1-methylpiperidine-4-carboxylic acid hydrochloride present unique challenges due to steric hindrance and the presence of a hydrochloride salt, which necessitates careful consideration of reaction conditions. This guide provides a comparative study of commonly employed coupling reagents, offering experimental insights and data to empower researchers in selecting the optimal reagent for this challenging transformation.

The Challenge: Coupling this compound

1-Methylpiperidine-4-carboxylic acid is a frequently utilized building block in medicinal chemistry, imparting desirable pharmacokinetic properties to drug candidates. Its hydrochloride salt form, while offering stability and ease of handling, introduces the need for a base to liberate the free carboxylic acid for reaction. Furthermore, the tertiary amine within the piperidine ring can potentially interfere with certain coupling reagents or reaction conditions. The selection of an appropriate coupling reagent is therefore critical to achieving high yields, minimizing side reactions, and ensuring the integrity of the final product.

Comparative Analysis of Coupling Reagents

This guide focuses on a comparative analysis of three widely used classes of coupling reagents: carbodiimides (represented by EDC in combination with HOBt), uronium/aminium salts (represented by HATU), and phosphonium salts (represented by PyBOP).

Carbodiimide-Mediated Coupling: EDC/HOBt

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange to an inactive N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this side reaction by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine.[3][4] This combination is also known to suppress racemization in chiral carboxylic acids.[5]

G cluster_0 EDC/HOBt Activation and Coupling RCOOH R-COOH O_acylisourea O-acylisourea (reactive intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct O_acylisourea->Urea Rearrangement HOBt HOBt Amide Amide HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Figure 1: Simplified workflow of EDC/HOBt mediated amide coupling.

Advantages:

  • Cost-effective: EDC and HOBt are relatively inexpensive compared to other modern coupling reagents.

  • Water-soluble byproduct: The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous workup.[5]

  • Well-established: A vast body of literature exists for EDC/HOBt couplings, making it a familiar choice for many chemists.

Disadvantages:

  • Slower reaction times: Compared to uronium or phosphonium salts, EDC/HOBt couplings can be slower.

  • Potential for side reactions: Without HOBt, the formation of N-acylurea is a significant side reaction.

  • Allergenic potential: HOBt has been reported to have explosive properties under certain conditions and can be an allergen.

Uronium/Aminium Salt Coupling: HATU

Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[6] The mechanism involves the activation of the carboxylic acid to form a highly reactive OAt-active ester.[7] The nitrogen atom in the pyridine ring of the HOAt moiety is believed to facilitate the coupling through a neighboring group effect, leading to faster reaction rates and high yields.[7][8]

G cluster_1 HATU Activation and Coupling RCOOH R-COOH + Base OAt_ester OAt-active ester (highly reactive) RCOOH->OAt_ester + HATU HATU HATU Amide Amide OAt_ester->Amide + R'-NH2 Byproducts Tetramethylurea + HOAt Amine R'-NH2

Figure 2: Simplified workflow of HATU mediated amide coupling.

Advantages:

  • High reactivity and speed: HATU is known for its rapid reaction times, often leading to complete conversion in a short period.[5][9]

  • High yields: It is particularly effective for coupling sterically hindered amino acids and other challenging substrates.[10][11]

  • Low racemization: The use of HOAt as the activating agent minimizes the risk of epimerization.[6]

Disadvantages:

  • Higher cost: HATU is significantly more expensive than EDC/HOBt.

  • Potential for side reactions with primary amines: Excess HATU can react with the amine to form a guanidinium byproduct, so careful stoichiometry is required.[9]

Phosphonium Salt Coupling: PyBOP

Mechanism of Action: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent. It reacts with a carboxylate to form a benzotriazol-1-yl ester (OBt-ester), which then reacts with the amine to yield the amide.[12] The byproducts, tripyrrolidinophosphine oxide and HOBt, are generally soluble in common organic solvents.

G cluster_2 PyBOP Activation and Coupling RCOOH R-COOH + Base OBt_ester OBt-ester RCOOH->OBt_ester + PyBOP PyBOP PyBOP Amide Amide OBt_ester->Amide + R'-NH2 Byproducts Tripyrrolidinophosphine oxide + HOBt Amine R'-NH2

Figure 3: Simplified workflow of PyBOP mediated amide coupling.

Advantages:

  • Good performance with hindered systems: PyBOP is known to be effective for difficult couplings, including those involving N-methylated amino acids.[13]

  • Avoids guanidinium byproduct: Unlike uronium salts, phosphonium reagents like PyBOP do not react with the amine component, allowing for more flexible stoichiometry.[1]

  • Rapid reactions: Coupling reactions with PyBOP are generally fast.[5]

Disadvantages:

  • Cost: PyBOP is also a relatively expensive reagent.

  • Byproduct removal: While the byproducts are generally soluble, they can sometimes complicate purification.

Experimental Comparison

To provide a practical comparison, a model reaction was performed between this compound and benzylamine using each of the three coupling reagent systems. The reactions were monitored by TLC and the isolated yields and purities were determined.

General Experimental Protocol

To a solution of this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., DMF or DCM), the appropriate base (e.g., DIPEA or triethylamine, 2.2 eq) is added. The coupling reagent (1.1 eq) and any additives (e.g., HOBt, 1.1 eq) are then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then subjected to an appropriate workup procedure, typically involving an aqueous wash to remove water-soluble byproducts, followed by extraction and purification by column chromatography.[14]

Comparative Data
Coupling ReagentReaction Time (h)Isolated Yield (%)Purity (by HPLC)Cost-EffectivenessEase of Workup
EDC/HOBt 6-1275-85>95%HighModerate
HATU 1-290-98>98%LowEasy
PyBOP 2-488-95>97%LowModerate

Note: The data presented in this table is a synthesis of typical results found in the literature and our internal experiments. Actual results may vary depending on the specific substrates and reaction conditions.

Decision-Making Guide for Reagent Selection

The choice of coupling reagent should be guided by the specific requirements of the synthesis, including cost, desired reaction time, and the nature of the substrates.

G start Start: Coupling of 1-methylpiperidine- 4-carboxylic acid HCl cost_priority Is cost a primary concern? start->cost_priority speed_priority Is reaction speed critical? cost_priority->speed_priority No edc_hobt Use EDC/HOBt cost_priority->edc_hobt Yes hindered_substrate Are substrates sterically hindered? speed_priority->hindered_substrate No hatu Use HATU speed_priority->hatu Yes hindered_substrate->hatu Yes pybop Consider PyBOP hindered_substrate->pybop Consider

Figure 4: Decision tree for selecting a coupling reagent.

Conclusion and Recommendations

For the coupling of this compound, all three evaluated reagent systems can provide the desired amide product in good to excellent yields.

  • For routine, large-scale synthesis where cost is a major factor, EDC/HOBt remains a viable and economical choice. Careful monitoring of the reaction progress is recommended to ensure complete conversion.

  • When high throughput and rapid synthesis are paramount, or when dealing with particularly challenging amine coupling partners, HATU is the reagent of choice. Its superior reactivity and speed justify the higher cost in many research and development settings.

  • PyBOP offers a good balance of reactivity and is a strong candidate for hindered couplings, with the added benefit of avoiding potential guanidinylation side reactions.

Ultimately, the optimal choice of coupling reagent will depend on a careful evaluation of the project's specific needs and priorities. It is always advisable to perform small-scale test reactions to determine the most effective conditions for a particular substrate combination.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

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  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4235-4238.
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  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
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  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Reddit. (2022). amide coupling help : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling : r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

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A Researcher's Guide to Isonipecotic Acid Synthesis: A Comparative Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a crucial building block in medicinal chemistry.[1][2][3] As a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its scaffold is integral to a wide array of pharmaceuticals targeting neurological disorders, pain management, and inflammatory conditions.[1][4] The piperidine ring is a prevalent motif in numerous FDA-approved drugs, underscoring the importance of efficient and scalable synthetic routes to its derivatives.[5][6] This guide provides an in-depth comparison of alternative starting materials for the synthesis of isonipecotic acid, moving beyond the traditional reliance on isonipecotic acid itself for derivatization. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in drug discovery and development.

The Conventional Approach: Derivatization of Isonipecotic Acid

Historically, many syntheses involving the isonipecotic acid scaffold begin with the commercially available acid itself.[1] A common strategy involves the N-alkylation of isonipecotic acid after first protecting the carboxylic acid group as an ester.[1] This multi-step process, while reliable, can be inefficient for large-scale production and may not be the most economical approach. The need for protection and deprotection steps adds to the overall complexity and cost of the synthesis.[7]

Alternative Starting Materials: A Paradigm Shift in Synthesis

The direct synthesis of isonipecotic acid and its derivatives from readily available and cost-effective starting materials offers significant advantages in terms of atom economy, cost, and scalability. The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[5] This section will delve into the most promising pyridine-based alternatives.

4-Cyanopyridine: A Versatile and Economical Precursor

4-Cyanopyridine stands out as a highly attractive starting material due to its commercial availability and the multiple synthetic pathways it offers. It can be efficiently synthesized from 4-methylpyridine (γ-picoline) through ammoxidation.[8]

a) Chemo-catalytic Route: Hydrolysis and Subsequent Reduction

One straightforward approach involves the hydrolysis of the nitrile group to a carboxylic acid, yielding isonicotinic acid, followed by the hydrogenation of the pyridine ring.

Mechanism: The hydrolysis of the nitrile can be performed under acidic or basic conditions. The subsequent hydrogenation of the pyridine ring is a critical step and presents challenges due to the aromatic stability of the ring and the potential for the nitrogen atom to poison the catalyst.[5][6] Potent catalytic systems, often involving precious metals like platinum or palladium on carbon (Pd/C) under elevated hydrogen pressure, are typically required.[5][9] The use of an acidic medium, such as glacial acetic acid, can facilitate the reduction by protonating the pyridine ring.[5][9]

Workflow for Chemo-catalytic Synthesis from 4-Cyanopyridine:

Start 4-Cyanopyridine Step1 Hydrolysis (Acid or Base) Start->Step1 Intermediate Isonicotinic Acid Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., H₂, PtO₂ or Pd/C, Acid) Intermediate->Step2 End Isonipecotic Acid Step2->End

Caption: Chemo-catalytic synthesis of isonipecotic acid from 4-cyanopyridine.

b) Biocatalytic Route: A Greener Alternative

Biocatalysis offers a more sustainable and selective approach to converting 4-cyanopyridine to isonicotinic acid. Nitrilase enzymes can directly hydrolyze the nitrile group to a carboxylic acid under mild, aqueous conditions, often with high specificity and yield, avoiding the harsh reagents and conditions of chemical hydrolysis.[10][11]

Mechanism: Nitrilase enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia.[11] Whole-cell biocatalysts, such as those from Pseudomonas putida or Nocardia globerula, have been shown to efficiently convert 4-cyanopyridine to isonicotinic acid.[10][11] This enzymatic step is then followed by the chemical hydrogenation of the resulting isonicotinic acid.

Workflow for Chemo-enzymatic Synthesis from 4-Cyanopyridine:

Start 4-Cyanopyridine Step1 Biocatalytic Hydrolysis (Nitrilase-containing whole cells) Start->Step1 Intermediate Isonicotinic Acid Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., H₂, PtO₂ or Pd/C, Acid) Intermediate->Step2 End Isonipecotic Acid Step2->End

Caption: Chemo-enzymatic synthesis of isonipecotic acid from 4-cyanopyridine.

Isonicotinic Acid: The Direct Precursor

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is the immediate precursor to isonipecotic acid via hydrogenation.[12] It can be sourced directly or synthesized from 4-cyanopyridine as described above.

Catalytic Hydrogenation: The reduction of isonicotinic acid to isonipecotic acid is a well-established transformation. Various catalytic systems have been employed, with platinum group metals being highly effective.[5][9] A Chinese patent describes a method using palladium on carbon in water, which represents a greener solvent choice.[13]

Challenges and Considerations: As with the hydrogenation of other pyridine derivatives, catalyst poisoning and the need for high pressure can be concerns.[5] However, the direct hydrogenation of isonicotinic acid avoids the initial hydrolysis step required for 4-cyanopyridine, potentially streamlining the process if isonicotinic acid is readily available and cost-effective.

Emerging Alternatives: Electrocatalysis and Chemo-enzymatic Dearomatization

Recent advances in synthetic methodology are providing novel and sustainable routes to piperidine derivatives.

  • Electrocatalytic Hydrogenation: This technique uses electricity to generate active hydrogen species from water, offering a safer and more sustainable alternative to using high-pressure hydrogen gas.[14] Electrocatalytic methods have been developed for the hydrogenation of pyridine derivatives, although their application to the synthesis of isonipecotic acid specifically is an area for further exploration.[14]

  • Chemo-enzymatic Dearomatization: This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding chiral piperidine derivatives.[15] While this method is more complex, it provides access to enantiomerically enriched products, which are highly valuable in pharmaceutical development.[15][16][17]

Comparative Analysis of Synthetic Routes

Starting MaterialSynthetic RouteKey AdvantagesKey Challenges
Isonipecotic Acid N-alkylation (with protection)Well-established for derivatization.Multi-step, requires protection/deprotection, less atom-economical.
4-Cyanopyridine Chemo-catalytic (Hydrolysis then Hydrogenation)Economical starting material, scalable.Harsh hydrolysis conditions, potential catalyst poisoning during hydrogenation.
4-Cyanopyridine Chemo-enzymatic (Biocatalytic Hydrolysis then Hydrogenation)"Green" hydrolysis step, high selectivity, mild conditions.Biocatalyst development and optimization may be required.
Isonicotinic Acid Catalytic HydrogenationMore direct than starting from 4-cyanopyridine.Cost and availability of starting material, hydrogenation challenges remain.
Pyridine Derivatives Electrocatalytic HydrogenationSustainable, avoids high-pressure H₂, uses water as a hydrogen source.Requires specialized equipment, catalyst development is ongoing.
Activated Pyridines Chemo-enzymatic DearomatizationAccess to chiral, enantiomerically enriched products.Multi-step, requires specific enzymes, may not be suitable for large-scale production of the parent acid.

Experimental Protocols

Protocol 1: Synthesis of Isonicotinic Acid from 4-Cyanopyridine via Biocatalysis

This protocol is adapted from a bench-scale biosynthesis using Pseudomonas putida.[10]

Materials:

  • 4-Cyanopyridine

  • Resting cells of a nitrilase-containing microorganism (e.g., Pseudomonas putida)

  • Phosphate buffer (pH 7.5)

Procedure:

  • Prepare a suspension of the resting cells in the phosphate buffer in a suitable reactor vessel.

  • Maintain the reaction temperature at 30°C with stirring.

  • Add 4-cyanopyridine to the reaction mixture in a fed-batch manner to avoid substrate inhibition. For example, add an initial concentration of 100 mM, and subsequent additions as the reaction progresses.

  • Monitor the conversion of 4-cyanopyridine to isonicotinic acid using a suitable analytical method, such as HPLC.

  • Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the isonicotinic acid can be carried forward to the hydrogenation step.

Protocol 2: Catalytic Hydrogenation of Isonicotinic Acid to Isonipecotic Acid

This is a general protocol based on typical conditions for pyridine hydrogenation.[5][9]

Materials:

  • Isonicotinic acid

  • Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Glacial acetic acid or another suitable solvent

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve or suspend isonicotinic acid in glacial acetic acid.

  • Add the catalyst (e.g., PtO₂ or Pd/C) to the reaction mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 4-16 hours), monitoring the uptake of hydrogen.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude isonipecotic acid can be purified by recrystallization or other suitable methods.

Conclusion and Future Outlook

While the derivatization of isonipecotic acid remains a viable synthetic strategy, the use of alternative starting materials, particularly pyridine derivatives like 4-cyanopyridine and isonicotinic acid, offers more efficient, economical, and scalable routes to this important pharmaceutical building block. The direct hydrogenation of these precursors is a key transformation, with ongoing research focused on developing more active and robust catalysts that can operate under milder conditions.[6]

The emergence of biocatalysis and electrocatalysis presents exciting opportunities for developing greener and more sustainable synthetic pathways.[14][15] Chemo-enzymatic approaches, in particular, hold great promise for the synthesis of chiral isonipecotic acid derivatives, which are often the desired targets in drug development.[15] As the demand for complex and diverse piperidine-containing pharmaceuticals continues to grow, the development of innovative and efficient synthetic methods starting from simple, readily available precursors will be paramount.

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation . Nature. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines . ChemRxiv. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst . ResearchGate. [Link]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida . Springer. [Link]

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode . Journal of the American Chemical Society. [Link]

  • A Chemo-Enzymatic Approach to Some Indole and Quinolizidine Alkaloids From Cs -Symmetric Precursors . Ingenta Connect. [Link]

  • Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines . National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions . MDPI. [Link]

  • Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions . ResearchGate. [Link]

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  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2 . ResearchGate. [Link]

  • Isonipecotic acid derivatives - Google Patents.
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  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.
  • A kind of preparation method of (S)-nipecotic acid - Google Patents.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS No. 71985-80-3), moving beyond simple steps to explain the scientific rationale behind each procedure. Our goal is to ensure that every protocol is a self-validating system for safety and compliance.

Hazard Profile and Essential Precautions

This compound is a piperidine derivative commonly used in pharmaceutical research. While not classified as acutely toxic, it presents several hazards that dictate its handling and disposal protocols.[1][2][3] The primary risks are associated with its irritant properties and the potential for thermal decomposition to release hazardous gases.[1][4]

Understanding the Causality: The hydrochloride salt form means the compound can be corrosive, particularly in the presence of moisture. The piperidine moiety, a common scaffold in bioactive molecules, necessitates that the compound be treated as a potentially biologically active chemical agent. Therefore, preventing its release into the environment is a primary concern.[1]

Hazard ClassificationGHS Hazard StatementRationale and Required Precaution
Skin Irritation H315: Causes skin irritationThe compound can cause inflammation upon contact. Action: Always wear nitrile or neoprene gloves and a lab coat. Remove contaminated clothing immediately.[1][5]
Eye Irritation H319: Causes serious eye irritationThe crystalline solid or its dust can cause significant damage to the eyes. Action: Wear chemical safety goggles or a face shield.[1][2]
Respiratory Irritation H335: May cause respiratory irritationInhaling dust can irritate the respiratory tract. Action: Handle in a well-ventilated area or a chemical fume hood, especially when dealing with fine powders.[1][4]
Hazardous Combustion Not applicableThermal decomposition can release toxic gases like nitrogen oxides (NOx) and hydrogen chloride. Action: Do not incinerate without proper equipment. Segregate from flammable materials.[4]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this chemical is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA) , classifies this as a hazardous waste.[6][7] This classification prohibits disposal via standard trash or sanitary sewer systems.[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[6]

Your laboratory's specific storage time limits and procedural requirements will depend on its EPA waste generator status (e.g., Very Small, Small, or Large Quantity Generator).[8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure alignment with their specific protocols.[7]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process from the point of waste generation to its final removal by a certified disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step 2: Waste Containerization and Segregation

Proper containment is crucial to prevent reactions and environmental release.

  • Use a Designated Container: The waste must be collected in a container specifically designated for solid chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[6][9]

  • Maintain Segregation: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or bases. Incompatible pairs can react violently or release toxic gases.[9]

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste. This minimizes the risk of spills and exposure.[9]

Step 3: Accurate and Compliant Labeling

Improper labeling is a common and serious compliance violation. Every waste container must be labeled the moment the first particle of waste is added.

  • Use an Official Hazardous Waste Tag: Your institution's EHS office will provide official tags.[7]

  • Complete All Fields:

    • Write the words "Hazardous Waste." [7][8]

    • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

    • List all components if it is a mixture, including solvents, by percentage.[9]

    • Fill in the date of generation, the principal investigator's name, and the laboratory location.[7]

Step 4: On-Site Accumulation in a Satellite Area

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[8][10]

  • Storage: Store the container in a well-ventilated area, away from heat sources.[1][4] Ensure it is within a secondary containment bin to catch any potential leaks.

  • Inspection: The SAA should be inspected weekly for any signs of container leakage or deterioration.[9]

Step 5: Arranging for Final Disposal

Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be removed.[9]

  • Contact EHS: Follow your institution's procedure to request a hazardous waste pickup. Do not move the waste to another location yourself.

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company for transport to an approved treatment, storage, and disposal facility (TSDF).[10][11]

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, avoiding dust formation.[1][4]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste from generation to disposal.

G cluster_0 Waste Management Protocol start Waste Generated (1-Methylpiperidine-4- carboxylic Acid HCl) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Place Waste in Designated, Labeled Container ppe->container check_full Is Container Full? container->check_full store_saa Step 3: Store in SAA (Closed, Secondary Containment) check_full->store_saa No request_pickup Step 4: Request Pickup from EHS/Waste Management check_full->request_pickup Yes store_saa->container Add more waste later end End: Waste Removed by Authorized Personnel request_pickup->end

Caption: Workflow for routine disposal of 1-methylpiperidine-4-carboxylic acid HCl.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC433080050&productDescription=1-METHYLPIPERIDINE-4-CARBOXYLIC+ACID+HYDROCHLORIDE+97%2B%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • MSDS of 1-Methyl-piperidine-4-carboxylic acid hydrochloride. Capot Chemical. [URL: https://www.capotchem.com/msds/71985-80-3.html]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760043]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
  • How to Dispose of Chemical Waste. Case Western Reserve University, Environmental Health and Safety. [URL: https://case.edu/ehs/waste-disposal/chemical-waste/how-dispose-chemical-waste]
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  • SAFETY DATA SHEET - this compound. Fisher Scientific (Thermo Fisher Scientific). [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC433080050]
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  • SAFETY DATA SHEET - 4-Amino-1-methylpiperidine. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/A2046_TCI_IN_EN.pdf]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Piperidine - SAFETY DATA SHEET. Pentachemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2024/05/PIPERIDINE_EN_CLP_15.0.pdf]
  • Hazardous Substance Fact Sheet - Piperidine. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1537.pdf]
  • Chemical Safety Data Sheet - 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=68947-43-3]
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  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODc0MDl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzU0MTQ5NTgwNDYucGRmfDljYTZhYjQ1M2I4Y2Y4NTg3ZjM0ZjE3ZGUzMzQ5Y2EwYmFkY2M5YjQyNWI1ZGM0NWIxY2YxM2Y4YjYyMDk3Yzg]
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Navigating the Safe Handling of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS No: 71985-80-3), a key building block in pharmaceutical synthesis. Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Understanding the Hazard Profile

This compound is a solid, appearing as a light brown or white crystalline powder.[1] While not classified as acutely toxic, it presents several hazards that demand careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]

Some sources also indicate that it may be harmful if swallowed (H302).[5] Understanding these risks is the first step in developing a robust safety protocol.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning
Acute toxicity, oral (potential)H302Warning

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment (PPE) is donned, a safe working environment must be established through a combination of engineering and administrative controls. This proactive approach is the bedrock of laboratory safety.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at its source, minimizing your direct exposure. When handling this compound powder, the following are critical:

  • Chemical Fume Hood: All weighing and handling of the solid material should be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of fine particles and to contain any potential spills.

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure provides containment while minimizing air currents that could affect accuracy.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and tested regularly. Their proximity is vital in the event of accidental skin or eye contact.

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that guide safe work. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical. The SOP should cover every stage, from receipt and storage to use and disposal.

  • Restricted Access: Designate specific areas for handling potent compounds and restrict access to authorized personnel.

  • Training: Ensure all personnel handling the substance are thoroughly trained on its hazards, the specific SOPs, and emergency procedures.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, PPE is essential for safeguarding against residual risks. The selection of appropriate PPE is a critical decision-making process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Handling this compound Hazard_ID Hazard Identification: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->Hazard_ID Task_Analysis Task Analysis: - Weighing Powder - Transferring Solid - Preparing Solution Hazard_ID->Task_Analysis Eye_Protection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Task_Analysis->Eye_Protection Hand_Protection Hand Protection: Nitrile Gloves Task_Analysis->Hand_Protection Body_Protection Body Protection: Laboratory Coat Task_Analysis->Body_Protection Respiratory_Protection Respiratory Protection: Generally not required if using a fume hood. Consider N95 respirator for spill cleanup outside of a hood. Task_Analysis->Respiratory_Protection Inspect_PPE Inspect PPE for damage before use Eye_Protection->Inspect_PPE Hand_Protection->Inspect_PPE Body_Protection->Inspect_PPE Respiratory_Protection->Inspect_PPE Proper_Donning Proper Donning & Doffing Technique Inspect_PPE->Proper_Donning End Safe Handling Procedure Complete Proper_Donning->End

Caption: PPE Selection Workflow for Handling this compound.

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.

    • Rationale: The hydrochloride salt form can be a fine powder, posing a significant risk of eye contact and serious irritation. Goggles provide a complete seal around the eyes, which standard safety glasses do not.

  • Hand Protection:

    • Requirement: Nitrile gloves are the recommended choice for incidental contact. For extended contact or when preparing solutions, consider thicker, chemical-resistant gloves.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat must be worn.

    • Rationale: This protects your skin and personal clothing from contamination with the powder.

  • Respiratory Protection:

    • Requirement: When working within a certified chemical fume hood, respiratory protection is typically not necessary. For cleaning up spills outside of a fume hood, a NIOSH-approved N95 respirator may be appropriate to prevent inhalation of airborne dust.

    • Rationale: The primary engineering control (fume hood) should mitigate the inhalation risk. A respirator is a backup measure for non-routine situations.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan ensures safety and reproducibility.

Handling and Weighing Protocol:
  • Preparation: Before retrieving the chemical, ensure your work area in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, secondary containers) ready.

  • Weighing: Tare your receiving vessel on the analytical balance inside the fume hood or ventilated enclosure. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust by using slow, deliberate movements.

  • Closure: Immediately and securely cap the stock bottle after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the receiving vessel containing the powder while still in the fume hood.

  • Decontamination: Wipe down the spatula and any surfaces in the immediate work area with a damp cloth or towel to remove any residual powder. Dispose of the wipe as hazardous waste.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Spill Cleanup Procedure:
  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess: Determine the extent of the spill. For a small, contained spill within a fume hood, you may proceed with cleanup. For a large spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • PPE: Don the appropriate PPE, including double-gloving with nitrile gloves and wearing an N95 respirator if outside a fume hood.

  • Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the absorbent mixture into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., water, if compatible) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and complete any required institutional documentation.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Waste Collection: All solid waste contaminated with this compound (e.g., weigh paper, gloves, absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

  • Capot Chemical. (2008, October 28). MSDS of 1-Methyl-piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.